PBT434 mesylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
Formule moléculaire |
C13H17Cl2N3O5S |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
UBTJWJNTOFSHON-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
PBT434 Mesylate: A Novel Iron Chaperone for Neuroprotection in Synucleinopathies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Neurodegenerative disorders such as Parkinson's disease (PD) and Multiple System Atrophy (MSA) are characterized by the progressive loss of neurons and the pathological accumulation of α-synuclein protein aggregates. A growing body of evidence implicates the dysregulation of brain iron homeostasis as a key contributor to this pathology. Elevated levels of labile iron can catalyze the production of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, and can also promote the aggregation of α-synuclein, creating a toxic feedback loop that drives neurodegeneration.[1][2][3] Traditional high-affinity iron chelators have shown some promise but are often limited by their potential to disrupt essential iron metabolism.[1][4]
PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule of the quinazolinone class designed to address this pathological cascade.[1][4][5] Unlike traditional chelators, PBT434 possesses a moderate affinity for iron, allowing it to selectively target the pathogenic, labile iron pool without depleting systemic iron stores.[1][4][6] Preclinical studies in multiple animal models of PD and MSA have demonstrated that PBT434 prevents the loss of substantia nigra pars compacta (SNpc) neurons, reduces the aggregation of α-synuclein, mitigates oxidative stress, and rescues motor deficits.[1][7][8] Its mechanism involves inhibiting iron-mediated redox activity and α-synuclein aggregation while promoting the expression of the iron exporter ferroportin.[1][9] A successfully completed Phase 1 clinical trial has confirmed that PBT434 is safe and well-tolerated in both adult and elderly volunteers, achieving cerebrospinal fluid (CSF) concentrations associated with efficacy in animal models.[5][10] This whitepaper provides a comprehensive overview of the mechanism, preclinical data, and experimental methodologies related to PBT434, positioning it as a promising disease-modifying therapeutic candidate for synucleinopathies.
The Role of Iron Dyshomeostasis in Neurodegeneration
The accumulation of iron in specific brain regions, such as the substantia nigra in Parkinson's disease, is a well-established pathological hallmark.[1][2] This excess iron, particularly the reactive "labile" pool, is a potent catalyst for cellular damage.
-
Oxidative Stress: Labile iron participates in the Fenton reaction, generating highly toxic hydroxyl radicals. This surge in reactive oxygen species (ROS) overwhelms endogenous antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids, ultimately contributing to neuronal cell death.[1][6]
-
Protein Aggregation: Iron has been shown to directly interact with α-synuclein, promoting its misfolding and aggregation into the toxic oligomers and fibrils that form Lewy bodies and glial cytoplasmic inclusions (GCIs).[1][8][11]
-
Limitations of Strong Chelators: While the therapeutic potential of reducing excess brain iron is clear, strong iron chelators like deferiprone (B1670187) and deferoxamine (B1203445) carry the risk of indiscriminately sequestering iron required for essential biological processes, potentially leading to adverse effects.[1][4][6] PBT434 was developed to overcome this limitation by selectively targeting the pathological iron pool.[6][9]
PBT434: A Moderate-Affinity Iron Modulator
PBT434 is a novel 8-hydroxyquinazolinone compound specifically engineered for moderate-affinity metal binding.[1][4] This property is central to its proposed mechanism and favorable safety profile.
Physicochemical and Pharmacokinetic Properties
Pharmacokinetic data from a Phase 1 clinical trial demonstrated that PBT434 is orally bioavailable and readily penetrates the blood-brain barrier.[4][5][10] The trial in healthy adult and elderly volunteers showed the drug was rapidly absorbed, with a Tmax of 0.5–2 hours, and exhibited a mean elimination half-life of up to 9.3 hours.[10] Importantly, CSF concentrations achieved at clinically tested doses were comparable to or greater than those associated with efficacy in preclinical animal models.[10]
Table 1: PBT434 Metal Binding Affinity & Phase 1 Pharmacokinetics
| Parameter | Value | Reference |
| Metal Binding Affinity | ||
| Dissociation Constant (Kd) for Fe(III) | ~10⁻¹⁰ M | [4] |
| Dissociation Constant (Kd) for Cu(II) | ~10⁻¹⁰ M | [4] |
| Dissociation Constant (Kd) for Fe(II) | ~10⁻⁵ M | [4] |
| Dissociation Constant (Kd) for Zn(II) | ~10⁻⁷ M | [4] |
| Phase 1 Pharmacokinetics | ||
| Time to Max Concentration (Tmax) | 0.5 - 2 hours | [10] |
| Mean Elimination Half-life | Up to 9.3 hours | [10] |
| CSF Concentrations (at ≥200 mg bid) | 102.5 - 229.5 ng/mL | [10] |
| Safety Profile | Safe and well-tolerated; AE rates similar to placebo | [5][10] |
Mechanism of Action
PBT434's therapeutic effects are attributed to a multi-faceted mechanism centered on the redistribution of pathological iron, thereby interrupting the downstream cascade of oxidative stress and α-synuclein aggregation.
Inhibition of Iron-Mediated Toxicity
In vitro, PBT434 effectively inhibits iron-mediated redox activity and the iron-mediated aggregation of α-synuclein.[1][12] Unlike high-affinity chelators, it achieves this without significantly lowering overall cellular iron levels, suggesting a targeted action on the disease-relevant labile iron pool.[1] The inability of a non-metal-binding analog of PBT434 to provide neuroprotection in animal models further confirms that its therapeutic effects are dependent on its metal-binding properties.[4]
Modulation of Iron Trafficking
Studies in human brain microvascular endothelial cells (hBMVEC) show that PBT434 modulates iron trafficking at the blood-brain barrier.[3][13] It chelates extracellular Fe²⁺, and within the cell, it increases the detectable labile Fe²⁺ pool, likely by releasing it from ferritin stores.[3][13][14] This increase in cytosolic ferrous iron, the substrate for the iron exporter ferroportin, potentiates iron efflux from the cell.[3][13] PBT434 was also found to increase the expression of ferroportin and the antioxidant protein DJ-1 in vivo, further supporting its role in restoring iron homeostasis and mitigating oxidative damage.[1][9]
Preclinical Efficacy Data
PBT434 has demonstrated robust neuroprotective effects across multiple validated animal models of Parkinson's disease and Multiple System Atrophy.
Parkinson's Disease (PD) Models
In mice exposed to the neurotoxins 6-OHDA and MPTP, as well as in a transgenic model overexpressing human A53T α-synuclein, PBT434 treatment led to significant improvements.[1][4]
-
Neuroprotection: Oral administration of PBT434 (30 mg/kg/day) prevented the loss of SNpc neurons. In the 6-OHDA model, it preserved up to 75% of the remaining neurons after the initial insult (p < 0.001).[4][15] In the MPTP model, PBT434 significantly reduced neuronal loss compared to vehicle-treated animals.[1][4]
-
Motor Function: PBT434 treatment rescued motor performance. In the MPTP model, it significantly reduced motor deficits in the pole test (p < 0.001).[4] A dose-dependent improvement in motor function was observed, with 30 mg/kg/day and 80 mg/kg/day showing significant benefits.[16]
-
Pathology Reduction: The treatment lowered the accumulation of nigral α-synuclein and reduced markers of oxidative damage.[1][9]
Table 2: Summary of PBT434 Efficacy in PD Animal Models
| Model | Key Outcome | Result | Significance | Reference |
| 6-OHDA Toxin | SNpc Neuron Survival | Preserved up to 75% of remaining neurons | p < 0.001 | [4][15] |
| MPTP Toxin | SNpc Neuron Survival | Significant reduction in neuronal loss | - | [1] |
| MPTP Toxin | Motor Performance (Pole Test) | Significant reduction in motor deficits | p < 0.001 | [4] |
| hA53T Transgenic | Neuroprotection & Motor Rescue | Prevented neuron loss and rescued motor performance | - | [1] |
Multiple System Atrophy (MSA) Model
PBT434 was evaluated in the PLP-α-Syn transgenic mouse model of MSA, which develops oligodendroglial pathology and parkinsonian deficits.[7][8][11]
-
Neuroprotection: Treatment with PBT434 (starting at 12 months of age) preserved SNpc neurons at 16 months (p<0.001).[8][11]
-
Pathology Reduction: PBT434 significantly reduced the aggregation of oligomeric (p<0.01) and insoluble (p<0.01) α-synuclein.[8] It also markedly decreased the number of glial cell inclusions (GCIs) in the substantia nigra (p<0.001) and pons (p<0.01).[7][8]
-
Motor Function: PBT434 improved motor function on the pole test at 16 months (p=0.049).[7]
Table 3: Summary of PBT434 Efficacy in the PLP-α-Syn MSA Mouse Model
| Parameter (at 16 months) | Treatment Group | Result | Significance | Reference |
| α-Synuclein Aggregation | PBT434 (3-30 mg/kg/day) | Reduced oligomeric & aggregated α-synuclein | p < 0.01 | [8] |
| Glial Cell Inclusions (GCI) | PBT434 (3-30 mg/kg/day) | Reduced GCIs in SN and pons | p < 0.001 (SN) | [8] |
| SNpc Neuron Survival | PBT434 (3-30 mg/kg/day) | Preserved SNpc neurons | p < 0.001 | [8][11] |
| Motor Function (Pole Test) | PBT434 (30 mg/kg/day) | Improved performance | p = 0.049 | [7] |
Key Experimental Methodologies
The preclinical evaluation of PBT434 employed a range of sophisticated techniques to quantify its effects on neurodegeneration, protein pathology, and brain metal distribution.
In Situ Brain Metal Imaging
To visualize and quantify the distribution of iron and other metals in brain tissue without disturbing their native state, advanced techniques are required.
-
Methodology: Synchrotron-based X-ray Fluorescence (XRF) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) are powerful methods for this purpose.[17][18][19] These techniques involve preparing thin, unfixed, frozen brain sections and raster-scanning them with a focused X-ray beam (XRF) or a laser (LA-ICP-MS).[17][19] The emitted fluorescence or ablated material is then analyzed by a detector to create a quantitative, element-specific map of the tissue slice, allowing for the co-localization of multiple metals at cellular or subcellular resolution.[17][18]
-
Application: These methods can be used to assess how a therapeutic agent like PBT434 alters the pathological accumulation of iron in vulnerable brain regions like the substantia nigra.[18][20]
Quantification of Alpha-Synuclein (B15492655) Expression
Assessing the impact of PBT434 on α-synuclein pathology requires methods that can differentiate and quantify various forms of the protein.
-
Methodology: Brain tissue is homogenized and separated into soluble and insoluble fractions by centrifugation.[11][21] The insoluble fraction, containing aggregated α-synuclein, is solubilized using urea.[11] Both fractions are then analyzed by Western blot using antibodies specific to α-synuclein.[11][22] For tissue-level analysis, immunohistochemistry is performed on brain sections using antibodies that detect total or aggregated α-synuclein, followed by stereological quantification of glial cell inclusions or the overall protein load.[7][11]
-
Application: This dual approach allowed researchers to demonstrate that PBT434 reduces both oligomeric and insoluble (aggregated) forms of α-synuclein in the brains of MSA mice.[8][11]
Neuronal Survival Assays
The primary measure of neuroprotection is the quantification of surviving neurons in the affected brain region.
-
Methodology: Unbiased stereology is the gold standard for quantifying neuron numbers.[11][21] This involves systematically sampling a series of brain sections through the entire substantia nigra pars compacta. Neurons are typically identified by staining for Nissl substance (a general neuronal marker) or Tyrosine Hydroxylase (TH), a specific marker for dopaminergic neurons.[4][15] The optical fractionator probe is then used to estimate the total number of neurons in the region, avoiding biases from tissue shrinkage or cell size.
-
Application: This method provided the quantitative data showing that PBT434 significantly preserved TH-positive neurons in the SNpc of toxin-induced and transgenic animal models of PD and MSA.[1][4][7]
Conclusion and Future Directions
PBT434 mesylate represents a promising, next-generation therapeutic strategy for synucleinopathies. By acting as a moderate iron chaperone, it selectively targets a pathogenic pool of labile iron, thereby inhibiting key drivers of neurodegeneration—oxidative stress and α-synuclein aggregation—without disrupting essential iron metabolism.[1][6][9] Its efficacy has been robustly demonstrated in multiple preclinical models of both Parkinson's disease and Multiple System Atrophy, where it consistently provides neuroprotection, reduces α-synuclein pathology, and improves motor function.[1][7][11]
The successful completion of a Phase 1 study has established a strong safety and tolerability profile and confirmed its ability to reach target concentrations in the central nervous system.[5][10] These compelling data provide a strong rationale for advancing PBT434 into Phase 2 clinical trials to evaluate its efficacy in patients. Future studies will be critical to determine the optimal dosage and treatment duration and to assess its potential to modify the course of these devastating neurodegenerative diseases.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a Drug that Removes Excess Iron from the Brain as a Treatment for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 3. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. neurology.org [neurology.org]
- 9. research.monash.edu [research.monash.edu]
- 10. neurology.org [neurology.org]
- 11. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Mapping Brain Metals to Evaluate Therapies for Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Current experimental disease-modifying therapeutics for multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Technical Guide to its Inhibition of Alpha-Synuclein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBT434 (also known as ATH434) is an orally bioavailable, brain-penetrant small molecule that is a novel inhibitor of alpha-synuclein (B15492655) aggregation.[1][2] Pathological aggregation of alpha-synuclein is a hallmark of synucleinopathies such as Parkinson's disease and Multiple System Atrophy. PBT434 is a second-generation 8-hydroxyquinoline (B1678124) derivative that exhibits moderate affinity for iron, a metal implicated in the aggregation of alpha-synuclein and associated neurotoxicity.[3][4] Preclinical studies have demonstrated the potential of PBT434 to prevent neurodegeneration and improve motor function in various animal models of Parkinson's disease by inhibiting iron-mediated alpha-synuclein aggregation and reducing oxidative stress.[3][4] A Phase 1 clinical trial has shown that PBT434 is safe and well-tolerated in healthy volunteers, with a favorable pharmacokinetic profile.[5] This technical guide provides an in-depth overview of the mechanism of action, quantitative data, and experimental protocols related to the inhibition of alpha-synuclein aggregation by PBT434 mesylate.
Mechanism of Action
PBT434's primary mechanism of action involves the modulation of iron homeostasis to prevent the pathological interaction between iron and alpha-synuclein. Elevated iron levels in specific brain regions are associated with the pathogenesis of Parkinson's disease.[3][4] Iron can directly bind to alpha-synuclein, promoting its aggregation into toxic oligomers and fibrils. This process is also associated with increased oxidative stress, leading to neuronal damage.[3][4]
PBT434 is designed to have a moderate affinity for iron, allowing it to chelate and redistribute excess labile iron without disrupting normal cellular iron metabolism.[3][4] By binding to this pathological pool of iron, PBT434 prevents its interaction with alpha-synuclein, thereby inhibiting the initiation and propagation of alpha-synuclein aggregation.[3][4] This action reduces the formation of toxic alpha-synuclein species and mitigates downstream oxidative stress, ultimately protecting neurons from degeneration.
Quantitative Data
In Vitro Efficacy
| Assay | Endpoint | Result | Reference |
| Iron-Mediated α-Synuclein Aggregation (Thioflavin T) | Inhibition of aggregation | PBT434 significantly inhibits iron-mediated aggregation | [3] |
| Cell Viability (MTT Assay) | Neuroprotection | PBT434 protects against α-synuclein-induced toxicity | [2] |
In Vivo Efficacy in Animal Models
| Model | Treatment | Key Findings | Reference |
| 6-OHDA Mouse Model of Parkinson's Disease | 30 mg/kg/day PBT434 | Prevents loss of dopaminergic neurons in the substantia nigra | [3] |
| MPTP Mouse Model of Parkinson's Disease | 30 mg/kg/day PBT434 | Reduces neuronal loss and improves motor performance | [3] |
| hA53T α-Synuclein Transgenic Mouse | PBT434 in diet | Reduces insoluble alpha-synuclein levels and improves motor function | [3] |
Phase 1 Clinical Trial Pharmacokinetics (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | T1/2 (h) | Reference |
| 50 mg | 493.3 | 896.7 | 1-2 | ~9.3 | [5] |
| 100 mg | 802.7 | 1587 | 1-2 | ~9.3 | [5] |
| 300 mg | 2978 | 6494 | 1-2 | ~9.3 | [5] |
| 600 mg | - | - | 1-2 | ~9.3 | [5] |
Experimental Protocols
In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)
This protocol is a generalized procedure based on common methods for assessing alpha-synuclein aggregation.
1. Reagent Preparation:
-
Alpha-Synuclein Monomers: Recombinant human alpha-synuclein protein is purified and prepared in a monomeric state. The final concentration in the assay is typically in the range of 50-100 µM.
-
Thioflavin T (ThT) Stock Solution: A stock solution of ThT (e.g., 1 mM) is prepared in a suitable buffer (e.g., PBS) and filtered. The final concentration in the assay is typically 10-25 µM.[6]
-
Aggregation Buffer: A buffer such as phosphate-buffered saline (PBS) at pH 7.4 is used.
-
Iron Solution: A solution of FeCl3 or another iron salt is prepared to induce aggregation. The final concentration is typically equimolar to alpha-synuclein.
-
PBT434 Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the aggregation buffer to the desired final concentrations.
2. Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the aggregation buffer, ThT solution, iron solution, and PBT434 or vehicle control.
-
Add the alpha-synuclein monomer solution to each well to initiate the aggregation reaction.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm.[6]
3. Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
The lag time, slope of the exponential phase, and the final fluorescence intensity are used to quantify the extent and rate of aggregation.
-
Compare the aggregation kinetics in the presence of PBT434 to the vehicle control to determine the inhibitory effect.
Cell Viability Assay (MTT)
This protocol is a generalized procedure based on the MTT assay to assess the neuroprotective effects of PBT434.
1. Cell Culture and Treatment:
-
Cell Line: A neuronal cell line, such as SH-SY5Y neuroblastoma cells, is commonly used.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with pre-aggregated alpha-synuclein or an agent to induce alpha-synuclein aggregation, in the presence or absence of various concentrations of PBT434. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
2. MTT Assay Procedure:
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[2][7]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from the absorbance of all wells.
-
Express the cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the concentration of PBT434 to determine its protective effect.
6-OHDA and MPTP Mouse Models of Parkinson's Disease
These are generalized protocols for inducing Parkinson's-like pathology in mice.
1. Animal Model Induction:
-
6-Hydroxydopamine (6-OHDA) Model:
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model:
2. PBT434 Treatment:
-
Administer PBT434 or vehicle control to the mice, typically via oral gavage or mixed in the feed, starting before or after the toxin administration, depending on the study design. The typical dose is 30 mg/kg/day.[3]
3. Behavioral Assessment:
-
Perform motor function tests such as the rotarod test, cylinder test, or apomorphine-induced rotation test to assess motor deficits and the therapeutic effect of PBT434.
4. Post-mortem Analysis:
-
At the end of the study, euthanize the mice and collect the brains.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Analyze the levels of soluble and insoluble alpha-synuclein in brain tissue lysates using techniques like Western blotting or ELISA.[17]
Conclusion
This compound represents a promising therapeutic candidate for synucleinopathies by targeting the critical role of iron in alpha-synuclein aggregation and neurotoxicity. The preclinical data strongly support its mechanism of action and efficacy in relevant animal models. The favorable safety and pharmacokinetic profile from the Phase 1 clinical trial provides a solid foundation for further clinical development. This technical guide summarizes the key data and methodologies that underscore the potential of PBT434 as a disease-modifying therapy for Parkinson's disease and other related neurodegenerative disorders.
References
- 1. Immunohistochemical Demonstration of the pGlu79 α-Synuclein Fragment in Alzheimer’s Disease and Its Tg2576 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of alpha-synuclein seeded fibril formation and toxicity by herbal medicinal extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Unilateral Intrastriatal 6-Hydroxydopamine Lesion in Mice: A Closer Look into Non-Motor Phenotype and Glial Response [mdpi.com]
- 9. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mapping of catecholaminergic denervation, neurodegeneration, and inflammation in 6-OHDA-treated Parkinson’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. modelorg.com [modelorg.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.2. MPTP induction to generate PD mice model [bio-protocol.org]
- 16. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Novel Modulator of Oxidative Stress in Neuronal Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and effects of PBT434 mesylate on oxidative stress in neuronal cells. PBT434 is a novel, orally bioavailable quinazolinone compound designed to inhibit iron-mediated redox activity and the aggregation of alpha-synuclein (B15492655) (α-synuclein), a key protein implicated in the pathology of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy.[1][2] This document synthesizes preclinical data, details experimental methodologies, and visualizes the compound's proposed signaling pathways and experimental workflows.
Core Mechanism of Action
PBT434 is distinguished by its moderate metal-binding affinity, which allows it to interact with and inhibit the pathological redox activity of excess labile iron in neuronal cells.[1][3] Unlike strong iron chelators, PBT434 does not deplete cellular iron stores, which are essential for normal physiological functions.[1][4] Its primary mechanism involves preventing iron from participating in reactions that generate highly damaging reactive oxygen species (ROS), a key contributor to oxidative stress.[3][5] By mitigating iron-mediated toxicity, PBT434 protects neurons from oxidative damage and downstream pathological events, including the aggregation of α-synuclein.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as observed in key preclinical studies, primarily utilizing mouse models of Parkinson's disease.
Table 1: Neuroprotective Efficacy of PBT434 in Toxin-Induced Parkinson's Disease Models
| Model | Treatment Group | Dosage | Outcome Measure | Result | p-value | Reference |
| 6-OHDA Mouse Model | PBT434 | 30 mg/kg/day (oral) | Preservation of SNpc Neurons | Preserved up to 75% of remaining neurons | < 0.001 | [3] |
| MPTP Mouse Model | PBT434 | 30 mg/kg/day (oral) | Preservation of SNpc Neurons | Significantly reduced neuronal loss | < 0.001 | [4] |
| MPTP Mouse Model | PBT434 | 3 mg/kg/day (oral) | Preservation of SNpc Neurons | Significant preservation | < 0.05 | [4] |
| MPTP Mouse Model | PBT434 | 10 mg/kg/day (oral) | Preservation of SNpc Neurons | Significant preservation | < 0.01 | [4] |
| MPTP Mouse Model | PBT434 | 80 mg/kg/day (oral) | Preservation of SNpc Neurons | Significant preservation | < 0.001 | [4] |
| MPTP Mouse Model | PBT434-met (control) | 30 mg/kg/day (oral) | Preservation of SNpc Neurons | No significant effect | - | [3] |
SNpc: Substantia Nigra pars compacta; 6-OHDA: 6-hydroxydopamine; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; PBT434-met: Non-metal binding analog of PBT434.
Table 2: Effect of PBT434 on Markers of Oxidative Stress and Related Proteins
| Model | Treatment Group | Dosage | Marker | Effect | Reference |
| MPTP Mouse Model | PBT434 | 30 mg/kg/day (oral) | 8-isoprostane (Oxidative Stress Marker) | Prevented elevation to over 200% of control levels | [3] |
| MPTP Mouse Model | PBT434 | 30 mg/kg/day (oral) | DJ-1 (Antioxidant Protein) | Increased levels | [1] |
| hA53T α-synuclein Tg Mouse | PBT434 | ~37 mg/kg/day (in chow) | Ferroportin (Iron Exporter) | Increased levels | [4] |
| MPTP Mouse Model | PBT434 | 30 mg/kg/day (oral) | α-synuclein | Abolished MPTP-induced rise in levels | [3] |
Tg: Transgenic
Key Experimental Protocols
In Vivo Neuroprotection Studies in MPTP Mouse Model
-
Animal Model: Male C57BL/6 mice, 12-14 weeks old.
-
Toxin Administration: A single intraperitoneal injection of MPTP (60 mg/kg) is administered to induce a lesion of the substantia nigra.
-
Compound Administration: PBT434 is suspended in a standard vehicle and administered daily via oral gavage at doses ranging from 3 to 80 mg/kg, commencing 24 hours after MPTP intoxication and continuing for 21 days. A control group receives the vehicle alone, and another control group may receive the non-metal binding analog, PBT434-met.
-
Behavioral Analysis: Motor performance is assessed at day 20 post-intoxication using the pole test to measure motor deficits.
-
Tissue Processing and Analysis: At day 21, mice are euthanized, and brains are collected. Brains are fixed, sectioned, and subjected to stereological analysis to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta.
Measurement of Oxidative Stress Markers (8-isoprostane)
-
Sample Preparation: Substantia nigra tissue is dissected from mouse brains and flash-frozen.
-
Lipid Extraction: Total lipids are extracted from the homogenized tissue using an ice-cold Folch solution (chloroform:methanol, 2:1 v/v).
-
Hydrolysis: The lipid extracts are subjected to base hydrolysis with aqueous potassium hydroxide (B78521) (KOH) to release esterified isoprostanes.
-
Quantification: Total 8-isoprostane levels are quantified using a sensitive and specific method such as gas chromatography/mass spectrometry (GC/MS).
Western Blot Analysis for DJ-1 Protein Levels
-
Protein Extraction: Substantia nigra tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for DJ-1 protein. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizations: Signaling Pathways and Workflows
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of isoprostanes as markers of oxidative stress in neuronal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating the Neuroprotective Effects of PBT434 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating significant neuroprotective potential in preclinical models of synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA). This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of PBT434 mesylate. It details the compound's mechanism of action, summarizes key quantitative data from pivotal studies, and provides comprehensive experimental protocols for the methodologies cited. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific basis for PBT434's therapeutic potential.
Introduction
Neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy are characterized by the progressive loss of neurons in specific brain regions. A key pathological hallmark of these diseases is the aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) and the dysregulation of metal homeostasis, particularly an increase in brain iron. PBT434 is a second-generation 8-hydroxyquinoline (B1678124) derivative designed to address these pathological features. It acts as a moderate iron chelator and an inhibitor of α-synuclein aggregation, offering a promising therapeutic strategy to slow or halt disease progression.[1][2][3]
Mechanism of Action
PBT434 exerts its neuroprotective effects through a dual mechanism of action:
-
Inhibition of Alpha-Synuclein Aggregation: PBT434 directly inhibits the aggregation of α-synuclein, a protein that misfolds and clumps together to form toxic oligomers and larger aggregates called Lewy bodies in PD and glial cytoplasmic inclusions in MSA.[2][4] By preventing the formation of these toxic species, PBT434 helps to preserve neuronal function and viability.[2][4]
-
Iron Chaperoning and Redox Modulation: PBT434 possesses a moderate affinity for iron.[3] In pathological conditions, excess labile iron can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. PBT434 is thought to chelate this excess iron, preventing its participation in toxic redox reactions.[3] It is proposed to act as an "iron chaperone," safely redistributing iron within the brain without disrupting normal iron metabolism.[2] This action reduces oxidative stress and its downstream detrimental effects on neurons.
The proposed mechanism of PBT434's neuroprotective action is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of PBT434's neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of PBT434 in various models of neurodegeneration.
Table 1: Neuroprotective Effects of PBT434 in Parkinson's Disease Models
| Model | Treatment | Outcome Measure | Result | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day PBT434 (oral gavage) for 18 days | Substantia Nigra pars compacta (SNpc) Neuron Count | ~50% preservation of dopaminergic neurons vs. vehicle | [3] |
| MPTP Mouse Model | 30 mg/kg/day PBT434 (oral gavage) for 20 days | SNpc Neuron Count | Significant preservation of dopaminergic neurons vs. vehicle | [3] |
| MPTP Mouse Model | 1-80 mg/kg/day PBT434 (oral gavage) for 20 days | SNpc Neuron Count | Dose-dependent preservation of dopaminergic neurons | [5] |
| hA53T α-synuclein Transgenic Mouse | ~37 mg/kg/day PBT434 (in food) for 4 months | SNpc Neuron Count | Significant preservation of SNpc neurons vs. vehicle | [6] |
| hA53T α-synuclein Transgenic Mouse | ~37 mg/kg/day PBT434 (in food) for 4 months | Substantia Nigra Iron Levels | ~15% reduction vs. vehicle | [6] |
Table 2: Efficacy of PBT434 in a Multiple System Atrophy Model
| Model | Treatment | Outcome Measure | Result | Reference |
| PLP-α-Syn Transgenic Mouse | 3-30 mg/kg/day PBT434 (orally) for 4 months | Oligomeric α-synuclein | Significant reduction vs. vehicle | [2] |
| PLP-α-Syn Transgenic Mouse | 3-30 mg/kg/day PBT434 (orally) for 4 months | Aggregated α-synuclein | Significant reduction vs. vehicle | [2] |
| PLP-α-Syn Transgenic Mouse | 30 mg/kg/day PBT434 (orally) for 4 months | SNpc Neuron Count | Significant preservation of neurons vs. vehicle | [4] |
| PLP-α-Syn Transgenic Mouse | 30 mg/kg/day PBT434 (orally) for 4 months | Glial Cell Inclusions (SN) | Significant reduction vs. vehicle | [4] |
| PLP-α-Syn Transgenic Mouse | 30 mg/kg/day PBT434 (orally) for 4 months | Glial Cell Inclusions (Pons) | Significant reduction vs. vehicle | [4] |
Table 3: Phase 1 Clinical Trial Data in Healthy Volunteers
| Study Design | Dose Range | Key Findings | Reference |
| Single Ascending Dose | 50 - 600 mg | Safe and well-tolerated; dose-proportional pharmacokinetics. | [7] |
| Multiple Ascending Dose | 100 - 400 mg BID for 8 days | Safe and well-tolerated; achieved brain concentrations associated with efficacy in animal models. | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of PBT434.
Animal Models
This model induces a unilateral lesion of the nigrostriatal dopamine (B1211576) system.
-
Animals: Male C57BL/6J mice (12 weeks old, ~25 g).
-
Procedure:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 2 µL of 0.9% saline with 0.02% ascorbic acid) into the right medial forebrain bundle.
-
Allow a 3-day post-lesion period for initial neurodegeneration.
-
-
PBT434 Administration:
-
Vehicle: Standard suspension vehicle (0.5% sodium carboxymethylcellulose, 0.5% benzyl (B1604629) alcohol, 0.4% Tween 80 in 0.9% saline).
-
Dose and Route: 30 mg/kg/day via oral gavage.[3]
-
Frequency and Duration: Once daily for 18 days, commencing 3 days post-lesion.[8]
-
This model induces bilateral parkinsonism through systemic administration of a neurotoxin.
-
Animals: Male C57BL/6J mice (12 weeks old, ~25 g).
-
Procedure:
-
Administer four intraperitoneal (i.p.) injections of MPTP (15-20 mg/kg) at 2-hour intervals.[9]
-
-
PBT434 Administration:
This genetic model overexpresses a mutant form of human α-synuclein associated with familial Parkinson's disease.
-
Animals: hA53T transgenic mice (B6;C3-Tg(Prnp-SNCA*A53T)83Vle/J).
-
Procedure:
-
Mice are aged to allow for the development of the disease phenotype.
-
-
PBT434 Administration:
This genetic model overexpresses human α-synuclein in oligodendrocytes, mimicking the pathology of MSA.
-
Animals: PLP-α-Syn transgenic mice.
-
Procedure:
-
Mice are aged to allow for the development of MSA-like pathology.
-
-
PBT434 Administration:
Biochemical and Histological Analyses
-
Tissue Homogenization: Homogenize brain tissue (e.g., substantia nigra) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a 4-12% Bis-Tris gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-synuclein (e.g., anti-α-synuclein, 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), post-fix the brains in PFA, and then cryoprotect in 30% sucrose.
-
Sectioning: Cut serial coronal sections (e.g., 40 µm) through the substantia nigra on a freezing microtome.
-
Immunohistochemistry:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with a primary antibody against a neuronal marker (e.g., anti-tyrosine hydroxylase for dopaminergic neurons, or NeuN for total neurons) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) kit.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Stereological Counting:
-
Use an unbiased stereology system (e.g., optical fractionator) to systematically sample the sections.
-
Count the number of stained neurons within a defined counting frame at regular x, y, and z intervals.
-
Calculate the total estimated number of neurons in the substantia nigra.
-
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow of the preclinical studies and the logical relationships of PBT434's therapeutic effects.
Caption: General experimental workflow for preclinical evaluation of PBT434.
Caption: Logical relationship of PBT434's therapeutic effects.
Conclusion
The comprehensive preclinical data presented in this guide strongly support the neuroprotective effects of this compound. Through its dual mechanism of inhibiting α-synuclein aggregation and modulating pathological iron activity, PBT434 has consistently demonstrated the ability to preserve neurons and improve motor function in multiple relevant animal models of Parkinson's disease and Multiple System Atrophy. The successful completion of Phase 1 clinical trials has shown that PBT434 is safe and well-tolerated in humans, achieving brain concentrations that are predicted to be therapeutically effective. These promising results provide a solid foundation for the continued clinical development of PBT434 as a potential disease-modifying therapy for synucleinopathies.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Central Nervous System Penetrance of PBT434 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434, also known as ATH434, is a novel, orally bioavailable, small molecule inhibitor of alpha-synuclein (B15492655) (α-synuclein) aggregation, a pathological hallmark of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy (MSA). A critical attribute for any therapeutic agent targeting central nervous system (CNS) pathologies is its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available preclinical and clinical data regarding the BBB permeability of PBT434 mesylate, its mechanism of action, and the experimental methodologies employed in its evaluation.
Mechanism of Action: An Iron Chaperone for Neuroprotection
PBT434's neuroprotective effects are primarily attributed to its function as a moderate-affinity iron chaperone.[1] In pathological states, dysregulated iron homeostasis in the brain contributes to oxidative stress and promotes the aggregation of α-synuclein. PBT434 intervenes in this cascade by redistributing labile iron, thereby inhibiting iron-mediated redox activity and preventing the formation of toxic α-synuclein oligomers and fibrils.[1][2] This action helps to reduce oxidative stress, preserve neuronal integrity, and improve motor function in preclinical models of Parkinson's disease.[1]
Data Presentation: Quantitative Analysis of PBT434 Permeability
The following tables summarize the key quantitative data from in vitro and clinical studies that characterize the BBB permeability of PBT434.
Table 1: In Vitro Blood-Brain Barrier Permeability of PBT434
| Parameter | Value | Cell Model | Reference |
| Cellular Uptake Rate | 30.1 ± 9.8 pmol/mg protein/hour | hBMVEC | [3] |
| Cellular Concentration (at 3h) | ~6 µM | hBMVEC | [3] |
| Efflux Plateau | ~0.5–0.6 μM remaining in cells | hBMVEC | [3] |
Note: Specific in vivo brain-to-plasma concentration ratios for PBT434 from preclinical animal studies were not available in the reviewed public literature. The available data strongly indicates that PBT434 is brain-penetrant and achieves efficacious concentrations in the CNS.[4][5][6][7][8]
Table 2: PBT434 Cerebrospinal Fluid (CSF) Concentrations from Phase 1 Clinical Trial
| Dose | CSF Concentration (near Tmax) | Population | Reference |
| ≥200 mg bid | 102.5 to 229.5 ng/mL | Healthy Adult & Older Adult Volunteers | [9] |
Experimental Protocols
In Vitro Blood-Brain Barrier Model
An in vitro model utilizing human brain microvascular endothelial cells (hBMVEC) was employed to assess the transcellular trafficking of PBT434.
-
Cell Culture: hBMVEC were cultured to form a monolayer, creating a model of the BBB.
-
Radiolabeling: PBT434 was radiolabeled with Carbon-14 (¹⁴C-PBT434) to enable quantitative tracking.
-
Uptake Assay: The hBMVEC monolayer was incubated with ¹⁴C-PBT434. At various time points, the cells were washed and lysed, and the intracellular radioactivity was measured to determine the rate and extent of uptake.
-
Efflux Assay: Cells were pre-loaded with ¹⁴C-PBT434, and the medium was then replaced with a compound-free medium. The amount of ¹⁴C-PBT434 remaining in the cells over time was measured to determine the efflux rate.
In Vivo Preclinical Models
PBT434's neuroprotective effects and, by extension, its ability to engage its target in the CNS, have been demonstrated in multiple preclinical models.
-
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease:
-
Lesion Induction: A unilateral lesion of the nigrostriatal pathway is induced by stereotactic injection of 6-OHDA into the medial forebrain bundle of mice.[3][10][11][12]
-
PBT434 Administration: PBT434 is administered orally, typically at a dose of 30 mg/kg/day, starting after the induction of the lesion.[10]
-
Outcome Measures: Behavioral tests (e.g., apomorphine-induced rotations), and post-mortem histological analysis of dopaminergic neuron survival in the substantia nigra are used to assess therapeutic efficacy.[10]
-
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This model also induces parkinsonian features and has been used to evaluate the neuroprotective effects of PBT434.
-
hA53T α-synuclein Transgenic Mouse Model: This genetic model of synucleinopathy has been instrumental in demonstrating PBT434's ability to reduce α-synuclein pathology.
Visualizations
Signaling Pathway of PBT434's Neuroprotective Mechanism
Caption: PBT434 acts as an iron chaperone to mitigate neurodegenerative pathways.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing PBT434's neuroprotective effects in a mouse model.
Logical Relationship of PBT434's Therapeutic Action
Caption: Logical flow of PBT434 from administration to therapeutic outcome.
Conclusion
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Alterity Therapeutics Announces Publication Demonstrating that ATH434 is Neuroprotective in Animal Model of Parkinsonian Disorder in the Journal of Parkinson's Disease - BioSpace [biospace.com]
- 5. alteritytherapeutics.com [alteritytherapeutics.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Alterity’s ATH434 prevents loss of brain cells in Parkinson’s Disease animal model - Biotech [biotechdispatch.com.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
PBT4.34 Mesylate: A Novel Modulator of Iron Homeostasis for the Inhibition of Ferroptosis in Neuronal Death
An In-depth Technical Guide
Abstract
Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical mechanism in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2] The brain's unique environment, rich in iron and polyunsaturated fatty acids, makes it particularly susceptible to this form of neuronal demise.[3] PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to address the pathological hallmarks of these disorders.[4][5] Unlike traditional high-affinity iron chelators, PBT434 acts as a moderate-affinity modulator of the labile iron pool, thereby inhibiting iron-mediated redox activity and the aggregation of pathological proteins such as α-synuclein.[6][7] This whitepaper provides a comprehensive overview of PBT434's mechanism of action, summarizing its impact on ferroptotic pathways, presenting key preclinical and clinical data, detailing relevant experimental protocols, and visualizing its therapeutic rationale.
Introduction to Ferroptosis in Neurodegenerative Disease
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[8] It is biochemically and morphologically different from other cell death modalities like apoptosis and necrosis.[3] The core molecular machinery of ferroptosis involves three interconnected events: dysregulation of iron homeostasis, depletion of the antioxidant glutathione (B108866) (GSH), and subsequent inactivation of the selenoenzyme glutathione peroxidase 4 (GPX4).[2]
GPX4 is the primary enzyme responsible for neutralizing lipid peroxides.[2] Its inactivation, often initiated by GSH depletion, leaves polyunsaturated fatty acids (PUFAs) within cellular membranes vulnerable to peroxidation.[9] An excess of labile, redox-active iron (Fe²⁺) catalyzes this peroxidation via the Fenton reaction, generating highly reactive oxygen species (ROS) that propagate lipid damage, leading to membrane rupture and cell death.[3][9]
The nervous system is uniquely vulnerable to ferroptosis due to its high oxygen consumption, abundant lipids, and high iron concentrations.[3] A growing body of evidence implicates ferroptosis in the progressive loss of neurons that characterizes diseases like Alzheimer's, Parkinson's, and Huntington's disease.[1] In Parkinson's disease, for example, an accumulation of iron in the substantia nigra pars compacta (SNpc) is a well-established pathological feature that contributes to the demise of dopaminergic neurons.[6] This makes the ferroptosis pathway a compelling target for disease-modifying therapeutic intervention.[3]
This compound: A Novel Neuroprotective Agent
PBT434 is a second-generation quinazolinone compound developed to modulate the interaction between metals and key proteins implicated in neurodegeneration.[6][10] Its primary mechanism of action is centered on its moderate affinity for iron (Kd ≈ 10⁻¹⁰ M).[7] This property allows it to selectively interact with the weakly bound, or "labile," pool of pathological iron without disrupting the function of essential, high-affinity iron-binding proteins like transferrin.[6][7]
This targeted approach offers a significant advantage over traditional, high-affinity iron chelators (e.g., deferiprone), which can perturb systemic iron metabolism and carry a risk of adverse effects.[6][11] PBT434 does not deplete tissue iron stores in healthy animals but acts to prevent the toxic cascade initiated by pathological iron accumulation.[6][12] Its key functions include:
-
Inhibition of Iron-Mediated Redox Activity: By sequestering labile iron, PBT434 prevents its participation in the Fenton reaction, thereby reducing the generation of ROS and subsequent lipid peroxidation.[6][13]
-
Prevention of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-synuclein, a key pathological hallmark of PD and other synucleinopathies. PBT434 has been shown to inhibit this iron-mediated aggregation.[6][14]
-
Restoration of Iron Homeostasis: Preclinical studies show that PBT434 treatment is associated with increased levels of ferroportin, a major iron export protein, suggesting a role in restoring normal cellular iron efflux.[6][11]
PBT434's Impact on Ferroptosis: Preclinical Evidence
The neuroprotective efficacy of PBT434 has been demonstrated in multiple well-established preclinical models of Parkinson's disease and MSA.[6][15] These studies provide strong evidence for its ability to inhibit the downstream consequences of ferroptosis.
3.1 In Vitro Studies In cell-based assays, PBT434 demonstrates a clear ability to interrupt iron-driven pathology. Treatment with PBT434 (in the 0-20 µM range) significantly inhibits the production of hydrogen peroxide (H₂O₂) by iron and reduces the rate of iron-mediated α-synuclein aggregation.[13][14] Importantly, the compound shows no cytotoxic effects on brain microvascular endothelial cells at concentrations up to 100 µM.[13][14]
3.2 In Vivo Animal Models In vivo studies have consistently shown that oral administration of PBT434 confers significant neuroprotection and functional benefits in toxin-induced and transgenic rodent models of synucleinopathies.[6][10] In the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse models, which induce rapid loss of dopaminergic neurons, PBT434 treatment prevented neuronal loss, lowered the accumulation of α-synuclein in the substantia nigra, and rescued motor performance.[6] Similar neuroprotective effects were observed in transgenic models overexpressing human α-synuclein.[6][11]
Data Presentation: Preclinical Efficacy of PBT434
| Parameter | 6-OHDA Mouse Model | MPTP Mouse Model | hA53T α-Synuclein Transgenic Model |
| PBT434 Dose | 30 mg/kg/day, p.o.[16] | 30 mg/kg/day, p.o.[16] | 30 mg/kg/day in diet[6] |
| Neuroprotection | Preserved up to 75% of remaining SNpc neurons post-toxin.[7][16] | Prevented toxin-induced depletion of SNpc neurons (44% ± 4% loss in controls).[16] | Prevented loss of SNpc neurons.[6] |
| Motor Function | Significantly improved rotational behavior.[17] | Significantly reduced motor deficits in the pole test.[16] | Rescued motor performance.[6] |
| Biochemical Markers | Reduced markers of oxidative damage.[6] | Reduced markers of oxidative damage.[11] | Lowered nigral α-synuclein accumulation.[6][11] |
| Iron Homeostasis | N/A | N/A | Associated with increased levels of ferroportin and DJ-1.[6] |
Clinical Evaluation of this compound
PBT434 has successfully completed a Phase 1 clinical trial designed to assess its safety, tolerability, and pharmacokinetics in both healthy adult and elderly volunteers.[4] The study demonstrated that PBT434 was safe and well-tolerated, with adverse event rates comparable to placebo.[15] No serious adverse events were reported, and no participants discontinued (B1498344) the study due to adverse events.[15]
The pharmacokinetic profile confirmed that PBT434 is orally bioavailable and penetrates the CNS.[15][18] The concentrations achieved in the cerebrospinal fluid (CSF) at clinically tested doses were comparable to or greater than those associated with efficacy in the preclinical animal models, supporting the potential for therapeutic activity at these dose levels.[15]
Data Presentation: Phase 1 Human Pharmacokinetics of PBT434
| Parameter | Single Ascending Dose (SAD) Study | Multiple Ascending Dose (MAD) Study |
| Dose Range | 50 mg, 100 mg, 300 mg[19] | 100 mg, 200 mg, 250 mg (twice daily)[15] |
| Cmax (Peak Plasma Conc.) | 493.3 ng/mL (50 mg), 802.7 ng/mL (100 mg), 2978 ng/mL (300 mg)[19] | Dose-dependent increase observed[15] |
| Tmax (Time to Peak Conc.) | 1.0–1.25 hours[5][19] | 0.5–2.0 hours[15] |
| Elimination Half-life (t½) | Up to 9.3 hours[5] | Up to 9.3 hours[15] |
| CSF Concentration | N/A | 102.5 to 229.5 ng/mL (at doses ≥200 mg bid)[15] |
Key Experimental Methodologies
The following protocols are representative of the key experiments used to evaluate the efficacy of PBT434 and characterize its impact on ferroptosis-related pathways.
5.1 Animal Models of Neurodegeneration
-
MPTP Toxin Model: This model is used to induce acute parkinsonism in mice. Mice are administered MPTP, which is metabolized to the dopaminergic neurotoxin MPP⁺. This leads to a significant and rapid loss of TH-positive neurons in the SNpc. PBT434 is typically administered daily by oral gavage starting 24 hours after the final toxin injection to assess its neuroprotective, rather than preventative, capacity.[16]
-
6-OHDA Toxin Model: This model involves the stereotactic injection of the neurotoxin 6-OHDA directly into the medial forebrain bundle or striatum. This causes a progressive retrograde degeneration of dopaminergic neurons in the SNpc. PBT434 is often administered several days after the toxin to evaluate its effect on slowing the degenerative process.[16]
5.2 Assessment of Ferroptosis Markers
-
Protocol for Lipid Peroxidation (C11-BODIPY Assay):
-
Cell Culture: Plate neuronal cells at a desired density and allow them to adhere overnight.[20]
-
Staining: Prepare a 1-2 µM working solution of C11-BODIPY™ 581/591 in cell culture media. Remove the existing media from the cells and incubate them with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.[21]
-
Washing: Wash the cells twice with a buffered salt solution (e.g., PBS or HBSS).[21]
-
Treatment: Add the desired treatments (e.g., ferroptosis inducer with or without PBT434) in fresh media or buffer and incubate for the required duration.
-
Imaging/Analysis: Analyze cells via fluorescence microscopy or flow cytometry. The non-oxidized probe fluoresces in the red channel (Ex/Em ~581/591 nm), while the oxidized probe fluoresces in the green channel (Ex/Em ~488/510 nm).[20] Lipid peroxidation is quantified by the ratiometric shift from red to green fluorescence.[20][22]
-
-
Protocol for Intracellular Iron (Perls' Prussian Blue Staining):
-
Sample Preparation: Fix tissue sections (e.g., 5 µm paraffin (B1166041) sections) in 10% formalin, deparaffinize, and hydrate (B1144303) to distilled water.[23] For cultured cells, fix with an appropriate solution.[24]
-
Staining Solution: Prepare a fresh working solution by mixing equal parts of 5% hydrochloric acid and 5% potassium ferrocyanide.[25][26]
-
Incubation: Immerse slides in the working solution for 20-30 minutes at room temperature.[27] During this time, ferric iron (Fe³⁺) reacts to form a bright blue pigment (ferric ferrocyanide).[23]
-
Washing: Rinse the slides thoroughly in several changes of distilled water.[23]
-
Counterstaining: Counterstain with a nuclear dye such as Nuclear Fast Red for 5 minutes to visualize cell nuclei.[23]
-
Dehydration and Mounting: Rinse, dehydrate through graded alcohols, clear in xylene, and coverslip with a resinous mounting medium.[23] Iron deposits will appear as distinct blue granules.[27]
-
5.3 Evaluation of Neuroprotection
-
Protocol for Stereological Neuron Counting:
-
Tissue Processing: Following perfusion and fixation, mouse brains are serially sectioned (e.g., 30 µm coronal sections) using a cryostat.[28]
-
Immunohistochemistry: Sections containing the substantia nigra are stained for a marker of dopaminergic neurons, typically Tyrosine Hydroxylase (TH).
-
Counting: The total number of TH-positive neurons in the SNpc is estimated using the unbiased optical fractionator method.[29][30] This involves systematic random sampling of the region of interest using a microscope equipped with a motorized stage and stereology software.[28][29] A counting frame is superimposed on the image at each sampling site, and neurons are counted only if they come into focus within the optical dissector and do not intersect the exclusion lines of the frame.[30]
-
Visualizing the Mechanism and Workflow
Diagram 1: The Ferroptosis Signaling Pathway
References
- 1. Frontiers | The role of ferroptosis in neurodegenerative diseases [frontiersin.org]
- 2. Ferroptosis Mechanisms Involved in Neurodegenerative Diseases [mdpi.com]
- 3. What Is the Role of Ferroptosis in Neurodegeneration? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Ferroptosis in neurodegenerative diseases: potential mechanisms of exercise intervention [frontiersin.org]
- 10. scienceofparkinsons.com [scienceofparkinsons.com]
- 11. research.monash.edu [research.monash.edu]
- 12. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. neurology.org [neurology.org]
- 16. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 19. neurology.org [neurology.org]
- 20. abpbio.com [abpbio.com]
- 21. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 22. EFNA5 as an Oocyte-Derived Factor Enhances Developmental Competence by Modulating Oxidative Stress, Inflammation, and Apoptosis During In Vitro Maturation | MDPI [mdpi.com]
- 23. Prussian Blue Staining Protocol for Iron - IHC WORLD [ihcworld.com]
- 24. biopal.com [biopal.com]
- 25. Iron - Prussian Blue Reaction - Mallory’s Method [bio-protocol.org]
- 26. Iron - Prussian Blue Reaction - Mallory’s Method [en.bio-protocol.org]
- 27. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 28. Video: Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment [jove.com]
- 29. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
PBT434 Mesylate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Properties, Mechanism of Action, and Preclinical and Clinical Development of a Promising Neuroprotective Agent.
Introduction
PBT434 mesylate, also known as ATH434, is an orally bioavailable, blood-brain barrier-penetrant small molecule that has emerged as a promising therapeutic candidate for neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and the preclinical and clinical data supporting the development of this compound.
Chemical and Physicochemical Properties
PBT434 is a quinazolinone derivative.[3][4] The mesylate salt form enhances its pharmaceutical properties.
| Property | Value | Source |
| Chemical Name | 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one methanesulfonate | [5] |
| Molecular Formula | C₁₃H₁₇Cl₂N₃O₅S | [3] |
| Molecular Weight | 398.3 g/mol | [3] |
| Predicted Water Solubility | 0.261 mg/mL | [5] |
| Predicted logP | 1.71 | [5] |
Mechanism of Action: A Novel Approach to Neuroprotection
This compound employs a multi-faceted mechanism of action centered on its ability to act as a moderate-affinity iron chelator and chaperone.[4][6] This property allows it to modulate the pathological accumulation of iron in the brain, a key feature in several neurodegenerative diseases, without disrupting normal iron homeostasis.[7][8]
The core mechanism involves:
-
Inhibition of Iron-Mediated Redox Activity: PBT434 inhibits the production of toxic reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), generated by redox-active iron.[4][9]
-
Inhibition of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease and MSA. PBT434, by chelating iron, directly inhibits this iron-mediated aggregation process.[1][2]
-
Redistribution of Labile Iron: PBT434 is not a strong iron chelator that depletes systemic iron. Instead, it is believed to redistribute labile iron within the brain, moving it from areas of pathological accumulation to where it can be safely stored or utilized.[6][7]
The following diagram illustrates the proposed mechanism of action of this compound in preventing neurodegeneration.
Caption: Proposed mechanism of action of this compound.
Preclinical Studies
An extensive preclinical program has demonstrated the neuroprotective effects of this compound in various in vitro and in vivo models of neurodegeneration.
In Vitro Studies
| Assay | Key Findings |
| Metal Binding Affinity (Kd) | Fe(III): ~10⁻¹⁰ MCu(II): ~10⁻¹⁰ MFe(II): ~10⁻⁵ MZn(II): ~10⁻⁷ M[9] |
| Inhibition of Iron-Mediated Redox Activity | Significantly inhibited H₂O₂ production by iron.[9] |
| α-Synuclein Aggregation Assay | Significantly reduced the rate of iron-mediated α-synuclein aggregation.[9] |
In Vivo Studies
PBT434 has been evaluated in rodent and non-human primate models of Parkinson's disease and MSA.
| Animal Model | Dosing | Key Findings |
| 6-OHDA Mouse Model of Parkinson's Disease | 30 mg/kg/day, oral gavage | Preserved up to 75% of substantia nigra pars compacta (SNpc) neurons.[9] |
| MPTP Mouse Model of Parkinson's Disease | 3, 10, 30, and 80 mg/kg/day, oral gavage | Dose-dependent preservation of SNpc neurons and improved motor performance.[10] |
| MPTP Macaque Model of Parkinson's Disease | 3 and 10 mg/kg/day, oral | Improved or stabilized motor scores.[11] |
| PLP-α-syn Transgenic Mouse Model of MSA | 3, 10, or 30 mg/kg/day in food for 4 months | Reduced oligomeric and urea-soluble α-synuclein aggregation, reduced glial cell inclusions, and preserved SNpc neurons.[12] |
Clinical Trials
This compound (ATH434) has progressed to clinical development, with completed Phase 1 studies and ongoing Phase 2 trials.
Phase 1 Studies
A Phase 1 trial in healthy adult and elderly volunteers demonstrated that PBT434 was safe and well-tolerated.[13] The pharmacokinetic profile supports twice-daily dosing.[6]
Single Ascending Dose Pharmacokinetic Parameters:
| Dose | Cmax (ng/mL) | Tmax (hours) | AUCinf (ng•hr/mL) |
| 50 mg | 493.3 | 1.0 - 1.25 | 896.7 |
| 100 mg | 802.7 | 1.0 - 1.25 | 1587 |
| 300 mg | 2978 | 1.0 - 1.25 | 6494 |
Data from a study in healthy volunteers.[3]
Phase 2 Studies
Two Phase 2 clinical trials are currently evaluating the efficacy and safety of ATH434 in patients with Multiple System Atrophy (MSA).
-
ATH434-201: A randomized, double-blind, placebo-controlled trial in patients with early-stage MSA. The primary endpoint is the change in brain iron content.[1][13]
-
ATH434-202: An open-label biomarker study in patients with more advanced MSA.[14]
Interim results from the open-label Phase 2 trial have shown that ATH434 was well-tolerated.[14] After six months of treatment, 43% of participants showed improvement on the Unified Multiple System Atrophy Rating Scale.[14]
Experimental Protocols
In Vitro Inhibition of Iron-Mediated Redox Activity
This assay evaluates the ability of PBT434 to inhibit the generation of hydrogen peroxide (H₂O₂) by redox-active iron.
Methodology:
-
Prepare a reaction mixture containing Fe(II)-citrate in an aerated buffer.
-
Add dopamine (B1211576) as a reducing agent to initiate the redox reaction.
-
Introduce PBT434 or a vehicle control to the reaction mixture.
-
Incubate the mixture for a defined period.
-
Measure the production of H₂O₂ using a suitable fluorometric or colorimetric assay, such as the dichlorofluorescein (DCF) assay.[9]
Caption: Experimental workflow for the in vitro redox activity assay.
In Vitro α-Synuclein Aggregation Assay
This assay assesses the effect of PBT434 on the iron-mediated aggregation of α-synuclein.
Methodology:
-
Purify recombinant α-synuclein protein.
-
Prepare a reaction mixture containing α-synuclein monomers.
-
Induce aggregation by adding an iron salt (e.g., iron nitrate).
-
Add PBT434 or a vehicle control to the mixture.
-
Incubate the mixture with agitation.
-
Monitor the aggregation kinetics over time by measuring the fluorescence of an amyloid-binding dye, such as Thioflavin T (ThT).[15][16]
Caption: Experimental workflow for the α-synuclein aggregation assay.
In Vivo MPTP Mouse Model of Parkinson's Disease
This widely used animal model recapitulates some of the key pathological features of Parkinson's disease.
Methodology:
-
Acclimatize adult male C57BL/6 mice to the housing conditions.
-
Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) via intraperitoneal injection to induce a lesion of the dopaminergic neurons in the substantia nigra.[17]
-
Following MPTP administration (e.g., 24 hours later), begin daily oral gavage treatment with PBT434 or a vehicle control.[10]
-
Continue treatment for a specified duration (e.g., 21 days).
-
Assess motor function using behavioral tests such as the pole test or rotarod test.
-
At the end of the study, sacrifice the animals and perform histological analysis of the brains to quantify the number of surviving dopaminergic neurons in the substantia nigra.[9]
Caption: Experimental workflow for the MPTP mouse model.
Conclusion
This compound is a novel, orally bioavailable neuroprotective agent with a unique mechanism of action that targets pathological iron accumulation and α-synuclein aggregation. Extensive preclinical studies have demonstrated its efficacy in relevant animal models of Parkinson's disease and MSA. The promising safety and pharmacokinetic profile observed in Phase 1 clinical trials, coupled with encouraging early signals of efficacy in Phase 2, underscore the potential of PBT434 as a disease-modifying therapy for synucleinopathies. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in this patient population.
References
- 1. neurology.org [neurology.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. neurology.org [neurology.org]
- 4. benchchem.com [benchchem.com]
- 5. Alterity Therapeutics Presents Positive Data from ATH434 Phase 2 Trial at the 2025 International Congress of Parkinson’s Disease and Movement Disorders - BioSpace [biospace.com]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. neurology.org [neurology.org]
- 10. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cndlifesciences.com [cndlifesciences.com]
- 12. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alteritytherapeutics.com [alteritytherapeutics.com]
- 14. Alterity Therapeutics’ ATH434 trial results suggest improved outcomes for MSA Patients [smallcaps.com.au]
- 15. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 17. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Novel Metal-Targeting Agent for Neurodegenerative Disorders
An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Clinical Development of PBT434 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA) are characterized by the progressive loss of neurons and the aggregation of misfolded proteins. A growing body of evidence points to the dysregulation of metal ions, particularly iron, as a key contributor to the pathology of these conditions. Elevated iron levels in specific brain regions, such as the substantia nigra pars compacta (SNpc) in PD, can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage. Furthermore, iron has been shown to promote the aggregation of α-synuclein, a protein central to the pathology of synucleinopathies.
This compound (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule designed to address this metal-driven pathology. It is a second-generation 8-hydroxyquinoline (B1678124) derivative that exhibits moderate affinity for metal ions, including iron. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and early clinical development of this compound, with a focus on its interaction with metal ions in the brain.
Mechanism of Action: A Multi-faceted Approach to Neuroprotection
PBT434's neuroprotective effects stem from its ability to modulate the pathological interactions of metal ions in the brain. Its mechanism is threefold:
-
Targeting a Pathological Iron Pool: PBT434 is not a strong iron chelator that depletes systemic iron stores. Instead, it is designed to interact with a labile, or loosely bound, pool of iron that is thought to be elevated in affected brain regions and contribute to oxidative stress and protein aggregation.[1][2][3] By binding to this pathological iron, PBT434 inhibits its participation in harmful redox reactions.[1]
-
Inhibition of Iron-Mediated α-Synuclein Aggregation: Iron has been shown to accelerate the aggregation of α-synuclein into toxic oligomers and fibrils.[1] PBT434 has been demonstrated to inhibit this iron-mediated aggregation, thereby reducing the formation of the pathological protein aggregates that are a hallmark of synucleinopathies.[1][4]
-
Restoration of Cellular Iron Homeostasis: PBT434 has been shown to increase the levels of ferroportin, the primary iron export protein in neurons.[1][3] This suggests that PBT434 may help to restore normal iron trafficking and reduce intracellular iron accumulation. The compound also modulates the uptake of iron by human brain microvascular endothelial cells by chelating extracellular Fe2+.[5]
The following diagram illustrates the proposed mechanism of action of this compound.
Quantitative Data Summary
Table 1: Metal Ion Binding Affinity of PBT434
| Metal Ion | Dissociation Constant (Kd) | Reference |
| Fe(III) | ~10⁻¹⁰ M | [1] |
| Cu(II) | ~10⁻¹⁰ M | [1] |
| Fe(II) | ~10⁻⁵ M | [1] |
| Zn(II) | ~10⁻⁷ M | [1] |
Note: The affinity of PBT434 for iron is moderate compared to classical iron chelators like deferiprone (B1670187) (Kd ≈ 10⁻³⁵ M), which is thought to contribute to its favorable safety profile by not disrupting systemic iron homeostasis.[1]
Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters of PBT434
| Parameter | Value | Population | Dosing | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2 hours | Healthy Adult & Elderly Volunteers | Single and Multiple Doses | [6] |
| Elimination Half-life | Up to 9.3 hours | Healthy Adult Volunteers | Single Doses (50-600 mg) | [6][7] |
| CSF Concentration (at steady state) | 102.5 - 229.5 ng/mL (~0.3 - 0.7 µM) | Healthy Adult Volunteers | 200-250 mg bid | [6] |
| CSF to Free Plasma Concentration Ratio (at Cmax) | ~79% | Healthy Adult Volunteers | 250 mg bid | [7] |
Note: The Phase 1 study demonstrated that PBT434 was safe and well-tolerated at all doses tested, with adverse event rates comparable to placebo.[6][8]
Preclinical Efficacy in Animal Models
PBT434 has demonstrated significant neuroprotective effects in multiple animal models of Parkinson's disease.
6-Hydroxydopamine (6-OHDA) Mouse Model
In a mouse model where the neurotoxin 6-OHDA was injected into the substantia nigra, oral administration of PBT434 (30 mg/kg/day) commencing 3 days after the lesion:
-
Preserved substantia nigra pars compacta (SNpc) neurons: PBT434 treatment preserved up to 75% of the remaining SNpc neurons.[1][9]
-
Improved motor function: PBT434-treated mice showed significantly fewer rotations in the amphetamine-induced rotation test, a measure of motor asymmetry.[1]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model
In a mouse model using the neurotoxin MPTP, PBT434 (30 mg/kg/day) administered 24 hours after the toxin:
-
Reduced SNpc neuronal loss: PBT434 significantly reduced the loss of dopaminergic neurons in the SNpc.[1][9]
-
Improved motor performance: PBT434 treatment resulted in improved performance in the pole test, a measure of motor coordination.[1][9]
-
Reduced nigral α-synuclein accumulation: PBT434 treatment abolished the MPTP-induced increase in α-synuclein levels in the SNpc.[2]
-
Restored ferroportin levels: PBT434 treatment restored the levels of the iron exporter ferroportin, which were reduced by MPTP.[2]
hA53T α-Synuclein Transgenic Mouse Model
In a transgenic mouse model expressing the human A53T mutation of α-synuclein, four months of PBT434 treatment:
-
Reduced SN iron levels: PBT434 treatment reduced iron levels in the substantia nigra by 15%.[1]
-
Decreased insoluble α-synuclein: The treatment significantly decreased the accumulation of insoluble α-synuclein in the nigra.[1]
-
Increased nigral ferroportin levels: PBT434 significantly increased the levels of ferroportin in the substantia nigra.[1]
-
Improved motor function: PBT434-treated mice showed improved motor performance in the open field test.[1]
Experimental Protocols
In Vitro α-Synuclein Aggregation Assay
This assay assesses the ability of a compound to inhibit the iron-mediated aggregation of α-synuclein.
-
Preparation of Monomeric α-Synuclein: Recombinant wild-type α-synuclein is purified and subjected to ultracentrifugation (100,000 x g for 30 minutes at 4°C) to remove any pre-formed aggregates. The supernatant containing the monomeric form is collected.[1]
-
Reagent Preparation: Iron (III) nitrate (B79036) is dissolved in Tris-buffered saline (TBS). PBT434 is dissolved in 100% DMSO and then diluted to a stock solution with milliQ water.[1]
-
Assay Incubation: In a microplate, TBS, iron nitrate, PBT434 (or vehicle control), and monomeric α-synuclein are added in sequence. The final concentration of α-synuclein and iron is typically around 140-187 µM.[1][10]
-
Fluorescence Measurement: The aggregation of α-synuclein is monitored by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils. Fluorescence is measured at regular intervals using a plate reader. The lag time for the detection of fluorescent aggregates is used as a measure of the rate of aggregation.[1]
The following diagram outlines the workflow for the α-synuclein aggregation assay.
In Vivo 6-OHDA Mouse Model of Parkinson's Disease
This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or striatum to induce dopaminergic neurodegeneration.
-
Animal Preparation: Male C57BL/6J mice (12 weeks old) are anesthetized and placed in a stereotaxic apparatus.[1]
-
Stereotaxic Injection: A small hole is drilled in the skull over the target area. A solution of 6-OHDA (e.g., 3.0 µg in 2 µL of 0.9% saline with 0.02% ascorbic acid) is injected into the right substantia nigra pars compacta or striatum at a slow, controlled rate.[1][11]
-
Post-Operative Care: Animals receive post-operative care, including analgesics and subcutaneous fluids, to ensure recovery.[11]
-
Drug Administration: PBT434 (e.g., 30 mg/kg/day) or vehicle is administered orally by gavage, typically starting 3 days after the 6-OHDA lesion and continuing for the duration of the study (e.g., 21 days).[1]
-
Behavioral Assessment: Motor function is assessed using tests such as the amphetamine-induced rotation test. Mice exhibiting a specific range of rotations are included in the study.[1]
-
Histological Analysis: At the end of the study, brains are collected for histological analysis to quantify the number of surviving dopaminergic neurons in the SNpc using techniques like Nissl and tyrosine hydroxylase (TH) staining.[1]
In Vivo MPTP Mouse Model of Parkinson's Disease
This model uses the systemic administration of the neurotoxin MPTP to induce dopaminergic cell death.
-
Animal Preparation: Male C57BL/6J mice (12 weeks old) are used.[1]
-
MPTP Administration: Mice receive four intraperitoneal injections of MPTP-HCl (e.g., 20 mg/kg) two hours apart.[1][12]
-
Drug Administration: PBT434 (e.g., 30 mg/kg/day) or vehicle is administered orally by gavage, commencing 24 hours after the last MPTP injection and continuing for the study duration (e.g., 21 days).[1]
-
Behavioral Assessment: Motor coordination and bradykinesia are assessed using tests like the pole test.[1]
-
Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis of dopamine (B1211576) and its metabolites in the striatum via HPLC, and for histological quantification of SNpc neurons.[1][13]
Logical Relationships and Therapeutic Hypothesis
The therapeutic rationale for PBT434 is based on the "metal hypothesis" of neurodegeneration, which posits that the dysregulation of metal ions is a central event in the disease process.
Conclusion
This compound is a promising, novel therapeutic agent for neurodegenerative disorders characterized by metal-driven pathology and α-synuclein aggregation. Its unique mechanism of action, which involves targeting a pathological pool of labile iron, inhibiting iron-mediated protein aggregation, and promoting cellular iron efflux, sets it apart from traditional high-affinity iron chelators. The robust preclinical data in multiple animal models of Parkinson's disease, demonstrating neuroprotection and improved motor function, provide a strong rationale for its clinical development. The successful completion of a Phase 1 clinical trial has shown that PBT434 is safe, well-tolerated, and achieves brain concentrations that are predicted to be therapeutically relevant. Ongoing and future clinical trials will be crucial in determining the efficacy of PBT434 as a disease-modifying therapy for Parkinson's disease, Multiple System Atrophy, and other related neurodegenerative conditions.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. alteritytherapeutics.com [alteritytherapeutics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. modelorg.com [modelorg.com]
Early-Stage Research on PBT434 Mesylate: A Technical Guide on its Engagement with Neuroinflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class. Early-stage research has identified it as a promising therapeutic candidate for neurodegenerative synucleinopathies, including Parkinson's disease and Multiple System Atrophy (MSA). Its primary mechanism of action is the modulation of iron homeostasis, acting as an iron chaperone to prevent the toxic accumulation of labile iron in the brain.[1] This activity directly mitigates iron-mediated redox stress and inhibits the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of these diseases.[2] While not a direct anti-inflammatory agent, emerging evidence suggests that PBT434 indirectly influences neuroinflammatory processes by reducing the pathological triggers of inflammation, such as oxidative stress and protein aggregation. Notably, preclinical studies have demonstrated that PBT434 treatment can lead to a reduction in glial cell inclusions and an increase in the lysosomal activity of microglia without an associated increase in pro-inflammatory markers, suggesting a shift towards a more neuroprotective microglial phenotype. This technical guide provides a comprehensive overview of the early-stage research on PBT434, with a focus on its effects related to neuroinflammatory pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Core Mechanism of Action: Iron Modulation
PBT434 is designed to target the pathological pool of labile iron that is elevated in affected brain regions in Parkinson's disease and MSA.[2] Unlike strong iron chelators, PBT434 has a moderate affinity for iron, which allows it to sequester excess, loosely bound iron without disrupting essential iron-containing proteins and cellular processes.[1][3] This "iron chaperone" activity is central to its neuroprotective effects.
Inhibition of Iron-Mediated Redox Activity and Oxidative Stress
Excess labile iron contributes to oxidative stress through the Fenton reaction, generating highly reactive hydroxyl radicals. PBT434 has been shown to inhibit this iron-mediated redox activity.[2] In preclinical models, treatment with PBT434 has been associated with a reduction in markers of oxidative damage.[2]
Inhibition of Alpha-Synuclein Aggregation
Iron is known to promote the aggregation of alpha-synuclein into toxic oligomers and fibrils. By binding to labile iron, PBT434 prevents this interaction, thereby inhibiting the formation of pathological alpha-synuclein aggregates.[2]
Effects on Neuroinflammatory Pathways
The neuroprotective effects of PBT434 extend to modulating aspects of neuroinflammation, primarily as a downstream consequence of its iron-chaperoning activity. The reduction of oxidative stress and alpha-synuclein aggregates, both potent triggers of microglial activation, leads to a more favorable neuroinflammatory environment.
Modulation of Microglial Activity
In a transgenic mouse model of MSA, treatment with ATH434 (PBT434) resulted in an increase in the lysosomal activity of microglia without a concurrent increase in pro-inflammatory markers. This suggests that PBT434 may promote a neuroprotective microglial phenotype geared towards clearing pathological protein aggregates rather than propagating a pro-inflammatory cascade.
Reduction of Glial Cell Inclusions
A pathological hallmark of MSA is the accumulation of alpha-synuclein within oligodendrocytes, forming glial cell inclusions (GCIs). These inclusions are associated with oligodendroglial dysfunction and neuroinflammation. Preclinical studies have demonstrated that PBT434 significantly reduces the number of GCIs in the substantia nigra and pons of MSA animal models.[4][5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early-stage research on PBT434 in various preclinical models.
Table 1: Neuroprotective Effects of PBT434 in Parkinson's Disease Models
| Animal Model | Treatment Regimen | Key Finding | Statistical Significance | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day PBT434, oral, for 21 days | Preserved up to 75% of remaining SNpc neurons | p < 0.001 | [2] |
| MPTP Mouse Model | 30 mg/kg/day PBT434, oral, for 20 days | Significantly reduced SNpc neuronal loss | p < 0.001 | [2] |
| MPTP Mouse Model | Dose-response: 3, 10, 30, 80 mg/kg/day PBT434 | Dose-dependent prevention of SNpc cell loss | p < 0.05 to p < 0.001 | [6] |
SNpc: Substantia nigra pars compacta
Table 2: Effects of PBT434 on Alpha-Synuclein Pathology and Motor Function
| Animal Model | Treatment Regimen | Key Finding | Statistical Significance | Reference |
| MPTP Mouse Model | 30 mg/kg/day PBT434, oral, for 21 days | Abolished the MPTP-induced rise in α-synuclein levels in the SNpc | - | [2] |
| hA53T Transgenic Mouse (PD) | 30 mg/kg/day PBT434, oral | Rescued motor performance | - | [2] |
| PLP-α-Syn Transgenic Mouse (MSA) | 30 mg/kg/day PBT434, oral, for 4 months | Reduced oligomeric and aggregated α-synuclein at 12 and 16 months | p < 0.05 and p < 0.01 | [4] |
| PLP-α-Syn Transgenic Mouse (MSA) | 30 mg/kg/day PBT434, oral, for 4 months | Improved motor function on the pole test at 12 and 16 months | p < 0.05 | [4] |
Table 3: Effects of PBT434 on Glial Cell Inclusions in an MSA Model
| Animal Model | Treatment Regimen | Key Finding | Statistical Significance | Reference |
| PLP-α-Syn Transgenic Mouse (MSA) | 30 mg/kg/day PBT434, oral, for 4 months | Reduced Glial Cell Inclusions (GCIs) in the substantia nigra at 16 months | p < 0.001 | [4] |
| PLP-α-Syn Transgenic Mouse (MSA) | 30 mg/kg/day PBT434, oral, for 4 months | Reduced Glial Cell Inclusions (GCIs) in the pons at 16 months | p < 0.01 | [4] |
Experimental Protocols
In Vivo Neuroprotection Studies in Toxin-Induced Parkinson's Disease Models
-
Animal Models: Male C57BL/6 mice were used for both the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models of Parkinson's disease.[2]
-
Toxin Administration:
-
PBT434 Administration: PBT434 was administered orally by gavage, typically at a dose of 30 mg/kg/day, starting either before or after toxin administration, depending on the study design.[2]
-
Assessment of Neuroprotection:
-
Stereology: Unbiased stereological counting of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons in the substantia nigra pars compacta was performed to quantify neuronal loss.[2]
-
Behavioral Tests: Motor function was assessed using tests such as the pole test and monitoring of rotational behavior induced by apomorphine.[2]
-
Studies in a Transgenic Mouse Model of Multiple System Atrophy
-
Animal Model: The PLP-α-Syn transgenic mouse model, which overexpresses human alpha-synuclein in oligodendrocytes, was used. These mice develop progressive motor deficits and oligodendroglial pathology reminiscent of MSA.[4]
-
PBT434 Administration: PBT434 was administered orally, mixed in the food, at doses ranging from 3 to 30 mg/kg/day for a duration of 4 months.[4]
-
Assessment of Efficacy:
-
Biochemical Analysis: Western blots were used to quantify levels of oligomeric and aggregated alpha-synuclein in brain homogenates.[4]
-
Histopathology: Stereological methods were employed to count glial cell inclusions (GCIs) in the substantia nigra and pons.[4][5]
-
Motor Function: The pole test was used to assess motor coordination and performance.[4]
-
In Vitro Assay for Inhibition of Iron-Mediated Alpha-Synuclein Aggregation
-
Reagents: Recombinant human alpha-synuclein, iron (III) nitrate (B79036), and PBT434 were used.
-
Methodology: Monomeric alpha-synuclein was incubated in the presence of iron (III) nitrate with or without PBT434. The aggregation process was monitored over time by measuring the fluorescence of Thioflavin T, a dye that binds to amyloid fibrils.
-
Endpoint: The lag time for the detection of fluorescent aggregates was measured to determine the rate of aggregation.
Assessment of Oxidative Stress Markers
-
Methodology: In the MPTP mouse model, levels of the oxidative stress marker 8-isoprostane were measured in the substantia nigra pars compacta.[2] Immunohistochemistry is a common method for detecting such markers in tissue sections.[7][8]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of PBT434.
Caption: Experimental workflow for PBT434 studies in an MSA mouse model.
Caption: Therapeutic rationale for PBT434 in synucleinopathies.
Conclusion and Future Directions
Early-stage research on this compound has established a strong preclinical rationale for its development as a disease-modifying therapy for synucleinopathies. Its primary mechanism as an iron chaperone that reduces oxidative stress and alpha-synuclein aggregation is well-supported by the available data. The emerging evidence of its ability to modulate microglial activity towards a more neuroprotective phenotype and reduce glial cell inclusions provides an important link to the neuroinflammatory processes that contribute to disease progression.
Future research should aim to further elucidate the specific molecular pathways through which PBT434 influences microglial function. Investigating its effects on key inflammatory signaling cascades, such as the NF-κB pathway, and a broader range of cytokines and chemokines would provide a more complete understanding of its immunomodulatory properties. As PBT434 progresses through clinical trials, correlating its effects on biomarkers of iron metabolism, oxidative stress, and neuroinflammation with clinical outcomes will be crucial in validating its therapeutic potential.
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. neurology.org [neurology.org]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of PBT434 Mesylate: A Technical Guide
A Novel Quinazolinone-Based Compound for Neurodegenerative Disorders
Introduction
PBT434 mesylate, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule demonstrating therapeutic potential for the treatment of neurodegenerative disorders, particularly Parkinsonian conditions such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2][3] Developed by Alterity Therapeutics (formerly Prana Biotechnology), PBT434 is a second-generation quinazolinone compound designed to inhibit the aggregation of α-synuclein and prevent iron-mediated neurodegeneration.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound.
Discovery and Rationale
The development of PBT434 was predicated on the growing body of evidence implicating elevated iron levels in the substantia nigra pars compacta (SNpc) as a key contributor to the neurodegenerative cascade in Parkinson's disease.[1] While high-affinity iron chelators have shown efficacy in animal models of PD, they carry the risk of disrupting essential iron metabolism.[1] This led to the design of PBT434 as a compound with a moderate affinity metal-binding motif, intended to target a pathological, labile iron pool without depleting systemic iron stores.[1] PBT434's affinity for iron is lower than that of endogenous iron-trafficking proteins like transferrin, suggesting a more targeted approach to mitigating iron-mediated toxicity.[2]
Mechanism of Action
PBT434 exerts its neuroprotective effects through a dual mechanism of action: inhibiting iron-mediated redox activity and α-synuclein aggregation, and modulating cellular iron trafficking.
Inhibition of Iron-Mediated Toxicity and α-Synuclein Aggregation
PBT434 has been shown to inhibit iron-mediated redox activity and the subsequent aggregation of α-synuclein, a protein central to the pathology of synucleinopathies.[1][5] By binding to a labile pool of iron, PBT434 prevents the metal from participating in redox reactions that generate cytotoxic reactive oxygen species (ROS).[1] This reduction in oxidative stress, in turn, mitigates a key driver of neuronal damage. Furthermore, PBT434 directly interferes with the iron-mediated aggregation of α-synuclein, a critical step in the formation of Lewy bodies, the pathological hallmark of Parkinson's disease.[1]
Modulation of Iron Trafficking
PBT434 has been demonstrated to modulate the transcellular trafficking of iron.[6][7] Studies in brain microvascular endothelial cells suggest that PBT434 can chelate extracellular ferrous iron (Fe²⁺), thereby inhibiting its uptake at the blood-brain barrier.[6][7] Interestingly, while inhibiting iron uptake, PBT434 has also been observed to increase the expression of the iron exporter ferroportin, potentially facilitating the removal of excess iron from neurons.[1][8] This modulation of iron homeostasis is crucial for preventing the toxic accumulation of iron within vulnerable neuronal populations.[1][7]
Preclinical Development
PBT434 has undergone extensive preclinical evaluation in multiple models of Parkinson's disease, demonstrating significant neuroprotective effects.
In Vitro Studies
| Experiment | Model | Key Findings | Reference |
| Iron-Mediated Redox Activity | Cell-free assay | PBT434 inhibits iron-mediated production of reactive oxygen species. | [1] |
| α-Synuclein Aggregation | In vitro aggregation assay | PBT434 inhibits iron-mediated aggregation of α-synuclein. | [1] |
| Cellular Iron Levels | In vitro | PBT434 is less potent at lowering cellular iron levels compared to high-affinity chelators like deferiprone (B1670187) and deferoxamine. | [1] |
| Cell Viability | hBMVEC | No significant cytotoxicity observed at concentrations up to 100 µM. |
In Vivo Studies in Parkinson's Disease Models
PBT434 has been evaluated in the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) toxin-induced mouse models of Parkinson's disease, as well as in a transgenic mouse model (hA53T α-synuclein).
| Model | Treatment Regimen | Key Efficacy Endpoints | Results | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day, p.o. | - Prevention of SNpc neuron loss- Rescue of motor performance | - Preserved up to 75% of remaining SNpc neurons- Significant improvement in motor function | [1][9] |
| MPTP Mouse Model | 30 mg/kg/day, p.o. | - Prevention of SNpc neuron loss- Rescue of motor performance- Reduction in nigral α-synuclein accumulation | - Significant prevention of neuronal loss- Improved motor performance- Lowered α-synuclein accumulation | [1][8] |
| hA53T α-Synuclein Transgenic Mouse Model | Not specified | - Prevention of SNpc neuron loss- Rescue of motor performance | - Prevented loss of SNpc neurons- Rescued motor performance | [1][8] |
Clinical Development
Following promising preclinical results, PBT434 has advanced into clinical trials.
Phase 1 Clinical Trial
A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of PBT434.[2][3]
Study Design:
-
Single Ascending Doses (SAD): 50 mg to 600 mg.[2]
-
Multiple Ascending Doses (MAD): 100 mg, 200 mg, or 250 mg twice daily for 8 days.[2]
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed | [2] |
| Tmax (Time to maximum concentration) | 0.5 - 2 hours | [2] |
| Pharmacokinetics | Dose-dependent | [2] |
| Mean Elimination Half-life | Up to 9.3 hours | [2] |
| CSF Concentrations (at doses ≥200 mg bid) | 102.5 to 229.5 ng/mL (exceeding concentrations associated with efficacy in animal models) | [2] |
Safety and Tolerability
PBT434 was found to be safe and well-tolerated at all doses tested.[2][3] The rates of adverse events were similar between the PBT434 and placebo groups, with all adverse events being mild to moderate in severity.[2] No serious adverse events or discontinuations due to adverse events were reported.[2][3]
Experimental Protocols
Inhibition of Iron-Mediated Redox Activity Assay
This assay evaluates the ability of a compound to inhibit the generation of hydrogen peroxide (H₂O₂) by redox-active iron in the presence of a reducing agent. The protocol is adapted from established methods and utilizes a dichlorofluorescein (DCF)-based fluorometric measurement.[10]
α-Synuclein Aggregation Assay
-
Recombinant wild-type α-synuclein is purified and confirmed for purity via protein sequencing and mass spectrometry.[10]
-
Pre-formed aggregates are removed by centrifugation at 100,000 x g for 30 minutes at 4°C.[10]
-
The supernatant containing monomeric α-synuclein is collected.[10]
-
Iron (from a stock solution of Iron Nitrate in Tris-buffered saline - TBS) and PBT434 (dissolved in DMSO and diluted) are added to the reaction mixture.[10]
-
The final concentrations of α-synuclein, iron, and PBT434 are brought to 186.6 μM each in TBS.[10]
-
The aggregation of α-synuclein is monitored over time, typically by measuring changes in turbidity or using a fluorescent dye like Thioflavin T that binds to amyloid fibrils.
6-OHDA Mouse Model of Parkinson's Disease
-
Male C57BL/6 mice are anesthetized.
-
A single unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial forebrain bundle.[5]
-
Three days following the toxin injection, oral administration of PBT434 (30 mg/kg/day) or vehicle commences and continues for the duration of the study.[1]
-
Behavioral assessments, such as the cylinder test or apomorphine-induced rotations, are performed to evaluate motor deficits.
-
At the end of the study, brains are collected for histological analysis to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
MPTP Mouse Model of Parkinson's Disease
-
Male C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.[1]
-
Twenty-four hours after MPTP intoxication, daily oral gavage of PBT434 (30 mg/kg/day) or vehicle begins and continues for 21 days.[1][10]
-
Motor performance is assessed using tests such as the pole test.[1]
This compound is a promising, orally bioavailable, and brain-penetrant small molecule with a novel mechanism of action that targets key pathological features of neurodegenerative diseases like Parkinson's disease and MSA. Its ability to modulate iron homeostasis and inhibit α-synuclein aggregation has been demonstrated in robust preclinical models, leading to significant neuroprotection and functional recovery. The successful completion of a Phase 1 clinical trial has established its safety and tolerability in humans, paving the way for further clinical investigation into its efficacy as a disease-modifying therapy for synucleinopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. researchgate.net [researchgate.net]
- 4. innoprot.com [innoprot.com]
- 5. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. modelorg.com [modelorg.com]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Potential Disease-Modifying Therapy for Neurodegenerative Synucleinopathies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and blood-brain barrier-penetrant small molecule in clinical development as a potential disease-modifying therapy for synucleinopathies, including Parkinson's disease and Multiple System Atrophy (MSA). This technical guide provides a comprehensive overview of the core scientific data supporting the therapeutic potential of PBT434. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for the pivotal studies cited. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.
Introduction
Neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy are characterized by the progressive loss of neurons in specific brain regions. A key pathological hallmark of these diseases is the accumulation and aggregation of the protein alpha-synuclein (B15492655) (α-synuclein) into toxic oligomers and insoluble fibrils.[1] Additionally, dysregulation of metal ion homeostasis, particularly an increase in brain iron, has been implicated in the pathogenesis of these disorders. Elevated iron levels can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to α-synuclein aggregation and neuronal cell death through a process known as ferroptosis.[1][2]
This compound is a second-generation 8-hydroxyquinoline (B1678124) derivative designed to target this pathological cascade. It acts as a moderate-affinity iron chelator, or "iron chaperone," that aims to redistribute excess labile iron, thereby inhibiting iron-mediated redox activity and preventing α-synuclein aggregation.[3] This guide will delve into the preclinical and clinical evidence supporting PBT434's potential as a disease-modifying agent.
Mechanism of Action
PBT434's primary mechanism of action is centered on the modulation of iron homeostasis and the subsequent inhibition of α-synuclein pathology. Unlike strong iron chelators that can disrupt normal physiological processes by depleting systemic iron, PBT434 has a moderate affinity for iron.[3] This allows it to selectively bind to and redistribute the pathologically accessible, labile iron pool in the brain without significantly impacting systemic iron levels.[4]
The proposed signaling pathway for PBT434's neuroprotective effects is multifaceted:
-
Inhibition of Iron-Mediated Redox Activity: PBT434 directly inhibits the production of hydroxyl radicals generated through the Fenton reaction by chelating excess ferrous iron (Fe²⁺). This reduction in oxidative stress is a key neuroprotective mechanism.[5]
-
Prevention of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-synuclein. By reducing the concentration of labile iron, PBT434 inhibits this pathological process.[3]
-
Modulation of Iron Trafficking Proteins: PBT434 has been shown to increase the expression of key iron transport and regulation proteins. It upregulates the iron exporter ferroportin, facilitating the removal of excess iron from neurons.[4] It also increases the expression of the antioxidant protein DJ-1, which is known to be protective in Parkinson's disease.[4]
-
Inhibition of Ferroptosis: Ferroptosis is an iron-dependent form of regulated cell death characterized by lipid peroxidation. By mitigating iron-induced oxidative stress, PBT434 is believed to protect neurons from ferroptotic cell death.[6]
Preclinical Data
The disease-modifying potential of PBT434 has been evaluated in a range of in vitro and in vivo models of Parkinson's disease and Multiple System Atrophy.
In Vitro Studies
-
Inhibition of Iron-Mediated ROS Production: In a cell-free assay, PBT434 was shown to significantly inhibit the production of hydrogen peroxide (H₂O₂) mediated by iron in the presence of dopamine, a key contributor to oxidative stress in dopaminergic neurons.[5]
-
Inhibition of α-Synuclein Aggregation: PBT434 significantly reduced the rate of iron-mediated aggregation of α-synuclein in vitro, as measured by a Thioflavin T fluorescence assay.[3]
In Vivo Studies in Animal Models
PBT434 has demonstrated neuroprotective effects in multiple rodent models of synucleinopathies.
-
6-Hydroxydopamine (6-OHDA) Model: In this toxin-induced model of Parkinson's disease, oral administration of PBT434 (30 mg/kg/day) commencing after the initial neurotoxic insult preserved up to 75% of the remaining substantia nigra pars compacta (SNpc) neurons compared to vehicle-treated animals (p < 0.001).[6]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model: PBT434 treatment (30 mg/kg/day, p.o.) significantly reduced the loss of SNpc neurons and improved motor performance in the pole test in this widely used toxin model.[4] Furthermore, PBT434 treatment prevented the MPTP-induced elevation of α-synuclein levels in the SNpc and reduced markers of oxidative stress.[5]
-
hA53T α-Synuclein Transgenic Mouse Model: In this genetic model of Parkinson's disease, long-term treatment with PBT434 reduced the accumulation of insoluble α-synuclein in the substantia nigra, increased the levels of the iron exporter ferroportin, and preserved SNpc neurons.[4]
-
PLP-α-Syn Transgenic Mouse Model: In a transgenic mouse model of MSA that overexpresses human α-synuclein in oligodendrocytes, PBT434 (30 mg/kg/day, p.o. for 4 months) reduced the aggregation of α-synuclein, preserved SNpc neurons, and decreased the number of glial cell inclusions in the substantia nigra and pons.[7] This was accompanied by an improvement in motor function.[7]
Summary of Preclinical Efficacy Data
| Model | Key Findings | Reference |
| In Vitro | - Significantly inhibited iron-mediated H₂O₂ production. - Reduced the rate of iron-mediated α-synuclein aggregation. | [5],[3] |
| 6-OHDA Mouse Model | - Preserved up to 75% of remaining SNpc neurons (p < 0.001). | [6] |
| MPTP Mouse Model | - Reduced SNpc neuronal loss. - Improved motor performance. - Prevented elevation of α-synuclein levels. - Reduced oxidative stress markers. - Increased levels of ferroportin and DJ-1. | [4],[5] |
| hA53T α-Synuclein Transgenic Mouse Model | - Reduced insoluble α-synuclein accumulation. - Increased ferroportin levels. - Preserved SNpc neurons. | [4] |
| PLP-α-Syn (MSA) Transgenic Mouse Model | - Reduced α-synuclein aggregation. - Preserved SNpc neurons. - Reduced glial cell inclusions (p<0.001 in SN, p<0.01 in pons). - Improved motor function (p<0.05). | [7] |
Clinical Development
PBT434 (ATH434) has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase 1 Clinical Trial
A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult and elderly volunteers. The study assessed single and multiple ascending doses of PBT434.
-
Safety and Tolerability: PBT434 was found to be safe and well-tolerated at all doses tested. Adverse events were generally mild and occurred at similar rates in the PBT434 and placebo groups.[8]
-
Pharmacokinetics: PBT434 demonstrated dose-dependent pharmacokinetics and was rapidly absorbed. Importantly, it showed good penetration of the central nervous system, with cerebrospinal fluid (CSF) concentrations reaching levels that were efficacious in preclinical models.[8]
Phase 2 Clinical Trial in Multiple System Atrophy
A Phase 2 clinical trial (ATH434-201) is currently underway to evaluate the efficacy and safety of PBT434 in patients with early-stage MSA.
-
Study Design: This is a randomized, double-blind, placebo-controlled trial with approximately 60 participants. Patients receive one of two dose levels of ATH434 or a placebo for 12 months.[9]
-
Primary and Secondary Endpoints: The study is evaluating the effect of PBT434 on a range of endpoints, including:
-
Changes in brain iron levels measured by MRI.
-
Clinical measures of disease progression (e.g., Unified MSA Rating Scale - UMSARS, Parkinson Plus Scale - PPS).
-
Biomarkers of target engagement and neurodegeneration (e.g., aggregating α-synuclein, neurofilament light chain - NfL).[9]
-
Motor activity assessed by wearable sensors.[9]
-
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of PBT434.
In Vitro Assays
This assay is used to monitor the formation of amyloid fibrils in vitro.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human α-synuclein monomer in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a fresh stock solution of Thioflavin T (ThT) in water and filter through a 0.2 µm syringe filter.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine α-synuclein monomer, ThT solution, and the test compound (PBT434) or vehicle control.
-
Include a positive control for aggregation (e.g., α-synuclein with a known inducer like iron) and a negative control (buffer and ThT only).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid fibrils. The lag time to the exponential phase of aggregation is a key parameter for assessing the inhibitory effect of the test compound.[10]
-
This assay measures the ability of a compound to inhibit iron-mediated H₂O₂ production.
-
Reagent Preparation:
-
Prepare solutions of Fe(II)-citrate, dopamine, and the test compound (PBT434) in an appropriate buffer.
-
Prepare a solution of a fluorescent probe for H₂O₂ (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure:
-
In a 96-well plate, combine the Fe(II)-citrate, dopamine, and PBT434 or vehicle.
-
Add the Amplex Red/HRP solution to each well.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Compare the fluorescence signals from the PBT434-treated samples to the vehicle control to determine the percentage inhibition of H₂O₂ production.
-
In Vivo Experiments
-
6-OHDA Model: Unilateral injection of 6-OHDA into the medial forebrain bundle of mice to induce retrograde degeneration of dopaminergic neurons in the SNpc.
-
MPTP Model: Systemic administration of MPTP to mice, which is metabolized to the neurotoxin MPP+, leading to the selective destruction of dopaminergic neurons.
-
Transgenic Models: Use of mice genetically engineered to overexpress human wild-type or mutant (e.g., hA53T) α-synuclein, or to express α-synuclein in specific cell types (e.g., PLP-α-Syn for MSA).
-
PBT434 is typically formulated in a suitable vehicle and administered orally (p.o.) via gavage at a specified dose (e.g., 30 mg/kg/day).[4]
-
Pole Test: This test assesses motor coordination and bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.
-
Rotational Behavior: In unilateral lesion models (e.g., 6-OHDA), the number of rotations in response to a dopaminergic agonist (e.g., apomorphine) is counted as a measure of the extent of the lesion.
-
Tissue Processing: Following euthanasia, brains are harvested, and the regions of interest (e.g., substantia nigra, striatum) are dissected. Tissue can be fixed for histology or flash-frozen for biochemical analysis.
-
Stereology: Unbiased stereological methods are used to quantify the number of neurons (e.g., tyrosine hydroxylase-positive neurons in the SNpc) in brain sections.
-
Western Blotting: This technique is used to measure the levels of specific proteins, such as α-synuclein (soluble and insoluble fractions), ferroportin, and DJ-1, in brain homogenates.
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify markers of oxidative stress (e.g., 8-isoprostane) in brain tissue.
Conclusion
This compound represents a promising disease-modifying therapeutic candidate for synucleinopathies. Its unique mechanism of action as a moderate-affinity iron chaperone allows it to target the pathological interplay between iron dyshomeostasis, oxidative stress, and α-synuclein aggregation. The robust preclinical data from multiple relevant animal models, demonstrating neuroprotection and functional improvement, provide a strong rationale for its clinical development. The favorable safety and pharmacokinetic profile observed in the Phase 1 trial, along with the ongoing Phase 2 study in MSA, will be crucial in determining the therapeutic potential of PBT434 in patients with these devastating neurodegenerative diseases. Further research and clinical evaluation are warranted to fully elucidate the efficacy of this novel therapeutic approach.
References
- 1. Iron(ing) out parkinsonisms: The interplay of proteinopathy and ferroptosis in Parkinson's disease and tau-related parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
- 8. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Dopamine Cytotoxicity Involves Both Oxidative and Nonoxidative Pathways in SH-SY5Y Cells: Potential Role of Alpha-Synuclein Overexpression and Proteasomal Inhibition in the Etiopathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PBT434 Mesylate: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule that is under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy.[1] It is a second-generation 8-hydroxyquinoline (B1678124) derivative that exhibits moderate affinity for iron, and its therapeutic potential stems from its ability to inhibit iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of synucleinopathies. This document provides a representative synthesis protocol for PBT434 mesylate for research purposes, along with detailed application notes and experimental protocols based on preclinical studies.
Representative Synthesis Protocol
While the specific, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of quinazolinone and 8-hydroxyquinoline derivatives, followed by salt formation. The following is a representative protocol for research-scale synthesis.
Part 1: Synthesis of the 8-Hydroxyquinazolinone Core
The quinazolinone core can be synthesized through various methods, often starting from anthranilic acid derivatives. A common approach involves the condensation of a substituted anthranilamide with a suitable carbonyl compound or its equivalent.
Materials:
-
Substituted 2-aminobenzamide (B116534)
-
Orthoester (e.g., triethyl orthoformate)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzamide in DMF.
-
Add the orthoester and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinazolinone intermediate.
Part 2: Functionalization and Formation of PBT434
This step would involve the coupling of the 8-hydroxyquinazolinone core with the appropriate side chain. The exact nature of the precursors and coupling strategy would be specific to the final PBT434 structure.
Part 3: Formation of this compound
The final step is the formation of the methanesulfonate (B1217627) (mesylate) salt to improve solubility and stability.
Materials:
-
PBT434 free base
-
Methanesulfonic acid
-
Solvent (e.g., isopropanol, ethanol, or acetone)
Procedure:
-
Dissolve the purified PBT434 free base in a suitable solvent with gentle heating.
-
In a separate container, dilute one equivalent of methanesulfonic acid in the same solvent.
-
Slowly add the methanesulfonic acid solution to the PBT434 solution while stirring.
-
Continue stirring at room temperature or with cooling to induce precipitation of the mesylate salt.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Application Notes: Mechanism of Action
PBT434 is designed to target the pathological accumulation of iron in specific brain regions, such as the substantia nigra, which is a hallmark of Parkinson's disease.[2] Its mechanism of action is multifaceted:
-
Iron Chaperoning: PBT434 has a moderate affinity for iron, which allows it to bind to and redistribute excess labile iron, preventing it from participating in toxic redox reactions.[3]
-
Inhibition of Oxidative Stress: By chelating iron, PBT434 inhibits the Fenton reaction, which generates highly reactive hydroxyl radicals, thereby reducing oxidative stress and subsequent cellular damage.[3]
-
Inhibition of α-Synuclein Aggregation: Iron is known to promote the aggregation of α-synuclein into toxic oligomers and fibrils. PBT434 has been shown to inhibit this iron-mediated aggregation.[3]
-
Neuroprotection: Through the above mechanisms, PBT434 has demonstrated neuroprotective effects in various preclinical models, preserving dopaminergic neurons and improving motor function.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in preclinical studies of PBT434.
In Vitro Protocols
1. Inhibition of Iron-Mediated Redox Activity
-
Objective: To assess the ability of PBT434 to inhibit the production of reactive oxygen species (ROS) in the presence of iron.
-
Method: A common assay involves measuring the production of hydrogen peroxide (H₂O₂) in the presence of Fe(II), a reductant (like dopamine), and the test compound.
-
Procedure:
-
Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS).
-
Add Fe(II)-citrate to the buffer.
-
Add dopamine (B1211576) to initiate the redox reaction.
-
Add varying concentrations of PBT434 or vehicle control.
-
Incubate the mixture at 37°C.
-
Measure H₂O₂ production using a suitable detection reagent (e.g., Amplex Red) and a plate reader.
-
2. α-Synuclein Aggregation Assay
-
Objective: To determine the effect of PBT434 on the iron-mediated aggregation of α-synuclein.
-
Method: Thioflavin T (ThT) fluorescence is a standard method to monitor the formation of amyloid fibrils.
-
Procedure:
-
Prepare a solution of monomeric α-synuclein in a suitable buffer (e.g., Tris-HCl with NaCl).
-
Add Fe(III) to induce aggregation.
-
Add varying concentrations of PBT434 or vehicle control.
-
Add Thioflavin T to the mixture.
-
Incubate the plate at 37°C with continuous shaking in a fluorescence plate reader.
-
Monitor the increase in ThT fluorescence over time at an excitation of ~440 nm and an emission of ~485 nm.
-
In Vivo Protocols
1. MPTP Mouse Model of Parkinson's Disease
-
Objective: To evaluate the neuroprotective effects of PBT434 in a toxin-induced model of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Induce parkinsonism by administering four injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) hydrochloride (e.g., 20 mg/kg, i.p.) at 2-hour intervals.
-
Administer PBT434 (e.g., 30 mg/kg/day) or vehicle orally, starting 24 hours after the last MPTP injection and continuing for a set period (e.g., 21 days).
-
Assess motor function using tests such as the pole test or rotarod test.
-
At the end of the study, sacrifice the animals and perfuse the brains.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and for measuring α-synuclein levels.
-
2. hA53T α-Synuclein Transgenic Mouse Model
-
Objective: To assess the efficacy of PBT434 in a genetic model of synucleinopathy.
-
Animal Model: Transgenic mice overexpressing human A53T mutant α-synuclein.
-
Procedure:
-
Begin treatment with PBT434 mixed in the chow (e.g., to achieve a dose of 30 mg/kg/day) at a specific age (e.g., 4 months).
-
Continue treatment for a defined period (e.g., 4 months).
-
Monitor motor performance and other behavioral phenotypes.
-
At the end of the study, collect brain tissue for analysis of α-synuclein pathology, neuronal loss, and markers of oxidative stress.
-
Quantitative Data Summary
| Parameter | In Vitro / In Vivo Model | PBT434 Concentration / Dose | Key Finding | Reference |
| Metal Affinity (Kd) | Potentiometric Titration | N/A | Fe(III): ~10⁻¹⁰ M, Cu(II): ~10⁻¹⁰ M, Fe(II): ~10⁻⁵ M, Zn(II): ~10⁻⁷ M | [3] |
| H₂O₂ Production | In vitro iron-dopamine assay | 10 µM | Significant inhibition of iron-mediated H₂O₂ production. | [3] |
| α-Synuclein Aggregation | In vitro iron-induced aggregation | 10 µM | Significant reduction in the rate of Fe-mediated α-synuclein aggregation. | [3] |
| Neuronal Protection | 6-OHDA mouse model | 30 mg/kg/day, p.o. | Preserved up to 75% of remaining SNpc neurons. | [3] |
| α-Synuclein Levels | MPTP mouse model | 30 mg/kg/day, p.o. | Abolished the MPTP-induced rise in α-synuclein levels in the SNpc. | [3] |
| Neuronal Protection | hA53T transgenic mice | 30-37 mg/kg/day in feed | Significantly preserved the number of SNpc neurons. | [3] |
Visualizations
PBT434 Mechanism of Action
Caption: PBT434's neuroprotective mechanism of action.
Experimental Workflow: In Vivo MPTP Model
Caption: Workflow for testing PBT434 in the MPTP mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of PBT434 Mesylate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434, also known as ATH434, is an orally bioavailable, brain-penetrant, small molecule inhibitor of α-synuclein aggregation and iron chaperone currently under investigation for the treatment of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy.[1][2][3] Accurate quantification of PBT434 mesylate in biological samples is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during its development. This document provides detailed application notes and a representative protocol for the quantitative analysis of PBT434 in biological matrices, primarily human plasma and cerebrospinal fluid (CSF), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Iron Chaperone and α-Synuclein Aggregation Inhibitor
PBT434 is designed to target the pathological accumulation of iron and the aggregation of α-synuclein, key features of synucleinopathies. It acts as an iron chaperone, binding and redistributing excess labile iron, thereby preventing iron-mediated redox stress and the formation of toxic α-synuclein oligomers.[2][4] This dual action aims to protect neurons from degeneration.
Caption: Mechanism of Action of PBT434.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules like PBT434 in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. The following protocol is a representative method based on standard practices for bioanalytical method validation.
Experimental Workflow
Caption: Bioanalytical Workflow for PBT434.
Detailed Protocol
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and CSF samples.
-
Reagents and Materials:
-
Blank human plasma/CSF (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of PBT434 (e.g., PBT434-d4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Prepare stock solutions of PBT434 and SIL-IS in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma/CSF with appropriate volumes of the PBT434 stock solution.
-
Aliquot 50 µL of study samples, calibration standards, or QC samples into microcentrifuge tubes.
-
Add 10 µL of SIL-IS working solution (e.g., 100 ng/mL in 50% ACN) to each tube (except for blank matrix samples).
-
Add 200 µL of cold ACN containing 0.1% FA to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A UHPLC system is recommended for better resolution and shorter run times.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
These transitions need to be optimized empirically for PBT434 and its SIL-IS.
-
PBT434: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
PBT434-d4 (SIL-IS): Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Method Validation Summary
The described LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The following table summarizes typical acceptance criteria and expected performance data for such a method.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected concentrations | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision ≤20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Within ± 10% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | < 15% |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 105% |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ± 15% | Stable under tested conditions |
Pharmacokinetic Data from Clinical Trials
Published data from Phase 1 clinical trials provide insights into the expected concentrations of PBT434 in human plasma and CSF.
| Matrix | Dose | Parameter | Value | Reference |
| Human Plasma | 50 mg (single dose) | Cmax (ng/mL) | 493.3 (± 33.3%) | [4] |
| Human Plasma | 100 mg (single dose) | Cmax (ng/mL) | 802.7 (± 28.1%) | [4] |
| Human Plasma | 300 mg (single dose) | Cmax (ng/mL) | 2978 (± 46.5%) | [4] |
| Human Plasma | 50 mg (single dose) | AUCinf (ng·hr/mL) | 896.7 (± 27.8%) | [4] |
| Human Plasma | 100 mg (single dose) | AUCinf (ng·hr/mL) | 1587 (± 19.0%) | [4] |
| Human Plasma | 300 mg (single dose) | AUCinf (ng·hr/mL) | 6494 (± 35.9%) | [4] |
| Human CSF | 200-250 mg (multiple doses) | Cmax (ng/mL) | 102.5 - 229.5 | [1] |
Note: The provided protocols and data are representative and should be adapted and validated for specific laboratory conditions and study requirements. The hypothetical MRM transitions must be determined empirically using a reference standard of this compound.
References
PBT434 Mesylate: Application Notes and Protocols for Cell-Based Alpha-Synuclein Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to inhibit the aggregation of alpha-synuclein (B15492655), a pathological hallmark of synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1] PBT434 is a moderate-affinity iron chelator that is thought to exert its neuroprotective effects by preventing iron-mediated redox activity and the subsequent aggregation of alpha-synuclein.[2][3][4] Preclinical studies have demonstrated the potential of PBT434 to reduce alpha-synuclein accumulation, protect neurons, and improve motor function in various animal models of Parkinson's disease.[2][5] Furthermore, Phase 1 clinical trials have shown that PBT434 is safe and well-tolerated in healthy adult and elderly volunteers.[1]
These application notes provide a detailed overview of the mechanism of action of PBT434 and protocols for cell-based assays to evaluate its efficacy in inhibiting alpha-synuclein aggregation.
Mechanism of Action
PBT434's primary mechanism of action is centered on its ability to modulate iron homeostasis and inhibit iron-mediated alpha-synuclein aggregation.[2][3] Elevated iron levels in specific brain regions are implicated in the pathogenesis of Parkinson's disease, contributing to oxidative stress and promoting the misfolding and aggregation of alpha-synuclein.[2] PBT434, with its moderate affinity for iron, is designed to capture this labile iron, thereby preventing it from participating in toxic redox reactions and catalyzing alpha-synuclein fibrillization.[2][3]
In cell-based models, PBT434 has been shown to modulate the trafficking of iron across the blood-brain barrier. It inhibits the uptake of iron by chelating extracellular Fe2+ and potentiates iron efflux by increasing the cytosolic labile iron pool, which then becomes a substrate for the iron exporter ferroportin.[2][6] This redistribution of iron is believed to be a key component of its neuroprotective effects. Studies have also indicated that PBT434 treatment can lead to an increase in the expression of proteins involved in iron transport, such as the transferrin receptor and ceruloplasmin.[2][6]
Caption: Workflow for the high-content alpha-synuclein aggregation assay.
Procedure:
-
Cell Seeding: Seed ReNcell VM cells at a density of 10,000 cells/well in laminin-coated 96-well imaging plates.
-
Differentiation and Transduction:
-
On Day 1, replace the growth medium with a differentiation medium.
-
Transduce the cells with an adenovirus encoding wild-type human alpha-synuclein.
-
-
Compound Treatment: On Day 2, treat the cells with a serial dilution of this compound. Include vehicle control (e.g., DMSO) and a positive control if available.
-
Immunocytochemistry:
-
On Day 7, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a suitable buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against aggregated and total alpha-synuclein.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number and intensity of aggregated alpha-synuclein puncta per cell.
-
Normalize the aggregated alpha-synuclein signal to the total alpha-synuclein signal and cell number (from DAPI staining).
-
Expected Results: Treatment with PBT434 is expected to cause a dose-dependent reduction in the formation of alpha-synuclein aggregates compared to the vehicle-treated control.
Protocol 2: Thioflavin T (ThT) Assay for In Vitro Alpha-Synuclein Aggregation
This is a cell-free assay to assess the direct effect of PBT434 on iron-induced alpha-synuclein aggregation.
Objective: To measure the inhibitory effect of PBT434 on the kinetics of iron-mediated alpha-synuclein fibrillization.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT)
-
Iron (II) chloride (FeCl2) or another iron source
-
This compound
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant alpha-synuclein in the assay buffer.
-
Prepare stock solutions of ThT, FeCl2, and this compound.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add PBT434 at various concentrations.
-
Add FeCl2 to induce aggregation.
-
Add ThT to a final concentration of 10-20 µM.
-
Initiate the reaction by adding the alpha-synuclein monomer to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals with intermittent shaking.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Determine the lag time and the maximum fluorescence intensity to assess the kinetics of aggregation.
-
Expected Results: PBT434 is expected to prolong the lag phase and reduce the maximum fluorescence intensity in a dose-dependent manner, indicating inhibition of iron-mediated alpha-synuclein fibrillization.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of P… [ouci.dntb.gov.ua]
- 5. innoprot.com [innoprot.com]
- 6. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In vivo Administration of PBT434 Mesylate in a 6-OHDA Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 is a novel, orally bioavailable, brain-penetrant small molecule that is in development for the treatment of neurodegenerative disorders such as Parkinson's disease (PD).[1] It is a moderate-affinity iron chelator designed to inhibit iron-mediated redox activity and the aggregation of α-synuclein, a key pathological hallmark of PD.[1] PBT434 has shown neuroprotective effects in various preclinical models of Parkinson's disease, including the 6-hydroxydopamine (6-OHDA) toxin model.[1] In these models, PBT434 has been shown to preserve dopaminergic neurons in the substantia nigra pars compacta (SNpc), reduce α-synuclein accumulation, and improve motor function.[1] These beneficial effects are associated with a reduction in oxidative stress markers and an increase in the levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[1]
This document provides detailed application notes and protocols for the in vivo administration of PBT434 mesylate in a 6-OHDA-induced rat model of Parkinson's disease. The protocols outlined below are synthesized from established methodologies for the 6-OHDA rat model and published data on PBT434 administration in a mouse model, providing a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize the quantitative outcomes observed in preclinical studies of PBT434 in a 6-OHDA model. It is important to note that the specific data for PBT434's efficacy is derived from a mouse model, while the 6-OHDA lesion data is representative of effects observed in rat models.
Table 1: Neuroprotective Effect of PBT434 on Dopaminergic Neurons in a 6-OHDA Model
| Treatment Group | Animal Model | Neuron Population | % Neuronal Loss (vs. Control) | % Neuronal Preservation with PBT434 | Reference |
| 6-OHDA + Vehicle | Mouse | SNpc (Nissl and TH positive) | ~65% | N/A | [1] |
| 6-OHDA + PBT434 (30 mg/kg/day) | Mouse | SNpc (Nissl and TH positive) | N/A | Up to 75% of remaining neurons | [1] |
| 6-OHDA | Rat | SNpc (TH positive) | ~94% | N/A | [2] |
TH: Tyrosine Hydroxylase; SNpc: Substantia Nigra pars compacta
Table 2: Effect of PBT434 on Motor Function in a 6-OHDA Mouse Model
| Treatment Group | Behavioral Test | Outcome Measure | Result | Reference |
| 6-OHDA + Vehicle | Amphetamine-induced rotations | Rotations per hour | 200 - 450 | [1] |
| 6-OHDA + PBT434 (30 mg/kg/day) | Amphetamine-induced rotations | Rotations per hour | Significant reduction vs. Vehicle | [1] |
| 6-OHDA + L-DOPA (20 mg/kg/day) | Amphetamine-induced rotations | Rotations per hour | Significant reduction vs. Vehicle | [1] |
Table 3: Effect of PBT434 on Biochemical Markers in Parkinson's Disease Models
| Biomarker | Animal Model | Effect of Toxin | Effect of PBT434 Treatment | Reference |
| α-synuclein | 6-OHDA & MPTP Mouse Models | Increased accumulation | Lowered nigral accumulation | [1] |
| 8-isoprostane (Oxidative Stress Marker) | MPTP Mouse Model | Significantly elevated | Attenuated the increase | [1] |
| Ferroportin (Iron Exporter) | MPTP Mouse Model | No significant change | Increased levels | [1] |
| DJ-1 (Antioxidant Protein) | MPTP Mouse Model | Significantly increased | Further elevated levels | [1] |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to induce a rapid and extensive lesion of the nigrostriatal dopaminergic pathway.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
-
Suturing material
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL of free-base 6-OHDA. The solution should be protected from light and used immediately.
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using a standard protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Once deeply anesthetized, place the rat in a stereotaxic frame. Ensure the head is level between bregma and lambda.
-
Make a midline incision on the scalp to expose the skull.
-
-
Craniotomy:
-
Identify the bregma. Based on a rat brain atlas, determine the stereotaxic coordinates for the medial forebrain bundle (MFB). Example coordinates relative to bregma for a Sprague-Dawley rat are: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): +1.5 mm (for the right hemisphere); Dorsoventral (DV): -8.0 mm from the dura. These coordinates may need to be adjusted based on the specific rat strain and weight.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target DV coordinate.
-
Infuse approximately 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the neurotoxin and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and place the rat in a recovery cage with easy access to food and water. Monitor the animal's weight and well-being daily for the first week.
-
This compound Administration
This protocol is based on the effective dosage and administration route determined in the 6-OHDA mouse model.[1]
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of PBT434 Solution: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 30 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).
-
Administration:
Behavioral Assessment: Apomorphine-Induced Rotation Test
This test is used to quantify the extent of the unilateral dopamine (B1211576) depletion.
Materials:
-
Apomorphine (B128758) hydrochloride
-
Sterile 0.9% saline
-
Rotational activity monitoring system (or a circular arena for manual observation)
Procedure:
-
Habituation: Allow rats to habituate to the testing environment before the first assessment.
-
Drug Administration: Administer apomorphine (0.2-0.5 mg/kg, subcutaneously). Apomorphine is a dopamine receptor agonist that will induce contralateral rotations (away from the lesioned side).
-
Data Collection:
-
Place the rat in the monitoring system immediately after injection.
-
Record the number of full (360°) contralateral and ipsilateral rotations for a period of 30-60 minutes.
-
Net rotations (contralateral minus ipsilateral) are typically used for analysis.
-
Behavioral testing is often performed before the start of PBT434 treatment to establish a baseline and at the end of the study to assess therapeutic efficacy.
-
Immunohistochemical Analysis
This protocol is for the post-mortem analysis of dopaminergic neuron survival.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Cryostat or vibrating microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibodies and visualization reagents (e.g., DAB or fluorescent tags)
-
Microscope with stereology software
Procedure:
-
Tissue Preparation: At the end of the study, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% PFA. Dissect the brains and post-fix overnight in 4% PFA. Cryoprotect the brains by incubating in increasing concentrations of sucrose solutions (e.g., 15% then 30%).
-
Sectioning: Cut coronal sections (e.g., 40 µm thick) through the substantia nigra and striatum using a cryostat or microtome.
-
Immunostaining:
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Briefly, incubate the sections with the primary anti-TH antibody, followed by the appropriate biotinylated secondary antibody and avidin-biotin complex, and finally visualize with diaminobenzidine (DAB).
-
-
Quantification:
-
Use an unbiased stereological method (e.g., the optical fractionator) to count the number of TH-positive neurons in the SNpc of both the lesioned (ipsilateral) and unlesioned (contralateral) hemispheres.
-
The percentage of neuronal loss can be calculated by comparing the cell counts in the ipsilateral versus the contralateral side.
-
Visualizations
Caption: Experimental workflow for PBT434 administration in a 6-OHDA rat model.
Caption: Proposed signaling pathway for the neuroprotective effects of PBT434.
References
Application Notes and Protocols for PBT434 Mesylate in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of PBT434 mesylate in various in vitro assays relevant to neurodegenerative disease research. PBT434 is a novel, orally bioavailable, brain-penetrant compound that acts as a moderate-affinity iron chelator and an inhibitor of α-synuclein aggregation.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇Cl₂N₃O₅S | [3] |
| Molecular Weight | 398.26 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | 100 mg/mL (251.09 mM) in DMSO (requires sonication) | [4] |
| Storage (Solid) | 4°C, sealed from moisture | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 2.51 µL of DMSO per 1 mg of this compound).
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath until the solution is clear.[4] It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Note on Dilutions: When preparing working solutions for cell-based assays, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[5][6] Prepare intermediate dilutions in cell culture medium.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the activity of this compound.
Cytotoxicity Assay in SH-SY5Y Human Neuroblastoma Cells
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the potential cytotoxicity of this compound on the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7][8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. A vehicle control (medium with the same final DMSO concentration) should be included. Replace the existing medium with 100 µL of the prepared treatment solutions.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Typical Working Concentrations: Based on studies in other cell lines, this compound has shown no cytotoxic effects up to 100 µM.[4] A suggested concentration range for initial testing in SH-SY5Y cells is 1 µM to 100 µM.
Neuroprotection Assay against MPP⁺-Induced Toxicity in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of this compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), a commonly used in vitro model for Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound stock solution
-
MPP⁺ iodide solution
-
MTT solution or other viability assay reagents
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 25 µM) for 1 to 24 hours.[2][9]
-
Toxin Induction: Induce neurotoxicity by adding MPP⁺ to the wells to a final concentration of 0.5 mM to 1.5 mM.[10][11] Include control wells with no MPP⁺ and wells with MPP⁺ but no PBT434 pre-treatment.
-
Incubation: Incubate the plate for an additional 24 to 48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the cells treated with MPP⁺ alone.
In Vitro α-Synuclein Aggregation Assay (Thioflavin T)
This cell-free assay measures the effect of this compound on the aggregation of recombinant α-synuclein protein using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils.
Materials:
-
Recombinant human α-synuclein monomer
-
This compound stock solution
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection
Protocol:
-
Reagent Preparation: Prepare a working solution of ThT in the assay buffer at a final concentration of 25 µM.[3][4] Prepare solutions of α-synuclein monomer in the assay buffer at the desired final concentration (e.g., 100 µM).[4] Prepare various concentrations of this compound in the assay buffer.
-
Assay Setup: In each well of the 96-well plate, combine the α-synuclein solution, the this compound solution (or vehicle control), and the ThT working solution. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation and Measurement: Seal the plate and place it in a plate reader capable of maintaining a constant temperature (37°C) and intermittent shaking.[4] Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.[3][4]
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the extent and rate of aggregation. Compare the curves of PBT434-treated samples to the vehicle control.
Suggested PBT434 Concentrations: Based on its activity in inhibiting iron-mediated α-synuclein aggregation, a starting concentration of 10 µM is recommended for testing.[2]
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through multiple mechanisms, primarily related to its ability to modulate iron homeostasis and inhibit α-synuclein aggregation.
Modulation of Iron Homeostasis and Ferroptosis Inhibition
PBT434 is a moderate-affinity iron chelator that can sequester labile iron, thereby preventing iron-mediated redox activity and the generation of reactive oxygen species (ROS). This action is central to its neuroprotective effects, as excess iron is implicated in the pathology of several neurodegenerative diseases. By reducing oxidative stress, PBT434 is proposed to inhibit ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation. A key regulator of ferroptosis is Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. By chelating iron, PBT434 likely reduces the substrate for the Fenton reaction, thereby decreasing lipid peroxidation and alleviating the burden on the GPX4 system.
Caption: PBT434's role in inhibiting ferroptosis.
DJ-1/Nrf2 Antioxidant Pathway Activation
Studies have shown that PBT434 treatment can increase the levels of DJ-1 (also known as PARK7), a protein linked to familial Parkinson's disease that has neuroprotective functions.[1] DJ-1 is known to stabilize and promote the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master transcriptional regulator of the antioxidant response.[4][12] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and a strengthened cellular defense against oxidative stress.
Caption: PBT434's activation of the DJ-1/Nrf2 pathway.
Experimental Workflow Overview
The following diagram provides a general workflow for conducting in vitro studies with this compound.
Caption: General workflow for PBT434 in vitro studies.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. DJ-1 induces thioredoxin 1 expression through the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DJ-1, a cancer- and Parkinson's disease-associated protein, stabilizes the antioxidant transcriptional master regulator Nrf2. — Early Detection Research Network [edrn.cancer.gov]
Application Notes and Protocols for PBT434 Mesylate in Preclinical MSA Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and efficacy of PBT434 mesylate (also known as ATH434) in mouse models of Multiple System Atrophy (MSA). The included protocols are based on published preclinical studies and are intended to guide researchers in designing and conducting similar experiments.
Introduction
PBT434 is a novel, orally bioavailable, brain-penetrant small molecule designed to inhibit the aggregation of alpha-synuclein (B15492655) (α-synuclein) and reduce iron-mediated oxidative stress.[1][2] In preclinical models of MSA, PBT434 has demonstrated the ability to prevent the accumulation of glial cell inclusions (GCIs), preserve neurons, reduce α-synuclein aggregation, and slow motor dysfunction.[1][3] These findings suggest that PBT434 holds significant therapeutic potential for MSA, a fatal neurodegenerative disease with no approved treatments.[1][2] The primary mechanism of action is believed to be the redistribution of reactive iron, thereby preventing it from promoting the aggregation of α-synuclein and inducing oxidative stress.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of PBT434 in the PLP-α-syn transgenic mouse model of MSA.
Table 1: Dosage and Administration
| Parameter | Details | Reference |
| Compound | This compound (ATH434) | [4] |
| Animal Model | PLP-α-syn transgenic mouse | [4] |
| Dosages | 3, 10, or 30 mg/kg/day | [4][5][6] |
| Administration Route | Spiked into food (oral) | [4][5][6] |
| Treatment Duration | 4 months | [4][5][6] |
| Treatment Start Age | 12 months | [4][5][6] |
| Age at Culmination | 16 months | [4][5][6] |
Table 2: Summary of Efficacy Results
| Endpoint | Outcome with PBT434 Treatment | Reference |
| α-synuclein Aggregation | Reduced oligomeric and urea-soluble α-synuclein | [2][4][5][6] |
| Glial Cell Inclusions (GCIs) | Reduced number in substantia nigra and pons | [2][3] |
| Neuronal Preservation | Preserved substantia nigra pars compacta (SNpc) neurons | [2][3] |
| Motor Function (Pole Test) | Improved performance | [2][3] |
Signaling Pathway
The proposed mechanism of action for PBT434 involves the modulation of iron homeostasis and its subsequent effect on α-synuclein aggregation and oxidative stress.
Caption: Proposed mechanism of PBT434 in MSA.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of PBT434 in a preclinical MSA mouse model.
Caption: Preclinical evaluation workflow for PBT434 in MSA mice.
Detailed Experimental Protocols
Western Blot for α-synuclein Aggregation
This protocol is for the analysis of soluble and aggregated α-synuclein in brain homogenates.[4][5][6]
a. Materials:
-
Substantia nigra tissue samples
-
Protein extraction buffers (e.g., RIPA buffer for soluble fraction, Urea buffer for insoluble fraction)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Primary antibody: anti-α-synuclein (e.g., LB509)[5]
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Ponceau S staining solution
b. Protocol:
-
Homogenize substantia nigra tissue in an appropriate extraction buffer containing protease and phosphatase inhibitors to obtain the soluble protein fraction.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g for 30 minutes at 4°C).
-
Collect the supernatant (soluble fraction).
-
Resuspend the pellet in a urea-containing buffer to solubilize aggregated proteins (insoluble fraction).
-
Determine the protein concentration of both fractions using a BCA assay.
-
Denature protein samples by heating with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Stain the membrane with Ponceau S to verify transfer efficiency and as a loading control.[5]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band densities and normalize to the loading control.
Stereological Quantification of Nigral Neurons and Glial Cell Inclusions
This protocol describes the unbiased stereological estimation of neuron and GCI numbers in the substantia nigra pars compacta (SNpc).[4][5][6]
a. Materials:
-
Mouse brains fixed in 4% paraformaldehyde
-
Cryostat or vibratome
-
Microscope slides
-
Staining reagents for neurons (e.g., anti-NeuN or Nissl stain) and GCIs (e.g., anti-α-synuclein)
-
Stereology microscope system with a motorized stage and appropriate software (e.g., using the optical fractionator method)[7][8]
b. Protocol:
-
Serially section the mouse brain through the substantia nigra at a uniform thickness (e.g., 30-40 µm).
-
Collect sections in a systematic random manner (e.g., every 5th section).
-
Perform immunohistochemical or histological staining for neurons and GCIs.
-
Using a stereology microscope, delineate the SNpc at low magnification.
-
At high magnification (e.g., 100x oil immersion objective), use the optical fractionator method to count neurons and GCIs. This involves systematically sampling the delineated region with a counting frame and counting particles that come into focus within the dissector height.[7][8]
-
Calculate the total estimated number of neurons and GCIs in the SNpc using the appropriate stereological formulas.
Pole Test for Motor Function
This protocol assesses motor coordination and bradykinesia in mice.[3][9]
a. Materials:
-
Vertical wooden or metal pole (e.g., 50-60 cm in height, 1 cm in diameter) with a rough surface for grip.[10]
-
A stable base for the pole.
-
The mouse's home cage at the base of the pole.
-
A stopwatch.
b. Protocol:
-
Place the mouse head-upward at the top of the vertical pole.
-
Start the stopwatch as soon as the mouse is released.
-
Record the time it takes for the mouse to turn completely head-downward ("T-turn" time).[9]
-
Record the total time it takes for the mouse to descend the pole and reach its home cage ("total time").[9]
-
Perform multiple trials for each mouse (e.g., 3-5 trials) with a rest period in between.
-
The data can be analyzed by comparing the average T-turn and total times between treatment groups. Shorter times indicate better motor function.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Pole Test Assessment protocol v1 [protocols.io]
Application Note: Immunohistochemical Protocol for Assessing the Therapeutic Effects of PBT434 Mesylate in Neurodegenerative Models
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the efficacy of PBT434 mesylate in preclinical models of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy (MSA).
Abstract PBT434 (also known as ATH434) is a novel, orally bioavailable small molecule designed to cross the blood-brain barrier and inhibit α-synuclein aggregation and neurodegeneration.[1][2] Its mechanism involves the chelation of excess labile iron, which is implicated in oxidative stress and the pathological aggregation of α-synuclein, a hallmark of synucleinopathies.[3][4] PBT434 has been shown to prevent the loss of substantia nigra pars compacta (SNpc) neurons, reduce α-synuclein accumulation, and rescue motor performance in various animal models of Parkinson's disease and MSA.[3][5] This application note provides a detailed immunohistochemistry (IHC) protocol to visualize and quantify the effects of PBT434 treatment on key pathological and cellular markers in brain tissue. The protocol outlines methods for detecting changes in α-synuclein pathology, iron-regulating proteins, and neuronal health.
This compound: Mechanism of Action
PBT434 acts as a moderate-affinity iron chelator, targeting the pathological pool of labile iron that contributes to neurotoxicity without disrupting normal cellular iron homeostasis.[3] By reducing excess iron, PBT434 inhibits iron-mediated redox activity and the subsequent aggregation of α-synuclein.[1][6] Preclinical studies have demonstrated that this action is associated with an increase in the iron exporter ferroportin and reduced markers of oxidative damage, ultimately leading to neuroprotection.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. parkinsonsmovement.com [parkinsonsmovement.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Alpha-Synuclein Following PBT434 Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Western blot analysis of alpha-synuclein (B15492655) levels in response to treatment with PBT434 mesylate (also known as ATH434). PBT434 is an orally bioavailable, brain-penetrant small molecule that has shown promise in preclinical models of synucleinopathies such as Parkinson's disease and Multiple System Atrophy.[1][2][3]
Introduction to this compound and its Mechanism of Action
PBT434 is a novel therapeutic agent designed to inhibit the aggregation of alpha-synuclein, a protein central to the pathology of Parkinsonian disorders.[2] The compound acts as a moderate iron chelator, targeting the pathological accumulation of iron in the brain that is associated with neurodegeneration.[4][5][6] By modulating iron homeostasis, PBT434 inhibits iron-mediated redox activity and the subsequent aggregation of alpha-synuclein.[5][7][8] Preclinical studies have demonstrated that PBT434 can reduce alpha-synuclein accumulation, protect against neuronal loss, and improve motor function in various animal models of Parkinson's disease.[4][5][6]
Data Presentation: Efficacy of PBT434 in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies investigating the effect of PBT434 on alpha-synuclein levels and related pathological markers.
Table 1: Effect of PBT434 on Alpha-Synuclein Levels in a Transgenic Mouse Model of Multiple System Atrophy (PLP-α-syn) [1]
| Treatment Group | Oligomeric α-synuclein (relative to control) | Urea Soluble α-synuclein (relative to control) | Glial Cell Inclusions (GCIs) in Substantia Nigra (SNpc) |
| Control | 100% | 100% | 100% |
| PBT434 (3 mg/kg/day) | Reduced | Reduced | Reduced by 46% |
| PBT434 (10 mg/kg/day) | Reduced | Reduced | Reduced by 37% |
| PBT434 (30 mg/kg/day) | Reduced | Reduced | Reduced by 31% |
Table 2: Effect of PBT434 on Alpha-Synuclein and Neuronal Survival in a Transgenic Mouse Model of Parkinson's Disease (hA53T) [9]
| Treatment Group | Urea Soluble α-synuclein in Substantia Nigra (SN) (relative to control) | SDS Soluble α-synuclein in SN (relative to control) | SNpc Neuron Count (relative to control) |
| Control | 100% | 100% | 100% |
| PBT434 (37 mg/kg/day) | Significantly Reduced (p < 0.01 ) | No significant reduction | Significantly Preserved (p < 0.01 ) |
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of different alpha-synuclein species from brain tissue samples following PBT434 treatment. This protocol is a synthesis of established methods for alpha-synuclein detection and specific methodologies reported in PBT434 preclinical studies.[10][11][12][13][14]
Protocol: Sequential Extraction and Western Blotting of Alpha-Synuclein
1. Materials and Reagents:
-
Lysis Buffers:
-
Triton-based buffer (for soluble fraction): 1% Triton X-100 in PBS with protease and phosphatase inhibitors.[11]
-
SDS-based buffer (for membrane-bound/insoluble fraction): 1% SDS in PBS with protease and phosphatase inhibitors.[11]
-
Urea-based buffer (for highly insoluble aggregates): 7M Urea, 2M Thiourea, 4% CHAPS, 30mM Tris-HCl pH 8.5.
-
-
Primary Antibodies:
-
Anti-alpha-synuclein antibody (e.g., clone 42/Synuclein, BD Transduction Laboratories; or LB509, Abcam).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.
-
Transfer Buffer: Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol).[13]
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
PVDF or Nitrocellulose Membranes.
2. Sample Preparation: Sequential Protein Extraction [11][14]
-
Homogenize frozen brain tissue (e.g., substantia nigra) in ice-cold Triton-based lysis buffer.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the Triton-soluble alpha-synuclein fraction.
-
Wash the pellet with Triton-based buffer and centrifuge again.
-
Resuspend the pellet in SDS-based lysis buffer.
-
Sonicate the sample to shear DNA and solubilize proteins.
-
Centrifuge at 14,000 x g for 30 minutes at room temperature.
-
Collect the supernatant, which contains the SDS-soluble alpha-synuclein fraction.
-
The remaining pellet can be further extracted with urea-based buffer to isolate highly insoluble alpha-synuclein aggregates.
3. Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples to equal concentrations with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto a 12-15% SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
-
Confirm protein transfer by Ponceau S staining.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-alpha-synuclein antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the alpha-synuclein band intensity to a loading control (e.g., β-actin, GAPDH, or total protein stain like Ponceau S).
-
Compare the normalized alpha-synuclein levels between control and PBT434-treated groups.
Visualizations
The following diagrams illustrate the proposed mechanism of action of PBT434, the experimental workflow for Western blot analysis, and the logical relationship of a typical preclinical study design.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical flow of a preclinical study design.
References
- 1. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. protocols.io [protocols.io]
- 14. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Brain Iron Levels Following PBT434 Mesylate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 mesylate is a novel, orally bioavailable, moderate-affinity iron chelator belonging to the 8-hydroxyquinazolinone class, currently under investigation for the treatment of Parkinsonian conditions.[1][2] Preclinical studies have demonstrated its potential as a neuroprotective agent. The compound modulates transcellular iron trafficking by inhibiting iron uptake and promoting its efflux, likely by increasing cytosolic ferrous iron, which is a substrate for the iron exporter ferroportin.[1] In animal models of Parkinson's disease, PBT434 has been shown to prevent the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc), reduce the accumulation of α-synuclein, and mitigate oxidative stress.[1][2] A key mechanism of its neuroprotective effect is believed to be the normalization of elevated iron levels in specific brain regions.[1]
These application notes provide detailed protocols for administering this compound to mouse models of Parkinson's disease and for subsequently measuring the changes in brain iron levels using state-of-the-art techniques.
This compound: Overview of Preclinical Findings
PBT434 has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease. Key quantitative findings from these studies are summarized below, providing researchers with expected outcomes and a basis for experimental design.
Data Presentation
Table 1: Neuroprotective Effects of PBT434 in Parkinson's Disease Mouse Models
| Model | Treatment Protocol | Key Findings | Reference |
| 6-OHDA Mouse Model | 30 mg/kg/day, oral gavage, for 21 days | Preserved up to 75% of SNpc neurons. | [1] |
| MPTP Mouse Model | 30 mg/kg/day, oral gavage, for 21 days | Normalized elevated iron levels in the substantia nigra. | [1] |
| Prevented the MPTP-induced reduction of ferroportin. | [1] | ||
| Rescued motor performance deficits. | [1] | ||
| hA53T α-synuclein Transgenic Mouse Model | 30 mg/kg/day, oral gavage, for 4 months | Reduced substantia nigra iron levels by 15%. | [1] |
| Decreased insoluble α-synuclein accumulation. | [1] |
Experimental Protocols
I. This compound Administration in Mouse Models
This protocol describes the oral administration of this compound to mouse models of Parkinson's disease, based on effective dosages reported in preclinical studies.
A. Materials
-
This compound
-
Vehicle solution (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Appropriate mouse model of Parkinson's disease (e.g., MPTP-treated, 6-OHDA-lesioned, or transgenic)
B. Protocol
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the body weight of the animals and the target dose (e.g., 30 mg/kg).
-
Suspend or dissolve the calculated amount of this compound in the chosen vehicle. Ensure thorough mixing to achieve a homogenous suspension/solution. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume of the PBT434 solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the PBT434 solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule:
-
Administer this compound once daily for the duration of the study (e.g., 21 days or as required by the experimental design).[1]
-
II. Measurement of Brain Iron Levels
The following are detailed protocols for three distinct and complementary methods to measure iron levels in the brain following PBT434 administration.
Principle: QSM is a non-invasive MRI technique that quantifies the magnetic susceptibility of tissues, which is linearly correlated with iron concentration.
Materials:
-
High-field MRI scanner (e.g., 7T or 9.4T for preclinical imaging)
-
Mouse brain surface coil
-
Anesthesia system (e.g., isoflurane)
-
Animal monitoring system (respiration, temperature)
-
QSM processing software
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Position the animal in the MRI scanner with its head secured in a stereotaxic frame to minimize motion artifacts.
-
Monitor and maintain the animal's physiological parameters (body temperature, respiration) throughout the scan.
-
-
MRI Data Acquisition:
-
Acquire a multi-echo 3D Gradient Recalled Echo (GRE) sequence with the following example parameters for a mouse brain on a 9.4T scanner:
-
Repetition Time (TR): 150 ms (B15284909)
-
Echo Times (TEs): 12 echoes with a first TE of 2.39 ms and an echo spacing of 2.64 ms
-
Flip Angle: 15 degrees
-
Field of View (FOV): 15 x 15 x 15 mm³
-
Resolution: 150 µm isotropic
-
Averages: 5
-
-
-
Data Processing and Analysis:
-
Perform phase unwrapping on the acquired phase data.
-
Remove background field effects using a method such as Projection onto Dipole Fields (PDF) or Sophisticated Harmonic Artifact Reduction for Phase data (SHARP).
-
Solve the field-to-susceptibility inverse problem to generate the quantitative susceptibility map.
-
Define regions of interest (ROIs) in the brain (e.g., substantia nigra, striatum) and extract the mean susceptibility values.
-
Compare susceptibility values between PBT434-treated and vehicle-treated groups.
-
Principle: LA-ICP-MS is a highly sensitive analytical technique that provides quantitative elemental imaging of tissue sections. A laser is used to ablate a small amount of tissue, and the resulting aerosol is transported to an ICP-MS for elemental analysis.
Materials:
-
Cryostat
-
Microscope slides
-
Laser ablation system coupled to an ICP-MS instrument
-
Matrix-matched brain tissue standards
-
Image processing software
Protocol:
-
Sample Preparation:
-
Following the completion of the PBT434 treatment, euthanize the animals and perfuse with saline to remove blood from the brain.
-
Rapidly dissect and freeze the brain in isopentane (B150273) cooled with liquid nitrogen.
-
Using a cryostat, cut thin (e.g., 20-30 µm) coronal sections of the brain and mount them on microscope slides.
-
Store sections at -80°C until analysis.
-
-
LA-ICP-MS Analysis:
-
Place the brain tissue sections and matrix-matched standards in the laser ablation chamber.
-
Set the laser parameters (e.g., spot size: 30 µm, repetition rate: 20 Hz, scan speed: 30 µm/sec).
-
Set the ICP-MS parameters to detect iron (⁵⁶Fe) and other elements of interest.
-
Ablate the tissue in a raster pattern to generate an elemental map.
-
-
Data Analysis:
-
Use the data from the matrix-matched standards to create a calibration curve.
-
Quantify the iron concentration in the tissue sections based on the calibration curve.
-
Generate quantitative images of iron distribution in the brain.
-
Define ROIs and compare the iron concentrations between treatment groups.
-
Principle: This histological method detects ferric iron (Fe³⁺) in tissue sections. The iron reacts with potassium ferrocyanide to form a blue precipitate (Prussian blue), which is then enhanced with DAB to create a more intense brown-colored deposit.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions (15% and 30%) for cryoprotection
-
Cryostat
-
Microscope slides
-
2% Potassium ferrocyanide solution
-
2% Hydrochloric acid (HCl)
-
DAB solution
-
Microscope
Protocol:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain by immersing it in 15% sucrose followed by 30% sucrose until it sinks.
-
Freeze the brain and cut 30 µm sections using a cryostat.
-
Mount the sections on microscope slides.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Incubate sections in a freshly prepared solution of equal parts 2% potassium ferrocyanide and 2% HCl for 30 minutes at room temperature.
-
Wash sections three times in PBS.
-
Incubate sections in DAB solution until the desired staining intensity is reached (typically 5-10 minutes).
-
Wash sections in PBS.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
-
Image Analysis:
-
Acquire images of the stained sections using a bright-field microscope.
-
Quantify the staining intensity in specific brain regions using image analysis software (e.g., ImageJ) by measuring the optical density.
-
Compare the iron staining between PBT434-treated and control groups.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of PBT434 in modulating brain iron homeostasis.
Experimental Workflows
Caption: Workflow for measuring brain iron using QSM.
Caption: Workflow for measuring brain iron using LA-ICP-MS.
Caption: Workflow for visualizing brain iron using Perls' DAB staining.
Logical Relationship
Caption: Logical flow from PBT434 administration to neuroprotection.
References
Application Notes and Protocols: Lentiviral Vector-Based Alpha-Synuclein Overexpression Model and the Therapeutic Potential of PBT434 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated alpha-synuclein (B15492655) (α-syn) in Lewy bodies and Lewy neurites.[1][2] Modeling this complex pathology is crucial for understanding disease mechanisms and developing novel therapeutics. The lentiviral vector-based α-synuclein overexpression model in rodents has emerged as a valuable tool, as it recapitulates key features of PD, including progressive dopaminergic neuron loss and α-synucleinopathy.[1][2][3] This model provides a robust platform for testing the efficacy of potential therapeutic agents.
PBT434, a novel quinazolinone compound, is a promising therapeutic candidate for Parkinsonian conditions.[4][5] It is an orally bioavailable, brain-penetrant small molecule that inhibits α-synuclein aggregation and oxidative stress by modulating iron homeostasis.[6][7][8] Preclinical studies have demonstrated its neuroprotective effects in various PD models.[4][9] This document provides detailed application notes and protocols for utilizing the lentiviral vector-based α-synuclein overexpression model and for evaluating the therapeutic effects of PBT434 mesylate.
Lentiviral Vector-Based Alpha-Synuclein Overexpression Model: A Protocol
This protocol describes the generation of a rat model of Parkinson's disease through the stereotactic injection of lentiviral vectors encoding for human wild-type or mutant (e.g., A30P, A53T) α-synuclein into the substantia nigra.[1][2]
Experimental Protocol: Lentiviral Vector Injection
-
Lentiviral Vector Preparation:
-
High-titer lentiviral vectors encoding for the desired human α-synuclein variant (wild-type, A30P, or A53T) under the control of a suitable promoter (e.g., CMV, PGK) should be produced and purified using standard protocols.
-
A control vector, such as one expressing a reporter protein like green fluorescent protein (GFP), should also be prepared.[10]
-
Viral titers should be determined to ensure accurate and reproducible dosing.
-
-
Animal Subjects:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Animals should be housed in a controlled environment with ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
-
-
Stereotactic Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Secure the animal in a stereotactic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target injection site, the substantia nigra. The coordinates for the substantia nigra in rats are typically (from bregma): Anteroposterior (AP): -5.3 mm, Mediolateral (ML): -2.0 mm, and Dorsoventral (DV): -7.5 mm. These coordinates may need to be optimized for the specific rat strain and age.
-
Slowly lower a Hamilton syringe or a glass micropipette containing the lentiviral vector solution to the target DV coordinate.
-
Infuse a total volume of 2-4 µL of the viral vector solution at a slow, controlled rate (e.g., 0.2 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle, suture the incision, and provide post-operative care, including analgesics and monitoring for recovery.
-
-
Post-Injection Monitoring and Endpoint Analysis:
-
Allow for a period of 3-8 weeks for the expression of α-synuclein and the development of the pathological phenotype.[2][11] The timeline can be adjusted depending on the specific research question.
-
Monitor the animals for behavioral changes using tests described in the "Behavioral Assessments" section.
-
At the designated endpoint, euthanize the animals and collect brain tissue for histological and biochemical analyses.
-
Model Characterization Data
| Parameter | Observation in Model | Citation |
| Dopaminergic Neuron Loss | Significant loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra (average of 24-35% loss depending on the α-synuclein form). | [2] |
| Alpha-Synuclein Pathology | Abundant α-synuclein-positive inclusions and extensive neuritic pathology. | [1][2] |
| Progressive Neurodegeneration | Time-dependent loss of dopaminergic neurons. | [2] |
| Striatal Denervation | Loss of dopaminergic terminals in the striatum. | [1] |
This compound: Application and Evaluation
PBT434 is a moderate-affinity iron chelator that has shown neuroprotective effects in preclinical models of Parkinson's disease.[4][12] It acts by inhibiting iron-mediated redox activity and α-synuclein aggregation without depleting systemic iron levels.[4][5][6]
Experimental Protocol: PBT434 Administration and Efficacy Testing
-
Drug Formulation and Administration:
-
This compound can be formulated for oral administration. For preclinical rodent studies, it can be mixed with the animal's food or administered daily via oral gavage.
-
A typical dose used in mice is 30 mg/kg, administered daily.[6] The optimal dosage may need to be determined for different animal models and species.[13]
-
-
Treatment Paradigm:
-
Treatment with PBT434 can be initiated either before (prophylactic) or after (therapeutic) the induction of α-synuclein overexpression.
-
For a therapeutic study, PBT434 administration can begin a few weeks after lentiviral vector injection, once the pathology has started to develop.
-
A vehicle-treated control group is essential for comparison.
-
-
Behavioral Assessments:
-
A battery of motor and non-motor behavioral tests should be performed to assess the functional outcomes of PBT434 treatment.[14][15]
-
Cylinder Test: To assess forelimb akinesia and spontaneous motor activity.
-
Pole Test: To evaluate bradykinesia and motor coordination.[8][16]
-
Beam Traversal Test: To measure motor coordination and balance.[14]
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[16]
-
Rotarod Test: To evaluate motor coordination and balance.[14]
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the SNpc and striatal fiber density. Stain for α-synuclein to assess its aggregation and accumulation.
-
Biochemical Analysis: Use techniques like Western blotting or ELISA to quantify levels of total and aggregated α-synuclein, as well as markers of oxidative stress and iron metabolism (e.g., ferroportin, DJ-1).[4][5]
Quantitative Data on PBT434 Efficacy
| Model | Treatment and Outcome | Finding | Citation |
| In Vitro | PBT434 (20 µM) on iron-mediated α-synuclein aggregation | Significantly reduced the rate of Fe-mediated aggregation of α-synuclein. | [6][9] |
| 6-OHDA Mouse Model | PBT434 (30 mg/kg, p.o., daily for 21 days) | Preserved up to 75% of the remaining SNpc neurons (both Nissl and TH positive). | [6] |
| MPTP Mouse Model | PBT434 treatment | Significantly reduced SNpc neuronal loss and abolished the MPTP-induced rise in α-synuclein levels in the SNpc. | [6][9] |
| hA53T α-synuclein Transgenic Mouse | PBT434 treatment | Prevented loss of SNpc neurons, lowered nigral α-synuclein accumulation, and rescued motor performance. | [4][5] |
| PLP-α-Syn Transgenic Mouse (MSA model) | PBT434 (3 to 30 mg/kg/day, p.o., for 4 months) | Reduced oligomeric and aggregated α-synuclein, preserved SN neurons, reduced glial cell inclusions, and improved motor function on the pole test. | [8] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for testing PBT434 in the lentiviral α-synuclein model.
PBT434 Mechanism of Action
Caption: PBT434's proposed mechanism of action in mitigating α-synuclein pathology.
Neuroinflammatory Cascade in Alpha-Synucleinopathy
Caption: Role of neuroinflammation in α-synuclein-mediated neurodegeneration.[17]
Conclusion
The lentiviral vector-based α-synuclein overexpression model provides a powerful and clinically relevant platform for studying the pathogenesis of Parkinson's disease and for evaluating novel therapeutic strategies. This compound has demonstrated significant promise in preclinical studies by targeting key pathological mechanisms, including iron-mediated oxidative stress and α-synuclein aggregation. The protocols and data presented here offer a comprehensive guide for researchers aiming to utilize this model and investigate the therapeutic potential of compounds like PBT434. Further research using these methodologies will be instrumental in advancing the development of disease-modifying therapies for Parkinson's disease.
References
- 1. alpha -Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Viral vector-mediated overexpression of α-synuclein as a progressive model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Overexpression of Human Alpha-Synuclein Triggers Microglial Activation and an Adaptive Immune Response in a Mouse Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Melatonin prevents dopaminergic cell loss induced by lentiviral vectors expressing A30P mutant alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 13. Evaluation of a Drug that Removes Excess Iron from the Brain as a Treatment for Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 14. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 15. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inflammation in Experimental Models of α-Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) for PBT434 mesylate analysis
Introduction
PBT434 is a novel quinazolinone-based compound under investigation for the treatment of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy. As a drug development candidate, robust analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of PBT434 mesylate using reverse-phase HPLC (RP-HPLC).
PBT434 is a quinazolinone derivative, and its mesylate salt form is often used in pharmaceutical development.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals to accurately determine the purity and concentration of this compound in bulk drug substances and formulated products.
Principle of the Method
The method employs reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent. In this system, PBT434, a relatively non-polar molecule, is retained by the stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV spectrophotometer. The concentration of this compound is determined by comparing the peak area of the sample to that of a reference standard of known concentration.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Certified standard of known purity.
-
Acetonitrile (B52724) (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade or deionized water (18 MΩ·cm).
-
Formic Acid (FA): ACS reagent grade or higher (≥98%).
-
Ammonium Acetate: HPLC grade or higher.
-
Dimethyl Sulfoxide (DMSO): HPLC grade or higher.[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.
Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC grade water.
Standard Stock Solution (1.0 mg/mL of PBT434): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. The molecular weight of PBT434 is 302.16 g/mol and this compound is 398.3 g/mol .[1] To report the concentration as the free base, a correction factor of 0.7586 (302.16 / 398.3) should be applied. Dissolve in and dilute to volume with DMSO.[3] Mix thoroughly. This stock solution should be stored at 2-8 °C.
Working Standard Solution (0.1 mg/mL of PBT434): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent and mix well.
Sample Preparation: Accurately weigh an amount of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gradient Program
The following gradient program is recommended for the separation:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data from the analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
| %RSD of Retention Time | ≤ 1.0% (for n=5) |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| 150 | Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | Value | Value |
| 100% | 100 | Value | Value |
| 120% | 120 | Value | Value |
| Mean % Recovery | Value |
Table 4: Precision Data
| Precision Type | Parameter | Acceptance Criteria |
| Repeatability | %RSD of Assay | ≤ 2.0% |
| Intermediate Precision | %RSD of Assay | ≤ 2.0% |
Visualization
Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway (Illustrative)
While HPLC analysis does not directly probe signaling pathways, PBT434 is known to modulate iron trafficking and inhibit α-synuclein aggregation. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action of PBT434.
References
Application Notes and Protocols: Synthesis and Evaluation of 8-Hydroxyquinazolinone Derivatives for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and neuroprotective evaluation of novel 8-hydroxyquinazolinone derivatives. This class of compounds holds significant promise for the development of therapeutic agents against neurodegenerative diseases. The following sections detail the synthetic methodologies, protocols for assessing neuroprotective activity, and the underlying cellular mechanisms.
Introduction
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function. Research into neuroprotective agents aims to slow or halt this process. Quinazolinone scaffolds are of particular interest due to their diverse biological activities. The incorporation of an 8-hydroxy group can enhance these properties, potentially through mechanisms like metal chelation and antioxidant activity, which are crucial in combating neurodegeneration.[1][2][3] This document outlines the procedures to synthesize and screen 8-hydroxyquinazolinone derivatives for their potential as neuroprotective agents.
Synthesis of 8-Hydroxyquinazolinone Derivatives
A general method for the synthesis of quinazolinone derivatives involves a condensation and cyclization sequence.[1][4] To introduce the 8-hydroxy functionality, a common strategy is to start with a precursor already containing a protected hydroxyl group, such as a methoxy (B1213986) group, which can be deprotected in the final steps.[5]
General Synthetic Protocol
The synthesis of 8-hydroxyquinazolinone derivatives can be achieved via a multi-step process, beginning with the appropriate substituted anthranilic acids. A proposed synthetic route is as follows:
-
Amide Formation: Reaction of 2-amino-3-methoxybenzoic acid with an appropriate acyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to yield the corresponding N-acyl-2-amino-3-methoxybenzamide.
-
Cyclization: The N-acyl derivative is then cyclized to form the quinazolinone ring. This can be achieved by heating with acetic anhydride (B1165640) or by using other dehydrating agents. This step results in the formation of an 8-methoxyquinazolinone derivative.
-
Demethylation: The final step is the deprotection of the 8-methoxy group to yield the desired 8-hydroxyquinazolinone. This is commonly achieved using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr3).
Experimental Protocols for Neuroprotection Assays
The neuroprotective effects of the synthesized 8-hydroxyquinazolinone derivatives can be evaluated using various in vitro models of neurotoxicity.[1][6]
Cell Culture
The human neuroblastoma cell line, SH-SY5Y, is a widely used model for neuroprotection studies.[1][6]
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Neurotoxicity Induction
To mimic the neuronal damage seen in neurodegenerative diseases, neurotoxins are used to induce cell injury.
-
MPP+ Model: The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is used to induce a Parkinson's-like phenotype in SH-SY5Y cells.[1]
-
Rotenone Model: Rotenone, a mitochondrial complex I inhibitor, is another agent used to induce oxidative stress and neuronal cell death.[6]
Neuroprotection Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized 8-hydroxyquinazolinone derivatives for 2 hours.
-
Neurotoxin Exposure: Add the neurotoxin (e.g., MPP+ or rotenone) to the wells to induce cell injury and incubate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Data Presentation
The quantitative data from the neuroprotection assays should be summarized in tables for clear comparison of the efficacy of the different 8-hydroxyquinazolinone derivatives.
Table 1: Neuroprotective Effects of 8-Hydroxyquinazolinone Derivatives against MPP+-Induced Neurotoxicity in SH-SY5Y Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| MPP+ (1 mM) | - | 52 ± 3.8 |
| Derivative 1 | 1 | 65 ± 4.1 |
| 10 | 78 ± 3.9 | |
| 25 | 85 ± 4.5 | |
| Derivative 2 | 1 | 68 ± 3.5 |
| 10 | 82 ± 4.2 | |
| 25 | 91 ± 3.7 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is crucial for drug development. The neuroprotective effects of quinazolinone derivatives may be mediated through various signaling pathways, including the inhibition of apoptosis and the reduction of oxidative stress.
Diagrams
References
- 1. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing PBT434 Mesylate Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBT434 mesylate (also known as ATH434) is a novel, orally bioavailable, brain-penetrant, small molecule inhibitor of alpha-synuclein (B15492655) aggregation with moderate iron-binding affinity.[1][2][3] It is under development for the treatment of Parkinsonian conditions, including Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][4] The therapeutic potential of PBT434 lies in its dual mechanism of action: it inhibits the iron-mediated aggregation of α-synuclein and the associated redox activity, thereby preventing neuronal death and improving motor function in preclinical models.[1][5][6] Unlike strong iron chelators, PBT434 does not appear to deplete systemic iron stores, suggesting a more targeted action on the pathological labile iron pool in the brain.[1][6]
These application notes provide detailed protocols for establishing and utilizing cell culture models to assess the efficacy of this compound. The described assays are designed to evaluate the compound's effects on key pathological hallmarks of synucleinopathies, namely iron dyshomeostasis and α-synuclein aggregation.
Mechanism of Action: Targeting the Iron-α-Synuclein Axis
PBT434 is designed to intervene in the pathological cascade initiated by elevated iron levels and α-synuclein accumulation.[1][7] Iron can directly promote the aggregation of α-synuclein and catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.[1][8] PBT434 acts by chelating this pathological, lower-affinity iron pool, thereby inhibiting iron-mediated redox activity and preventing the formation of toxic α-synuclein oligomers and aggregates.[1][2][4] Preclinical studies have shown that PBT434 reduces α-synuclein accumulation, protects dopaminergic neurons in the substantia nigra pars compacta (SNpc), and improves motor performance in various animal models of Parkinson's disease and MSA.[1][4][6][9]
Data Presentation: Summary of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies evaluating the efficacy of PBT434.
| Parameter | Cell Line/System | PBT434 Concentration | Effect | Reference |
| Iron-Mediated H₂O₂ Production | Acellular | 0 - 20 µM | Significantly inhibits H₂O₂ production | [3] |
| Iron-Mediated α-Synuclein Aggregation | Acellular | 0 - 20 µM | Significantly reduces the rate of aggregation | [3] |
| Cytotoxicity | Human Brain Microvascular Endothelial Cells (hBMVEC) | 0 - 100 µM (24h) | No cytotoxic effects observed | [3] |
| Transferrin Receptor (TfR) & Ceruloplasmin (Cp) Expression | hBMVEC | 20 µM (24h) | Increased protein expression of total TfR and Cp | [3] |
| Intracellular Labile Iron | SH-SY5Y Neuroblastoma | Not specified | Reduces intracellular labile iron levels | [10] |
| α-Synuclein Accumulation | SH-SY5Y Neuroblastoma (Lactacystin-induced) | Not specified | Reduced α-synuclein accumulation | [10] |
Experimental Protocols
Protocol 1: Assessment of PBT434 on Iron-Mediated Redox Activity
This protocol is designed to assess the ability of PBT434 to inhibit the generation of reactive oxygen species (ROS) catalyzed by iron.
Materials:
-
This compound
-
Ferrous sulfate (B86663) (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Amplex™ Red reagent (or other suitable H₂O₂ probe)
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in PBS to achieve the desired final concentrations.
-
In a 96-well plate, add PBT434 dilutions. Include a vehicle control (solvent only) and a positive control (a known iron chelator like deferiprone).
-
Prepare a solution of FeSO₄ in PBS and add it to the wells.
-
Prepare the Amplex™ Red/HRP working solution according to the manufacturer's instructions.
-
To initiate the reaction, add the Amplex™ Red/HRP working solution to the wells, immediately followed by the addition of H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~570 nm excitation and ~585 nm emission for Amplex™ Red) at regular intervals for 30-60 minutes.
-
Calculate the rate of H₂O₂ production and determine the inhibitory effect of PBT434.
Protocol 2: In Vitro α-Synuclein Aggregation Assay
This protocol outlines a method to assess the effect of PBT434 on the iron-mediated aggregation of α-synuclein using Thioflavin T (ThT) fluorescence.[11][12]
Materials:
-
Recombinant human α-synuclein protein
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Thioflavin T (ThT)
-
PBS, pH 7.4
-
96-well black, clear-bottom plates with a sealing film
-
Incubating fluorescence plate reader
Procedure:
-
Prepare aggregate-free, low molecular weight α-synuclein solution as a starting material.[13] Typically, a concentration of 35-70 µM is used.[11]
-
Prepare stock solutions of PBT434 and FeSO₄.
-
In a 96-well plate, combine the α-synuclein solution, PBT434 at various concentrations (and controls), and ThT.
-
Initiate the aggregation by adding FeSO₄ to the wells.
-
Seal the plate and place it in a plate reader set to 37°C with intermittent shaking.
-
Monitor the ThT fluorescence (excitation ~440 nm, emission ~480 nm) over time (e.g., every 15-30 minutes for up to 72 hours).
-
Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time, maximum fluorescence, and slope of the elongation phase to determine the effect of PBT434 on aggregation kinetics.
Protocol 3: Cellular Model of α-Synuclein Aggregation and PBT434 Efficacy
This protocol uses a neuroblastoma cell line to model α-synuclein aggregation and test the inhibitory effect of PBT434.[14]
Materials:
-
SH-SY5Y neuroblastoma cell line (can be stably transfected to express fluorescently tagged α-synuclein)[14]
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
This compound
-
Aggregation-inducing agent (e.g., staurosporine (B1682477) to induce apoptosis-related aggregation, or lactacystin (B1674225) as a proteasome inhibitor)[10][14]
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against aggregated α-synuclein (e.g., MJFR14)[15]
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells in 96-well imaging plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.[14] Include vehicle-treated controls.
-
Induce α-synuclein aggregation by treating the cells with the chosen inducing agent (e.g., staurosporine for 60-90 minutes).[14]
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against aggregated α-synuclein, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the number and intensity of α-synuclein aggregates per cell. Assess cell viability by counting the number of nuclei.
-
Analyze the data to determine the dose-dependent effect of PBT434 on reducing α-synuclein aggregation.
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of this compound in relevant cell culture models. By focusing on the compound's ability to mitigate iron-mediated toxicity and inhibit α-synuclein aggregation, researchers can effectively characterize its therapeutic potential for synucleinopathies. These assays are amenable to high-throughput screening and can provide valuable data to support further preclinical and clinical development.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdsabstracts.org [mdsabstracts.org]
- 8. The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer’s Disease, Amyotrophic Lateral Sclerosis and Aging [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]
- 11. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Preparation of aggregate-free α -synuclein for in vitro aggregation study [protocols.io]
- 14. innoprot.com [innoprot.com]
- 15. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting PBT434 mesylate solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBT434 mesylate. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physicochemical properties?
PBT434, also known as ATH434, is a novel, orally bioavailable small molecule that acts as an iron chelator and an inhibitor of α-synuclein aggregation.[1][2] It is being investigated for its therapeutic potential in neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy.[3][4][5] The mesylate salt form is often used in research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇Cl₂N₃O₅S | PubChem |
| Molecular Weight | 398.26 g/mol | MedChemExpress[6] |
| Predicted Water Solubility | 0.261 mg/mL | DrugBank Online[1] |
| Solubility in DMSO | 100 mg/mL (251.09 mM) (requires sonication) | MedChemExpress[6] |
| Predicted pKa (Strongest Acidic) | 5.81 | DrugBank Online[1] |
| Predicted pKa (Strongest Basic) | 7.87 | DrugBank Online[1] |
Q2: What is the mechanism of action of PBT434?
PBT434 is thought to exert its neuroprotective effects through a dual mechanism of action. Firstly, it acts as a moderate-affinity iron chelator, redistributing excess labile iron in the brain. This helps to inhibit iron-mediated redox activity and oxidative stress, which are implicated in neuronal damage.[3][7] Secondly, it directly inhibits the aggregation of α-synuclein, a protein that forms toxic aggregates in synucleinopathies like Parkinson's disease.[1][4]
PBT434 Signaling Pathway
Caption: PBT434's dual mechanism of action.
Troubleshooting Aqueous Solubility
Q3: I am having trouble dissolving this compound in aqueous buffers like PBS. What can I do?
Low aqueous solubility is a common issue with quinazolinone derivatives. Here are several strategies you can employ, starting with the simplest.
Troubleshooting Workflow for this compound Dissolution
Caption: A stepwise approach to dissolving this compound.
Q4: Can you provide specific protocols for preparing this compound solutions?
Yes, here are some established protocols that have been used for PBT434 and similar compounds. It is recommended to start with a concentrated stock solution in an organic solvent like DMSO.
Experimental Protocols for Solution Preparation
| Protocol | Method | Detailed Steps | Resulting Solution |
| 1. DMSO Stock Solution | Direct Dissolution | 1. Weigh the desired amount of this compound powder. 2. Add an appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mg/mL). 3. Use sonication to aid dissolution. | Clear stock solution. |
| 2. Co-solvent Formulation for in vivo use | Stepwise Addition | 1. Start with a 10% DMSO stock solution of PBT434. 2. Add 40% PEG300 and mix thoroughly. 3. Add 5% Tween-80 and mix. 4. Finally, add 45% saline to reach the final volume. | A clear solution with a solubility of at least 2.5 mg/mL. |
| 3. Cyclodextrin Formulation for in vivo use | Complexation | 1. Prepare a 10% DMSO stock solution of PBT434. 2. In a separate vial, prepare a 20% solution of SBE-β-CD in saline. 3. Add the DMSO stock solution to the SBE-β-CD solution to make up 90% of the final volume. | A clear solution with a solubility of at least 2.5 mg/mL. |
| 4. Dilution for in vitro assays | Serial Dilution | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute this stock solution into your aqueous experimental buffer (e.g., cell culture media, PBS) to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. | Working solutions for in vitro experiments. |
Q5: How does pH affect the solubility of this compound?
The predicted pKa values of PBT434 (strongest acidic at 5.81 and strongest basic at 7.87) suggest that its ionization state, and therefore its solubility, will be influenced by the pH of the aqueous solution.[1]
-
At pH below 5.81 , the molecule is likely to be protonated and carry a positive charge, which may increase its solubility in aqueous media.
-
At pH above 7.87 , the molecule may be deprotonated, leading to a change in its charge and potentially affecting its solubility.
-
Between a pH of 5.81 and 7.87 , the molecule may exist as a zwitterion or a neutral species, which could have lower aqueous solubility.
For other compounds, optimal stability has been found at a pH of around 6.0.[8] It is advisable to experimentally determine the optimal pH for this compound solubility and stability in your specific buffer system.
Q6: Are there other general strategies to improve the solubility of quinazolinone derivatives?
Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Use of Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween 20) or Polysorbate 80 can be used to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Solid Dispersions: Creating a solid dispersion of the drug in a water-soluble polymer can improve its dissolution by presenting the drug in an amorphous, higher-energy state.
Q7: What is the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. For similar compounds, degradation can occur over time, and the rate of degradation can be influenced by pH and the buffer composition.[9] It is recommended to:
-
Prepare fresh aqueous solutions of this compound for each experiment.
-
If storage is necessary, store aliquots of the DMSO stock solution at -20°C or -80°C and protect from light.
-
Avoid repeated freeze-thaw cycles.
-
If using aqueous solutions over a prolonged period, it is advisable to conduct a stability study under your specific experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of PBT434, a Novel Small Molecule Inhibitor of α-Synuclein Aggregation, in Adult and Older Adult Volunteers (4871) | Semantic Scholar [semanticscholar.org]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity In Vitro, Absorption, BBB Penetration, and Tolerability of Nanoformulation of BT44:RET Agonist with Disease-Modifying Potential for the Treatment of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PBT434 mesylate dosage for maximal neuroprotective effect in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the in vivo dosage of PBT434 mesylate for maximal neuroprotective effect. It includes troubleshooting advice and frequently asked questions to facilitate the design and execution of preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PBT434's neuroprotective effects?
A1: PBT434 is a novel, orally bioavailable quinazolinone compound with moderate affinity for iron.[1][2][3] Its primary mechanism involves the inhibition of iron-mediated redox activity and the subsequent aggregation of α-synuclein, a key protein in the pathology of synucleinopathies like Parkinson's disease and Multiple System Atrophy.[1][3][4] Unlike strong iron chelators, PBT434 is not designed to deplete systemic iron stores but rather to target a pathological pool of labile iron in the brain, thereby reducing oxidative stress.[2][5]
Q2: What is the recommended starting dose for PBT434 in mouse models of neurodegeneration?
A2: Based on published preclinical studies, a common and effective oral dose of PBT434 is 30 mg/kg/day .[1][6] This dosage has demonstrated significant neuroprotection in both toxin-induced (6-OHDA, MPTP) and transgenic (hA53T α-synuclein) mouse models of Parkinson's disease.[1][2]
Q3: Has a dose-response relationship for PBT434's neuroprotective effect been established?
A3: Yes, a dose-response study was conducted in the MPTP mouse model. The neuroprotective effect, measured by the preservation of substantia nigra pars compacta (SNpc) neurons, increased with escalating doses of PBT434. Significant protection was observed at doses of 3 mg/kg/day and higher, with maximal effects seen at 30 and 80 mg/kg/day.[7]
Q4: How should this compound be prepared for oral administration in animal studies?
A4: PBT434 can be prepared as a suspension for oral gavage. A standard suspension vehicle (SSV) can be composed of 0.9% w/v sodium chloride, 0.5% w/v sodium carboxymethylcellulose, 0.5% v/v benzyl (B1604629) alcohol, and 0.4% v/v Tween 80. The compound should be sonicated in the vehicle for approximately 30 minutes before administration to ensure a uniform suspension.[8]
Q5: When should PBT434 treatment be initiated in relation to the neurotoxic insult in experimental models?
A5: The timing of administration can vary depending on the experimental design. In the MPTP model, treatment has been shown to be effective when initiated 24 hours after the toxin administration.[1][7] In the 6-OHDA model, effective neuroprotection was observed when PBT434 was administered starting 3 days after the toxin-induced lesion.[1][6]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| No significant neuroprotective effect observed. | Suboptimal Dosage: The dose may be too low for the specific model or severity of the lesion. | Refer to the dose-response data (Table 1). Consider testing a higher dose (e.g., 30 or 80 mg/kg/day).[7] |
| Ineffective Compound: The observed effect may not be due to the intended metal-binding mechanism. | Include a control group treated with a non-metal binding analog of PBT434 (e.g., PBT434-met) to confirm the mechanism of action.[1][6] | |
| Timing of Administration: Treatment may be initiated too late after the neurotoxic insult. | Initiate treatment as soon as possible after the lesion, as demonstrated in published protocols (e.g., 24h post-MPTP).[1] | |
| High variability in behavioral or histological data. | Inconsistent Dosing: Improper suspension of the compound can lead to inconsistent dosing. | Ensure the PBT434 suspension is thoroughly sonicated and mixed before each administration.[8] |
| Experimenter Bias: Unconscious bias during data collection or analysis. | Ensure that all behavioral testing and histological analyses are performed by experimenters who are blinded to the treatment groups.[1] | |
| Unexpected toxicity or adverse effects. | Compound Tolerability: While generally well-tolerated, individual animals may show sensitivity. | Preliminary studies have established that 30 mg/kg/day is well-tolerated in mice.[6] If adverse effects are observed, monitor animals closely and consider adjusting the dose or vehicle. |
| Motor performance does not correlate with neuronal survival. | Choice of Behavioral Test: The selected behavioral test may not be sensitive enough to detect functional recovery in the specific model. | Use behavioral tests that are sensitive to the specific type of lesion. For example, the pole test is sensitive to MPTP-induced denervation.[1][6] |
Quantitative Data Summary
The following table summarizes the dose-response data for PBT434 in the MPTP mouse model of Parkinson's disease, demonstrating the effect on neuronal survival in the substantia nigra pars compacta (SNpc).
Table 1: PBT434 Dose-Response Effect on SNpc Neuron Survival in MPTP-Lesioned Mice [7]
| PBT434 Dose (mg/kg/day) | Mean Number of SNpc Neurons (±SEM) | Statistical Significance vs. Vehicle |
| Vehicle (VEH) | ~2700 | - |
| 1 | ~3000 | Not Significant |
| 3 | ~3500 | P < 0.05 |
| 10 | ~3900 | P < 0.01 |
| 30 | ~4500 | P < 0.001 |
| 80 | ~4500 | P < 0.001 |
Data adapted from Finkelstein et al., Acta Neuropathologica Communications, 2017.
Experimental Protocols
Protocol 1: PBT434 Efficacy in the MPTP Mouse Model
-
Animals: 12-14 week old male C57BL/6 mice.
-
Lesion Induction: Administer MPTP (60 mg/kg, intraperitoneally) to induce a lesion of the substantia nigra pars compacta (SNpc).
-
Group Allocation: Randomly assign lesioned animals to a vehicle control group or PBT434 treatment groups (e.g., 1, 3, 10, 30, 80 mg/kg/day). Ensure experimenters are blinded to the group assignments.
-
Drug Administration:
-
Prepare PBT434 in a standard suspension vehicle.
-
Commencing 24 hours after MPTP injection, administer PBT434 or vehicle once daily via oral gavage for 21 days.
-
-
Behavioral Assessment:
-
On day 20 post-MPTP, perform the pole test to assess motor coordination. Record the time taken for the mouse to turn and descend the pole.
-
-
Histological Analysis:
-
On day 21, euthanize the animals and perfuse transcardially.
-
Process the brains for stereological counting of Nissl-stained and Tyrosine Hydroxylase (TH)-positive neurons in the SNpc.
-
-
Biochemical Analysis:
-
Dissect the substantia nigra from a subset of animals to measure levels of oxidative stress markers (e.g., 8-isoprostane), iron content, and proteins of interest (e.g., DJ-1, ferroportin) via ELISA or Western blot.[1]
-
Protocol 2: PBT434 Efficacy in the 6-OHDA Mouse Model
-
Animals: Male C57BL/6 mice.
-
Lesion Induction: Inject 6-hydroxydopamine (6-OHDA) stereotactically into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal pathway.
-
Group Allocation: Randomly assign lesioned animals to vehicle, L-DOPA (positive control, e.g., 20 mg/kg/day), or PBT434 (30 mg/kg/day) treatment groups.
-
Drug Administration:
-
Commencing 3 days after 6-OHDA lesioning, administer treatments once daily via oral gavage for 21 days.
-
-
Behavioral Assessment:
-
Assess rotational behavior induced by apomorphine (B128758) or amphetamine before and after the treatment period.
-
-
Histological Analysis:
-
At the end of the treatment period, euthanize animals and process brains for stereological analysis of SNpc neurons to quantify neuronal loss.[1]
-
Visualizations
Caption: Proposed signaling pathway for PBT434-mediated neuroprotection.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of P… [ouci.dntb.gov.ua]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATH434 Rescues Pre-motor Hyposmia in a Mouse Model of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 mesylate stability and storage conditions for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of PBT434 mesylate for long-term experiments. The following frequently asked questions (FAQs) and troubleshooting guides will help ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
Solid this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1][2]
2. How should I prepare and store stock solutions of this compound?
For long-term experiments, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is 100 mg/mL (251.09 mM), and sonication may be required to fully dissolve the compound.[1][2] It is crucial to use newly opened or anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
3. Can I store this compound solutions in aqueous buffers?
There is limited public data on the long-term stability of this compound in aqueous solutions. For short-term in vitro assays, researchers have prepared stock solutions in 100% DMSO and then diluted them into aqueous buffers, such as Tris Buffer Saline (TBS), immediately before use. While this is acceptable for the duration of an experiment, long-term storage in aqueous media is not recommended without conducting a specific stability study under your experimental conditions.
4. What are the known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in publicly available literature. As a general precaution for quinazolinone-class compounds, hydrolysis and oxidation are potential degradation routes. To mitigate these risks, it is critical to store the compound in a dry, sealed container and use anhydrous solvents for stock solutions.
5. How can I check the stability of my this compound solution after long-term storage?
To ensure the integrity of your this compound solution, especially after extended storage, it is advisable to perform a quality control check. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would allow you to quantify the parent compound and detect any potential degradation products.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound stability and solubility.
| Parameter | Condition | Value & Duration |
| Storage (Solid) | Sealed, away from moisture | 4°C (Long-term) |
| Storage (In Solvent) | Anhydrous DMSO, sealed, away from moisture | -80°C for up to 6 months |
| Anhydrous DMSO, sealed, away from moisture | -20°C for up to 1 month | |
| Solubility | DMSO (with sonication) | 100 mg/mL (251.09 mM) |
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method to assess the purity and degradation of this compound. Note: This is a general guideline and may require optimization for your specific equipment and experimental conditions.
1. Objective: To develop an HPLC method capable of separating this compound from potential degradation products and to quantify its concentration over time under specific storage conditions.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
3. Method Development:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of ACN and water (e.g., 30:70, 50:50, 70:30 v/v) with 0.1% formic acid.
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer. This will be the detection wavelength for the HPLC analysis.
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any potential more or less polar degradation products. A typical gradient might run from 10% to 90% ACN over 20-30 minutes.
-
Forced Degradation Study: To generate potential degradation products and validate the method's stability-indicating capability, subject this compound solutions to stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
4. Stability Study:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, aqueous buffer).
-
Store aliquots of the solution under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze an aliquot using the validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and observe the formation of any new peaks, which would indicate degradation.
Troubleshooting and Workflow Diagrams
The following diagrams illustrate logical workflows for troubleshooting common issues and for conducting a stability assessment of this compound.
References
Addressing off-target effects of PBT434 mesylate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBT434 mesylate. The focus is to address potential off-target effects in cellular assays and to provide a framework for rigorous experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
PBT434 is a moderate-affinity iron chelator that inhibits iron-mediated redox activity and the aggregation of alpha-synuclein (B15492655).[1][2][3] It is designed to have a lower affinity for iron than traditional chelators, which may improve its tolerability.[4] Its neuroprotective effects are attributed to its ability to modulate iron trafficking and reduce oxidative stress.[1][5][6]
Q2: Are there any known off-target proteins for PBT434?
Currently, there is no publicly available data identifying specific off-target proteins for this compound. "Off-target" effects can be broadly defined as any unintended biological consequence of the compound. For PBT434, this could include unexpected alterations in cellular pathways beyond its intended iron chelation activity. Given its mechanism, researchers should be particularly attentive to its effects on cellular iron homeostasis.
Q3: What are the initial signs of potential off-target effects in my cellular assays?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with PBT434 treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA) or knockout (e.g., CRISPR) of the intended target pathway components.
-
Inconsistent results with other iron chelators: A structurally different iron chelator does not produce the same cellular phenotype.
-
Effects at high concentrations: The observed cellular effect only occurs at concentrations significantly higher than those required to demonstrate target engagement (i.e., iron chelation).
-
Unexpected cytotoxicity: Cell death is observed at concentrations where the on-target effect is expected to be cytoprotective.
Q4: How can I confirm that PBT434 is engaging its intended target in my cellular model?
Target engagement can be confirmed using methods that assess the direct interaction of PBT434 with its intended target (the labile iron pool) or the immediate downstream consequences of this interaction. A Cellular Thermal Shift Assay (CETSA) can be adapted to assess the stabilization of iron-binding proteins upon PBT434 treatment. Additionally, measuring downstream markers of iron chelation, such as changes in the expression of iron-responsive proteins (e.g., transferrin receptor, ferritin), can provide evidence of on-target activity.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity Observed with PBT434 Treatment
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. Use a structurally unrelated iron chelator to see if the cytotoxicity is recapitulated. 3. Analyze the phosphorylation status of key survival signaling pathways (e.g., Akt, ERK) via Western blot. |
| Disruption of essential iron-dependent processes | 1. Supplement the culture media with iron to see if it rescues the cytotoxic phenotype. 2. Measure the activity of key iron-dependent enzymes. |
| Compound instability or degradation | 1. Ensure the compound is properly stored and handled. 2. Use freshly prepared solutions for each experiment. |
| Solvent toxicity | 1. Keep the final concentration of the solvent (e.g., DMSO) as low as possible (ideally ≤ 0.1%). 2. Include a solvent-only control in all experiments. |
Issue 2: PBT434 Fails to Rescue Oxidative Stress in My Cellular Model
| Possible Cause | Troubleshooting Steps |
| Insufficient target engagement | 1. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA) adapted for iron-binding proteins. 2. Increase the concentration of PBT434 in a dose-response experiment. |
| Cellular model lacks the appropriate iron-dependent pathology | 1. Ensure your cellular model has a demonstrable phenotype of iron-induced oxidative stress. 2. Consider using a positive control compound known to be effective in your model system. |
| PBT434 is not bioavailable in your specific cell type | 1. Perform cellular uptake and efflux assays to determine the intracellular concentration of PBT434. |
| Alternative pathways driving oxidative stress | 1. Investigate other potential sources of oxidative stress in your model that are independent of iron. |
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Reference |
| Primary Target | Iron, Alpha-synuclein aggregation | [9][2][3] |
| Mechanism of Action | Moderate affinity iron chelation, inhibition of iron-mediated redox activity | [1][5][6] |
| In Vitro Activity | Inhibits H₂O₂ production by iron, reduces Fe-mediated alpha-synuclein aggregation | [3] |
| Cellular Effects | Increases expression of transferrin receptor and ceruloplasmin, increases intracellular labile Fe²⁺ | [7][8] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of PBT434 with intracellular iron-binding proteins.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with either vehicle (e.g., DMSO) or PBT434 at the desired concentration. Incubate to allow for target binding.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of a known iron-binding protein (e.g., ferritin) using a Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.
Protocol 2: Western Blotting for Iron Homeostasis Markers
This protocol is to investigate if PBT434 is affecting key proteins involved in iron metabolism.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with PBT434 at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key iron homeostasis proteins (e.g., Transferrin Receptor 1, Ferritin, Ferroportin) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells | PLOS One [journals.plos.org]
- 8. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
How to minimize variability in PBT434 mesylate animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving PBT434 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended animal model for studying the efficacy of this compound?
A1: The most commonly used and well-characterized animal models for evaluating the neuroprotective effects of this compound are the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse models of Parkinson's disease.[1][2][3][4][5][6][7][8][9] These models mimic the dopaminergic neurodegeneration observed in Parkinson's disease, which is a key aspect of the pathology PBT434 is designed to address.
Q2: What is the recommended dose and route of administration for this compound in mouse models?
A2: A frequently effective oral dose of PBT434 in mouse models of Parkinson's disease is 30 mg/kg/day, administered via oral gavage.[10][11][12][13] This dose has been shown to be well-tolerated and to provide neuroprotective effects.[10][12] While mixing the compound in chow is another potential route of administration, oral gavage allows for more precise dose administration, which can help minimize variability.
Q3: What is the proposed mechanism of action for PBT434?
A3: PBT434 is a moderate-affinity iron chelator that is believed to exert its neuroprotective effects by modulating iron trafficking and inhibiting the aggregation of alpha-synuclein (B15492655), a protein implicated in Parkinson's disease.[10][11][14] It is thought to redistribute labile iron, thereby reducing iron-mediated oxidative stress and protein aggregation.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
High variability in plasma concentrations of this compound can obscure the true pharmacokinetic profile of the compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Improper Formulation | Ensure this compound is fully and consistently suspended or dissolved in the vehicle. The use of a standard suspension vehicle is recommended. While the specific vehicle for PBT434 in published studies is not always detailed, a common approach is to use a vehicle like 1% methylcellulose (B11928114) in sterile water. |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage techniques to minimize stress to the animals and ensure accurate delivery to the stomach. Inconsistent administration can lead to variability in absorption. |
| Inter-animal Physiological Differences | Factors such as differences in gastric pH and gastrointestinal transit time can contribute to variability.[15][16] While difficult to control completely, fasting animals for a consistent period before dosing can help standardize gastric conditions. |
| Formulation Instability | Prepare the dosing formulation fresh daily to avoid degradation of this compound.[13] If storage is necessary, conduct stability studies to determine appropriate storage conditions and duration.[17][18] |
Issue 2: High Variability in Efficacy Readouts (e.g., Behavioral Tests, Histology)
Variability in the assessment of neuroprotection and functional outcomes can make it difficult to determine the true efficacy of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inconsistent Toxin Administration | For 6-OHDA and MPTP models, precise and consistent administration of the neurotoxin is critical to induce a uniform lesion.[1][2][4][5][7][8][9] Ensure standardized stereotaxic procedures for 6-OHDA injection and consistent dosing and timing for MPTP administration. |
| Variability in Behavioral Testing | Standardize all behavioral testing protocols, including the time of day for testing, habituation procedures, and the testing environment.[19][20][21][22] Ensure that all experimenters are blinded to the treatment groups to prevent bias. |
| Subjective Histological Analysis | Employ unbiased stereological methods for quantifying neuronal cell counts and other histological markers. This will provide more accurate and reproducible results compared to non-stereological methods. |
| Animal Stress | Minimize animal stress throughout the study, as stress can impact both behavior and physiology.[23] Handle animals consistently and provide appropriate housing and enrichment. |
Data Presentation
Table 1: Representative Efficacy Data for PBT434 in the 6-OHDA Mouse Model
| Treatment Group | Number of SNpc Neurons (mean ± SEM) | Rotational Behavior (rotations/hr, mean ± SEM) |
| Unlesioned Control | 6124 ± 23 | N/A |
| 6-OHDA + Vehicle | ~2143 (65% loss) | Data not provided |
| 6-OHDA + PBT434 (30 mg/kg/day) | Significantly preserved | Significantly fewer rotations |
Data adapted from Finkelstein et al., 2017. Note: Specific mean and SEM for vehicle and PBT434 groups on neuronal counts and rotational behavior were not provided in the source text, but statistical significance was reported.[12]
Experimental Protocols
6-OHDA Mouse Model of Parkinson's Disease
This protocol is a summary of commonly used procedures. Researchers should consult detailed publications for specific parameters.[2][4][7][8][9]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Secure the mouse in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 4 µg in 2 µL of 0.9% saline with 0.02% ascorbic acid) into the medial forebrain bundle.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.
-
PBT434 Administration: Begin oral gavage of this compound (30 mg/kg/day) or vehicle at the desired time point post-lesion (e.g., 3 days).
-
Behavioral Testing: Conduct behavioral tests (e.g., apomorphine-induced rotations) at specified time points.
-
Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemical analysis of dopaminergic neurons (e.g., tyrosine hydroxylase staining).
MPTP Mouse Model of Parkinson's Disease
This protocol is a summary of commonly used procedures. Researchers should consult detailed publications for specific parameters.[1][3][5][6]
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
MPTP Administration: Administer MPTP hydrochloride (e.g., four injections of 20 mg/kg, i.p., spaced 2 hours apart).
-
PBT434 Administration: Begin oral gavage of this compound (30 mg/kg/day) or vehicle at the desired time point post-lesion (e.g., 24 hours).
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, pole test) at specified time points.
-
Neurochemical/Histological Analysis: At the end of the study, collect brain tissue for neurochemical analysis (e.g., HPLC for dopamine (B1211576) levels) or histological analysis of dopaminergic neurons.
Visualizations
Caption: Proposed mechanism of action of PBT434 in preventing neurodegeneration.
Caption: Generalized experimental workflow for PBT434 efficacy studies.
Caption: Decision tree for troubleshooting sources of variability.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. benchchem.com [benchchem.com]
- 4. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. An Investigation of Oral Exposure Variability and Formulation Strategy: A Case Study of PI3Kδ Inhibitor and Physiologically Based Pharmacokinetic Modeling in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Stability of tiagabine in two oral liquid vehicles. | Semantic Scholar [semanticscholar.org]
- 19. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral Phenotyping of Parkin-Deficient Mice: Looking for Early Preclinical Features of Parkinson's Disease | PLOS One [journals.plos.org]
- 22. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 23. researchgate.net [researchgate.net]
PBT434 Mesylate Technical Support Center: Interpreting Unexpected Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PBT434 mesylate (also known as ATH434) in their experiments. PBT434 is a novel, orally bioavailable, brain-penetrant small molecule that exhibits moderate affinity for iron and inhibits alpha-synuclein (B15492655) aggregation.[1][2] It is currently under investigation for the treatment of neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy.[1][2]
This resource is designed to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound has a dual mechanism of action. It acts as a moderate iron chelator, redistributing excess labile iron within the brain without depleting systemic iron stores.[1][3] This action is thought to prevent iron-mediated redox stress and inhibit the iron-dependent aggregation of alpha-synuclein.[1] The molecule's metal-binding motif is crucial for its neuroprotective effects.[4]
Q2: I am not observing the same level of iron depletion in my cell culture as I do with stronger chelators like deferiprone (B1670187). Is this expected?
A2: Yes, this is an expected result. PBT434 is designed to be a moderate iron chelator and is significantly less potent at lowering overall cellular iron levels compared to strong iron chelators like deferiprone or deferoxamine.[1][2] In vitro studies have shown that PBT434 has a lesser ability to promote the efflux of iron out of neuronal cells compared to deferiprone.[1] The therapeutic strategy of PBT434 is to modulate pathological iron pools rather than induce systemic iron depletion.[2]
Q3: Can this compound affect the expression of genes involved in iron metabolism?
A3: Yes. Studies in human brain microvascular endothelial cells (hBMVEC) have shown that treatment with PBT434 can lead to an increase in the transcript abundance for transferrin receptor (TfR) and ceruloplasmin (Cp).[5] This suggests that the compound can modulate the cellular iron response system. Researchers observing changes in the expression of iron-related genes should consider this a potential on-target effect of the compound.
Q4: What is the stability of this compound in cell culture media?
A4: While specific stability data in all types of cell culture media is not extensively published, PBT434 is generally dissolved in DMSO for in vitro experiments and then diluted to the final concentration in the culture medium.[1] It is crucial to prepare fresh dilutions for each experiment to minimize potential degradation. For longer-term experiments, the stability of the compound in your specific media and incubation conditions should be empirically determined.
Troubleshooting Guides
Unexpected Results in Cell Viability Assays (e.g., MTT Assay)
Issue: I am seeing an unexpected increase/decrease in cell viability in my MTT assay that doesn't correlate with other toxicity markers.
Possible Causes & Troubleshooting Steps:
-
Interference with MTT reduction: Iron chelators can interfere with cellular metabolism and the mitochondrial activity that the MTT assay measures. This can lead to an over- or underestimation of cell viability.[6][7][8]
-
Recommendation: Use an alternative, non-enzymatic cell viability assay to confirm your results. A dye exclusion assay like Trypan Blue or a fluorescence-based assay that measures membrane integrity (e.g., using propidium (B1200493) iodide) would be appropriate.
-
-
PBT434-induced changes in cellular metabolism: As PBT434 modulates iron, which is crucial for mitochondrial function, it may alter the metabolic state of the cells, thereby affecting the MTT readout.
-
Recommendation: Measure cellular ATP levels as a more direct indicator of metabolic activity and cell health.
-
-
Compound precipitation: At higher concentrations or in certain media, PBT434 may precipitate, leading to inaccurate results.
-
Recommendation: Visually inspect your culture wells for any signs of precipitation. Determine the solubility of PBT434 in your specific culture medium before conducting the experiment.
-
Inconsistent Results in Alpha-Synuclein Western Blots
Issue: I am observing inconsistent band patterns or "patchy" signals for alpha-synuclein in my western blots.
Possible Causes & Troubleshooting Steps:
-
Incomplete cell lysis or protein denaturation: Alpha-synuclein is prone to aggregation, which can be exacerbated by experimental conditions. Incomplete lysis can leave protein aggregates that do not resolve well on the gel.[9]
-
Recommendation: Ensure complete cell lysis by using a robust lysis buffer containing strong detergents (e.g., RIPA buffer) and mechanical disruption (sonication). Ensure complete denaturation of proteins by heating samples at 95-100°C for 5-10 minutes in Laemmli buffer.[9]
-
-
Protein aggregation during sample preparation:
-
Recommendation: Consider adding urea (B33335) or guanidinium (B1211019) chloride to your sample buffer to help solubilize protein aggregates. However, be mindful that these agents can affect gel migration.[10]
-
-
Transfer issues: Small proteins like alpha-synuclein (approx. 14 kDa) can be prone to over-transfer or inefficient binding to the membrane.
-
Recommendation: Use a membrane with a smaller pore size (0.2 µm). Optimize your transfer time and voltage; a lower voltage for a longer duration may improve transfer efficiency.[9]
-
-
Antibody issues:
-
Recommendation: Ensure you are using a well-validated antibody for alpha-synuclein. Run a positive control (e.g., recombinant alpha-synuclein) to verify antibody performance.
-
Unexpected Off-Target Effects
Issue: I am observing cellular effects that seem unrelated to iron chelation or alpha-synuclein aggregation.
Possible Causes & Troubleshooting Steps:
-
Quinazolinone scaffold activity: PBT434 belongs to the quinazolinone class of compounds. Some quinazolinone derivatives have been reported to interact with other cellular targets, including receptors and enzymes.[11][12][13][14][15]
-
Recommendation: Review the literature for known off-target effects of quinazolinone derivatives. If you suspect an off-target effect, you may need to design experiments to investigate this possibility, for example, by using specific receptor antagonists or inhibitors.
-
-
Use of a control compound:
-
Recommendation: Synthesize or obtain an analog of PBT434 where the metal-binding site is blocked (e.g., PBT434-met, where the phenolic hydroxide (B78521) is replaced by a methyl group).[1] This control compound can help differentiate between effects related to iron chelation and those due to the core structure of the molecule.
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound in Key Experiments
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| M17 neuroblastoma | Iron efflux | 0, 1, 10, 20 µM | Significant iron release only at 20 µM.[1] | [1] |
| hBMVEC | Iron trafficking | 20 µM | Increased transcripts for TfR and Cp.[5] | [5] |
| - | H2O2 production | 10 µM | Significantly reduced iron-mediated H2O2 production.[1] | [1] |
| - | α-synuclein aggregation | 186.6 µM | Inhibited iron-mediated aggregation of α-synuclein.[1] | [1] |
Table 2: In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Dosing Regimen | Key Findings | Reference |
| 6-OHDA mouse model of Parkinson's Disease | 30 mg/kg/day, oral gavage | Preserved substantia nigra pars compacta (SNpc) neurons.[1] | [1] |
| MPTP mouse model of Parkinson's Disease | 30 mg/kg/day, oral gavage | Reduced SNpc neuronal loss and abolished the rise in α-synuclein levels.[1] | [1] |
| hA53T α-synuclein transgenic mouse | 37 mg/kg/day in chow | Decreased insoluble α-synuclein and increased ferroportin levels.[1] | [1] |
Experimental Protocols
Protocol 1: Western Blot for Soluble and Insoluble Alpha-Synuclein
This protocol is adapted from studies investigating the effect of PBT434 on alpha-synuclein aggregation in mouse brain tissue.
-
Tissue Homogenization: Homogenize brain tissue (e.g., substantia nigra) in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Fractionation:
-
Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.
-
The supernatant contains the soluble protein fraction (S1).
-
Wash the pellet multiple times with PBS.
-
Resuspend the final pellet in a buffer containing 5% SDS to solubilize the insoluble fraction.
-
-
Protein Quantification: Determine the protein concentration of both the soluble and insoluble fractions using a suitable protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose (0.2 µm pore size is recommended for alpha-synuclein) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against alpha-synuclein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., beta-actin or GAPDH for the soluble fraction; total protein stain like Ponceau S for the insoluble fraction).
Protocol 2: Cell Viability (MTT) Assay
This is a general protocol for assessing cell viability. As noted in the troubleshooting guide, results should be confirmed with an alternative method.
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
MTT Incubation:
-
Remove the treatment medium.
-
Add fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 4. researchgate.net [researchgate.net]
- 5. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolin-4-one derivatives: A novel class of non-competitive NR2C/D subunit-selective N-methyl-D-aspartate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer [mdpi.com]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of PBT434 Mesylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the oral bioavailability of PBT434 mesylate in pre-clinical and research settings.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Published research confirms that PBT434 is orally bioavailable and penetrates the blood-brain barrier.[1][2][3][4][5] A first-in-human Phase 1 study demonstrated dose-dependent pharmacokinetics after oral administration.[3][4] However, specific quantitative data on the percentage of oral bioavailability from these studies is not publicly detailed. For research purposes, it is crucial to determine the bioavailability of your specific formulation in your animal model.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 100 mg/mL (requires sonication).[6][7] Its aqueous solubility, a critical factor for oral absorption, is not explicitly stated in the available literature. Given that many small molecule drugs face challenges with aqueous solubility, it is reasonable to anticipate that this compound may have limited solubility in aqueous media, which can impact its oral bioavailability.
Q3: What are the common initial steps for administering this compound orally in animal models?
A3: In published pre-clinical studies, PBT434 has been administered to mice via oral gavage or by mixing it into their chow.[1] For oral gavage, a common starting point is to formulate this compound as a suspension or solution in a pharmaceutically acceptable vehicle.
Q4: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A4: For poorly soluble drugs, several formulation strategies can be employed to enhance oral bioavailability.[8][9][10][11][12] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder.
-
Solubility Enhancement: Using excipients or creating different solid forms of the drug.
-
Lipid-Based Formulations: Dissolving the drug in a lipid vehicle.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the formulation and in vivo testing of orally administered this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of PBT434 after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal (GI) tract. | 1. Particle Size Reduction: Micronize or nanosize the this compound powder to increase its surface area and dissolution rate. 2. Formulate as a solid dispersion: Disperse this compound in a hydrophilic polymer carrier. 3. Utilize a Self-Emulsifying Drug Delivery System (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents. |
| Precipitation of the compound in the dosing vehicle before or during administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. | 1. Screen different vehicles: Test a range of pharmaceutically acceptable solvents, co-solvents, and suspending agents. 2. Reduce the drug concentration: If possible, lower the dose or increase the volume of the vehicle. 3. Prepare a stable suspension: Use appropriate suspending agents and ensure uniform particle size. |
| Inconsistent results between experimental animals. | Variability in food intake (for in-chow dosing) or inconsistent dosing technique (for gavage). | 1. Standardize feeding protocols: For in-chow dosing, monitor food consumption to ensure consistent drug intake. 2. Refine gavage technique: Ensure proper training and consistent administration volume and speed. 3. Consider alternative dosing: If variability persists, explore other oral dosing methods if feasible. |
| Evidence of poor absorption despite adequate solubility in the formulation. | The drug may have poor permeability across the intestinal epithelium. | 1. Incorporate permeation enhancers: Include excipients that can transiently increase intestinal permeability. This should be done with caution and thorough investigation of the enhancer's effects. 2. Prodrug approach: While a more advanced strategy, modifying the PBT434 molecule to a more permeable prodrug that converts to the active form in vivo could be considered.[9] |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
Objective: To prepare a simple suspension of micronized this compound to improve its dissolution rate.
Materials:
-
This compound
-
Micronizing mill (e.g., jet mill)
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in deionized water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
Method:
-
Micronize a small batch of this compound powder using a jet mill according to the manufacturer's instructions.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to deionized water while stirring continuously until fully dissolved.
-
Weigh the required amount of micronized this compound.
-
Slowly add the micronized powder to the CMC vehicle while stirring.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
If necessary, use a homogenizer to further reduce particle agglomeration.
-
Visually inspect for uniformity before each dose administration. Keep the suspension stirring during the dosing procedure to prevent settling.
Protocol 2: Formulation of a this compound Solid Dispersion
Objective: To enhance the solubility and dissolution of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Method:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both this compound and the chosen polymer in a suitable organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film from the flask.
-
Gently grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
This powder can then be suspended in an aqueous vehicle for oral administration.
Visualizations
Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
PBT434 Mesylate Formulation for Preclinical Research: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with PBT434 mesylate in preclinical settings. The information is designed to address common formulation challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
PBT434 (also known as ATH434) is a novel, orally bioavailable small molecule designed to combat neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.[1][2] Its primary mechanism involves the modulation of iron homeostasis. PBT434 acts as an iron chelator, inhibiting the aggregation of alpha-synuclein (B15492655) and reducing iron-mediated redox activity, which are key pathological features in synucleinopathies.[1][3]
Q2: What are the known solubility properties of this compound?
This compound has limited aqueous solubility, which presents a challenge for formulation in preclinical research. The free base form, PBT-434, has a predicted water solubility of 0.261 mg/mL.[4] However, it is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, co-solvents and other excipients are typically required to achieve the desired concentration and stability.
Q3: How should I prepare this compound for oral administration in mice?
In published preclinical studies, PBT434 has been administered to mice via oral gavage, commonly at a dose of 30 mg/kg/day.[1][6] While the specific vehicle used in some studies is described as a "standard suspension vehicle,"[6] detailed formulation protocols are available from commercial suppliers. These often involve the use of co-solvents to achieve a clear and stable solution suitable for administration.
Troubleshooting Formulation Challenges
This section provides guidance on common issues that may arise during the formulation of this compound for preclinical experiments.
Problem: My this compound is not dissolving in my desired vehicle.
-
Solution 1: Optimize your solvent system. Due to its low aqueous solubility, a combination of solvents is often necessary. Consider using a vehicle containing DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant like Tween-80. A common starting point is a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Solution 2: Utilize cyclodextrins. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the solubility of poorly soluble compounds. A formulation of 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective.[7]
-
Solution 3: Consider an oil-based vehicle. For certain applications, a formulation of 10% DMSO in corn oil can be used.[7]
-
Solution 4: Employ physical methods to aid dissolution. Gentle heating and/or sonication can help dissolve the compound, especially if precipitation or phase separation occurs during preparation.[7]
Problem: My formulation is precipitating over time.
-
Solution 1: Prepare fresh solutions. Due to potential stability issues in aqueous-based vehicles, it is recommended to prepare formulations fresh before each use.
-
Solution 2: Assess vehicle compatibility. Ensure that all components of your vehicle are compatible and will not cause the compound to precipitate out of solution.
-
Solution 3: Adjust the pH. While specific data on the pH-dependent solubility of this compound is limited, adjusting the pH of the vehicle may improve stability for some compounds. This should be done cautiously and with consideration for the administration route and animal welfare.
Problem: I am observing adverse effects in my animals after administration.
-
Solution 1: Minimize the percentage of DMSO. If your formulation contains DMSO, aim to keep the final concentration as low as possible, ideally below 2%, especially for animals that may be weak or compromised.[7]
-
Solution 2: Ensure complete dissolution. Incomplete dissolution can lead to inaccurate dosing and potential irritation at the site of administration. Visually inspect your formulation for any particulate matter before administration.
-
Solution 3: Evaluate the tolerability of the vehicle. In a pilot study, administer the vehicle alone to a small group of animals to ensure that the observed adverse effects are not due to the vehicle itself.
Quantitative Data
Table 1: Solubility of this compound in Preclinical Vehicles
| Vehicle Composition | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [7] |
| Water (PBT-434 free base) | 0.261 mg/mL | [4] |
Experimental Protocols
Protocol 1: Formulation using a Co-Solvent System [7]
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix.
-
Finally, add 45% of the final volume as saline and mix until a clear solution is obtained.
-
If precipitation occurs, gentle heating or sonication may be used to aid dissolution.
Protocol 2: Formulation using a Cyclodextrin-Based Vehicle [7]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution and mix thoroughly to achieve a clear solution.
Visualizations
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
Caption: Experimental workflow for troubleshooting this compound formulation.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pbt-434 mesylate | C13H17Cl2N3O5S | CID 139593496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Refining PBT434 mesylate treatment duration in chronic neurodegenerative models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PBT434 mesylate in chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
PBT434 is an orally bioavailable, brain-penetrant small molecule that acts as a moderate affinity iron chelator.[1][2] Its primary mechanism involves inhibiting the aggregation of α-synuclein and modulating transcellular iron trafficking.[3] PBT434 is designed to target the pathological, labile iron pool without disrupting systemic iron metabolism.[1][2] By binding and redistributing excess iron, it limits iron-mediated redox activity and the subsequent oxidative stress that contributes to cytotoxic protein aggregation.[1][4] This action helps to prevent neuronal loss and reduce α-synuclein accumulation in preclinical models of Parkinson's disease and Multiple System Atrophy (MSA).[1][2][5]
Q2: What are the recommended in vivo models for testing PBT434?
PBT434 has shown efficacy in several well-established mouse models of Parkinsonian disorders:
-
Toxin-induced models:
-
Genetic models:
Q3: What is the optimal duration for PBT434 treatment in chronic neurodegenerative models?
The optimal treatment duration depends on the specific model and the research question. Both short-term and long-term studies have demonstrated the efficacy of PBT434.
-
Short-term studies (approx. 3 weeks): In toxin-induced models like MPTP, daily oral administration of PBT434 for 20-21 days has been shown to be effective in preventing neuronal loss and improving motor performance.[1][3][7]
-
Long-term studies (4-6 months): In transgenic mouse models that exhibit a more progressive neurodegeneration, longer treatment durations are typically required. For instance, a 4-month treatment regimen in hA53T α-synuclein mice, starting at 4 months of age, significantly preserved neurons in the substantia nigra pars compacta (SNpc).[1] Similarly, a 6-month treatment in PLP-α-syn mice (an MSA model), starting at 6 months of age, has also been shown to be effective.[6]
Q4: How should PBT434 be administered and at what dosage?
PBT434 is orally bioavailable.[1] For experimental studies, it can be administered via:
-
Oral gavage: This method allows for precise daily dosing. A common dose is 30 mg/kg/day.[1][7]
-
Incorporation into feed: For long-term studies, incorporating PBT434 into the animal feed is a less stressful method of administration. A dose that achieves an average daily intake of 30-37 mg/kg has been used successfully.[1]
Dosage can be adjusted based on the specific model and experimental goals. Dose-response studies have been conducted with doses ranging from 3 mg/kg to 80 mg/kg.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Lack of significant neuroprotective effect | Inappropriate treatment start time: In toxin models, the timing of PBT434 administration relative to toxin injection is critical. | For acute toxin models like 6-OHDA or MPTP, consider starting PBT434 administration shortly after the toxin-induced lesion has been established (e.g., 24-72 hours post-toxin).[1][7] |
| Insufficient treatment duration: Chronic models with progressive pathology require longer treatment periods. | For transgenic models, ensure the treatment duration is sufficient to observe a disease-modifying effect. Long-term studies of at least 4-6 months are recommended.[1][6] | |
| Suboptimal dosage: The dose of PBT434 may not be sufficient to achieve a therapeutic effect in the specific model. | While 30 mg/kg/day is a commonly used effective dose, consider performing a dose-response study to determine the optimal dose for your model. | |
| Variability in behavioral outcomes | Inconsistent drug administration: Improper gavage technique or uneven mixing in feed can lead to variable drug exposure. | Ensure all personnel are properly trained in oral gavage techniques. If incorporating into feed, ensure thorough and consistent mixing of the compound. |
| High baseline variability in the animal model: Some neurodegenerative models exhibit inherent variability in disease progression. | Increase the number of animals per group to enhance statistical power. Use baseline behavioral testing to stratify animals into balanced treatment groups. | |
| Difficulty dissolving this compound for administration | Improper solvent: this compound may have specific solubility requirements. | For in vitro assays, PBT434 can be dissolved in 100% DMSO and then diluted.[1] For in vivo preparations, consult the manufacturer's instructions for a suitable vehicle. A standard suspension vehicle is often used for oral gavage.[7] |
Data Presentation
Table 1: Summary of PBT434 Efficacy in Preclinical Models
| Model | Treatment Duration | Dosage | Key Findings | Reference |
| 6-OHDA Mouse Model | 21 days | 30 mg/kg/day (p.o.) | Preserved up to 75% of SNpc neurons.[3] | Finkelstein et al., 2017[1] |
| MPTP Mouse Model | 20 days | 30 mg/kg/day (p.o.) | Prevented the reduction of ferroportin levels in the SNpc.[1] | Finkelstein et al., 2017[1] |
| hA53T α-synuclein Mouse Model | 4 months | ~30-37 mg/kg/day (in feed) | Preserved SNpc neuron number and reduced insoluble α-synuclein.[1] | Finkelstein et al., 2017[1] |
| PLP-α-syn Mouse Model (MSA) | 6 months | Not specified (in feed) | Preserved motor performance and was associated with neuroprotection.[6] | Heras-Garvin et al., 2021[6] |
| PLP-α-syn Mouse Model (MSA) | 4 months | 3, 10, 30 mg/kg (in feed) | Significantly reduced the number of glial cytoplasmic inclusions in the SN.[5] | Finkelstein et al., 2021[5] |
Experimental Protocols
Protocol 1: Short-Term PBT434 Treatment in the MPTP Mouse Model
-
Animal Model: 12-14 week old male C57BL/6 mice.
-
MPTP Intoxication: Administer MPTP (e.g., 60 mg/kg total dose) to induce a lesion of the substantia nigra.
-
Treatment Groups: Randomly assign lesioned animals to a vehicle control group and a PBT434 treatment group.
-
PBT434 Administration:
-
Commence treatment 24 hours after the final MPTP injection.
-
Administer PBT434 at 30 mg/kg/day via oral gavage.
-
Continue daily administration for 21 days.
-
-
Behavioral Assessment:
-
Perform motor function tests (e.g., pole test) at baseline and at the end of the treatment period.
-
-
Endpoint Analysis:
-
At day 21, euthanize animals and collect brain tissue.
-
Perform stereological analysis to quantify SNpc neuron numbers.
-
Conduct immunohistochemistry for α-synuclein and tyrosine hydroxylase.
-
Measure iron levels in the substantia nigra.
-
Protocol 2: Long-Term PBT434 Treatment in the hA53T α-synuclein Transgenic Mouse Model
-
Animal Model: hA53T α-synuclein transgenic mice.
-
Treatment Groups: At 4 months of age, randomly assign mice to a control group (standard feed) and a PBT434 treatment group.
-
PBT434 Administration:
-
Incorporate PBT434 into the animal feed to achieve an average daily dose of 30-37 mg/kg.
-
Provide the medicated feed for 4 months.
-
-
Behavioral Assessment:
-
Conduct a battery of motor tests (e.g., open field test, clasping behavior) at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
At 8 months of age, euthanize animals and collect brain tissue.
-
Perform stereological analysis of SNpc neurons.
-
Measure levels of soluble and insoluble α-synuclein in the substantia nigra.
-
Assess nigral iron levels.
-
Visualizations
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alterity Therapeutics Announces New Publications Providing Further Evidence of the Potential of ATH434 to Treat Neurodegenerative Diseases - BioSpace [biospace.com]
- 5. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATH434 Reduces α-Synuclein-Related Neurodegeneration in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting inconsistent findings in PBT434 mesylate behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBT434 mesylate in behavioral studies. Our aim is to help address potential inconsistencies in findings and provide a resource for robust experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: PBT434 (also known as ATH434) is an orally bioavailable, brain-penetrant small molecule.[1][2][3] Its primary mechanism of action is as a moderate-affinity iron chelator.[4][5][6][7] It is designed to target and redistribute labile iron, thereby inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein (B15492655), a key protein implicated in the pathology of neurodegenerative diseases like Parkinson's disease and Multiple System Atrophy.[1][3][6][8][9] Unlike strong iron chelators, PBT434 has a lower affinity for iron, which is intended to minimize the disruption of normal iron metabolism.[5][8][10]
Q2: In what animal models has PBT434 been shown to be effective?
A2: PBT434 has demonstrated efficacy in multiple preclinical models of Parkinsonian conditions. These include toxin-induced models in mice, such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models, as well as in a transgenic mouse model overexpressing human A53T alpha-synuclein.[6][8][9][11] It has also been evaluated in a transgenic mouse model of Multiple System Atrophy (MSA).[12]
Q3: What are the reported behavioral outcomes of PBT434 treatment in these models?
A3: In preclinical studies, PBT434 treatment has been associated with improved motor performance.[6][7][8][9] Specific improvements have been observed in tasks such as the pole test and reduced rotational behavior.[6] These behavioral improvements are correlated with neuroprotective effects, including the preservation of substantia nigra pars compacta (SNpc) neurons and a reduction in alpha-synuclein accumulation.[6][8][9][11]
Q4: What is the safety and tolerability profile of PBT434?
A4: Phase 1 clinical trials in healthy adult and elderly volunteers have shown that PBT434 is safe and well-tolerated, with adverse event rates comparable to placebo.[2][13] No serious adverse events or discontinuations due to adverse events were reported in these studies.[2]
Troubleshooting Inconsistent Findings
Inconsistent findings in behavioral studies can arise from a multitude of factors. This guide provides a structured approach to troubleshooting, from general considerations in rodent behavioral testing to issues specific to a compound like PBT434.
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting inconsistent behavioral data.
Animal-Related Factors
| Question | Potential Cause of Inconsistency | Troubleshooting Suggestions |
| Are you observing high inter-individual variability? | Genetic Drift: Subtle genetic changes can occur over generations in transgenic lines. Social Hierarchy: Dominant and subordinate animals within a cage may exhibit different stress levels and behavioral phenotypes.[14] Sex and Hormonal Status: The estrous cycle in female rodents can significantly impact behavior.[15] | - Obtain fresh breeding pairs from the source colony periodically. - House animals in stable, consistent social groups. Consider single housing if aggression is a major issue, but be aware this can also be a stressor. - For female cohorts, monitor the estrous cycle and either test at a consistent stage or ensure balanced distribution across experimental groups. |
| Are the behavioral deficits in your disease model less robust than expected? | Age of Animals: The age at which a neurodegenerative phenotype manifests can vary. Severity of Toxin-Induced Lesion: Inconsistent administration of toxins like 6-OHDA or MPTP can lead to variable degrees of neuronal loss. | - Ensure the age of the animals is appropriate for the expected onset of behavioral deficits in the chosen model. - Standardize toxin preparation and administration procedures. Consider including a positive control group with a known potent neuroprotectant to validate the lesioning process. |
| Do you see unexpected strain-specific effects? | Genetic Background: Different mouse strains can have varying sensitivities to neurotoxins and may exhibit different baseline motor abilities. | - Be consistent with the mouse strain used across all experiments. - If comparing results across studies, be mindful of potential differences in the genetic background of the animals used. |
Environmental and Procedural Factors
| Question | Potential Cause of Inconsistency | Troubleshooting Suggestions |
| Is there variability between different testing sessions? | Experimenter Effect: Different handlers can induce varying levels of stress in the animals.[6] Even the sex of the experimenter has been reported to influence rodent behavior.[15] Time of Day: Rodents are nocturnal, and their activity levels fluctuate based on the light-dark cycle.[15] Environmental Stimuli: Uncontrolled noise, light, or odors in the testing room can be significant confounders.[15] | - Have a single, well-trained experimenter conduct all behavioral testing for a given study. - Conduct all behavioral tests at the same time of day, preferably during the animals' active (dark) phase. - Use a dedicated, quiet testing room with consistent lighting and minimal olfactory cues. Avoid using strong scents.[15] |
| Are the animals not performing the behavioral task correctly? | Habituation: Insufficient acclimation to the testing room and apparatus can lead to anxiety-driven behaviors that interfere with task performance. Motivation: Lack of motivation can be a factor in some behavioral tests.[14] | - Ensure adequate habituation periods for the animals in the testing room before each session. - For tasks like the rotarod, ensure the fear of falling provides sufficient motivation.[14] For other tasks, consider appropriate motivational cues. |
| Are your results not reproducible across different labs? | Apparatus Differences: Minor variations in the dimensions or materials of behavioral testing equipment (e.g., rotarod diameter, pole texture) can impact results. | - Clearly document and standardize all equipment parameters in your experimental protocols. - When collaborating or comparing data, ensure that the equipment is as similar as possible. |
Compound-Specific Factors (this compound)
| Question | Potential Cause of Inconsistency | Troubleshooting Suggestions |
| Are you observing a lack of a clear dose-response? | Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of PBT434 can be influenced by factors such as food intake. Formulation and Stability: Improper storage or formulation of the this compound solution can lead to degradation and reduced efficacy. | - Standardize the timing of PBT434 administration relative to the animals' feeding schedule. - Prepare fresh PBT434 solutions for in vivo experiments on the day of use.[3] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[3][16] Ensure complete dissolution using recommended solvents.[3] |
| Do you see unexpected behavioral side effects? | Off-Target Effects: While PBT434 is designed for moderate iron chelation, at higher doses or in specific contexts, it could potentially have unforeseen off-target effects. | - Include a comprehensive battery of behavioral tests to assess not only motor function but also general health and other neurological domains. - If unexpected behaviors are observed, consider reducing the dose or exploring potential off-target interactions. |
| Is the therapeutic effect of PBT434 less than anticipated? | Timing of Treatment Initiation: The efficacy of a neuroprotective agent can be highly dependent on when treatment is initiated relative to the progression of the disease model. | - In toxin models, consider initiating PBT434 treatment at different time points post-lesion to identify the optimal therapeutic window. - In transgenic models, initiate treatment before the expected onset of significant neuronal loss and behavioral deficits. |
Quantitative Data Summary
The following table summarizes dose-response data for PBT434 in an MPTP mouse model of Parkinson's disease, as reported by Finkelstein et al. (2017).
| PBT434 Dose (mg/kg/day) | % Preservation of SNpc Neurons (relative to unlesioned control) | Improvement in Pole Test Performance (Time to Turn) |
| 1 | ~10% | No significant improvement |
| 3 | ~25% (p < 0.05) | Trend towards improvement |
| 10 | ~40% (p < 0.01) | Trend towards improvement |
| 30 | ~55% (p < 0.001) | Significant improvement (p < 0.05) |
| 80 | ~60% (p < 0.001) | Significant improvement (p < 0.01) |
| Data are approximated from graphical representations in Finkelstein et al., Acta Neuropathologica Communications, 2017.[6] |
Experimental Protocols
Rotarod Test
This test assesses motor coordination and balance.[4][13][17]
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip. The diameter of the rod should be appropriate for the species being tested (e.g., 3 cm for mice).[18]
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the first trial.[4]
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 1-2 minutes for one or two sessions prior to testing.[4]
-
Testing:
-
Place the mouse on the rotating rod.
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[4][13]
-
Record the latency to fall for each mouse. A fall is registered when the mouse drops onto the sensor plate below or after one full passive rotation.[13]
-
Conduct 3-5 trials per mouse with an inter-trial interval of at least 15 minutes.[13][17]
-
-
-
Data Analysis: The primary measure is the latency to fall from the rod. Data can be presented as the average latency across trials or the latency of the best performance.
Pole Test
This test measures bradykinesia (slowness of movement) and motor coordination.[1][12][19]
-
Apparatus: A vertical wooden or metal pole (e.g., 50 cm long, 1 cm diameter) with a rough surface to allow for grip. The base of the pole should be placed in the animal's home cage or a similar familiar environment.
-
Procedure:
-
Habituation: Acclimate the mouse to the testing room.
-
Testing:
-
Place the mouse head-up at the top of the pole.
-
Start a timer and measure:
-
Conduct 3-5 trials for each mouse with a minimum rest period of 30 seconds between trials.[1]
-
-
-
Data Analysis: The primary outcome measures are the time to turn and the total time to descend the pole.
Cylinder Test
This test assesses forelimb use asymmetry, which is particularly relevant in unilateral lesion models (e.g., 6-OHDA).[2][11][13]
-
Apparatus: A transparent glass or plexiglass cylinder (e.g., 15 cm high, 9 cm diameter for mice).[13]
-
Procedure:
-
Habituation: Acclimate the mouse to the testing room. No pre-training in the cylinder is required.
-
Testing:
-
Place the mouse in the center of the cylinder.
-
Record a video for 5-10 minutes.
-
During exploratory behavior, the mouse will rear up and touch the cylinder wall with its forepaws for support.
-
-
Scoring:
-
Review the video in slow motion.
-
Count the number of independent wall touches with the left forepaw, the right forepaw, and both forepaws simultaneously.
-
-
-
Data Analysis: Calculate the percentage of contralateral (impaired) limb use relative to the total number of unilateral touches: (% Contralateral Use) = (Contralateral Touches / (Contralateral + Ipsilateral Touches)) * 100.
Visualizations
PBT434's Proposed Mechanism of Action
Caption: PBT434's proposed neuroprotective mechanism of action.
Experimental Workflow for a Behavioral Study
Caption: A typical experimental workflow for a PBT434 behavioral study.
References
- 1. Motor Behavior Assays (Mouse) [protocols.io]
- 2. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [en.bio-protocol.org]
- 3. DSpace [minerva-access.unimelb.edu.au]
- 4. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 8. research.monash.edu [research.monash.edu]
- 9. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease [bio-protocol.org]
- 14. Calibration of rotational acceleration for the rotarod test of rodent motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 16. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 18. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PBT434 Mesylate for In Vitro Neuroprotection Assays
Welcome to the technical support center for PBT434 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro neuroprotection assays. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: PBT434 is a novel, brain-penetrant, small molecule inhibitor of α-synuclein aggregation.[1][2] It is a moderate-affinity iron chelator that is thought to exert its neuroprotective effects by redistributing reactive iron, thereby blocking intracellular protein aggregation and oxidative stress.[1][3] PBT434 inhibits iron-mediated redox activity and the iron-mediated aggregation of α-synuclein, a key protein implicated in the pathology of Parkinson's disease and other synucleinopathies.[3][4]
Q2: What is the recommended starting concentration range for this compound in in vitro neuroprotection assays?
A2: While specific optimal concentrations are cell-type and assay-dependent, a good starting point for in vitro studies is in the low micromolar range. Based on available data, a concentration range of 0.1 µM to 20 µM can be explored.[4] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. It is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic at higher concentrations?
A4: Like many compounds, this compound may exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic profile of this compound in your chosen cell line using a cell viability assay (e.g., MTT, LDH) before conducting neuroprotection experiments. This will help you establish a therapeutic window of concentrations that are not harmful to the cells.
Q5: What are the appropriate positive and negative controls for a neuroprotection assay with this compound?
A5:
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
-
Positive Controls:
-
Neurotoxin-only Control: Cells treated only with the neurotoxic agent (e.g., 6-OHDA, MPP+, rotenone) to establish the level of cell death.
-
Known Neuroprotectant: A well-characterized neuroprotective compound for your specific injury model can be used as a positive control for neuroprotection.
-
Experimental Protocols
Protocol 1: General Neuroprotection Assay using SH-SY5Y Cells and 6-OHDA
This protocol outlines a general method to assess the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in the human neuroblastoma cell line SH-SY5Y, a common in vitro model for Parkinson's disease.[5][6]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit
-
96-well plates
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.[5]
-
PBT434 Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) for 3 hours.[5]
-
Neurotoxin Induction: Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM and incubate for another 24 hours.[5]
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
Concentration Optimization: To determine the optimal PBT434 concentration, perform a dose-response curve with a broader range of concentrations in your initial experiment. The goal is to identify the lowest concentration that provides the maximum neuroprotective effect without causing cytotoxicity.
| Reagent | Recommended Concentration Range | Incubation Time |
| SH-SY5Y Cells | 1 x 10⁵ cells/mL | 24 hours (adhesion) |
| This compound | 0.1 - 20 µM (for optimization) | 3 hours (pre-treatment) |
| 6-OHDA | 50 - 200 µM (titrate for ~50% cell death) | 24 hours |
Table 1: Recommended reagent concentrations and incubation times for a 6-OHDA neuroprotection assay in SH-SY5Y cells.
Protocol 2: Measurement of Iron-Mediated Reactive Oxygen Species (ROS)
This protocol describes how to assess the ability of this compound to reduce intracellular ROS levels induced by an iron source in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
Ferric chloride (FeCl₃) or another iron source
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) fluorescent probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Iron Loading: Expose cells to an iron source (e.g., 2 mM FeCl₃) for 24 hours to induce iron overload.[7]
-
PBT434 Treatment: Treat the iron-loaded cells with different concentrations of this compound for 24 hours.[7]
-
ROS Measurement:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
| Reagent | Recommended Concentration | Incubation Time |
| Ferric Chloride (FeCl₃) | 2 mM | 24 hours |
| This compound | 1 - 20 µM | 24 hours |
| DCFH-DA | 10 µM | 30 minutes |
Table 2: Reagent concentrations for measuring iron-mediated ROS.
Protocol 3: In Vitro α-Synuclein Aggregation Assay
This protocol provides a method to evaluate the inhibitory effect of this compound on the aggregation of recombinant α-synuclein protein in a cell-free system using Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils.[8]
Materials:
-
Recombinant human α-synuclein monomer
-
This compound
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5; 150 mM KCl)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with shaking capabilities
Methodology:
-
Preparation: Prepare stock solutions of α-synuclein monomer, this compound, and ThT in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the α-synuclein monomer (e.g., 100 µM), ThT (e.g., 20 µM), and different concentrations of this compound.[8]
-
Aggregation Monitoring:
-
Place the plate in a microplate reader set to 37°C with intermittent shaking.
-
Monitor the increase in ThT fluorescence over time (e.g., every 15-30 minutes for several hours) at an excitation of ~440 nm and emission of ~485 nm.
-
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. Compare the lag time and the maximum fluorescence intensity of the samples with and without this compound.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for optimizing PBT434 concentration.
Caption: Troubleshooting decision tree for PBT434 assays.
Troubleshooting Guide
Issue 1: No or low neuroprotective effect is observed.
-
Possible Cause: this compound concentration is too low.
-
Solution: Increase the concentration of this compound in a stepwise manner, ensuring it remains below the cytotoxic level.
-
-
Possible Cause: The neurotoxic insult is too severe.
-
Solution: Titrate the concentration of your neurotoxin to achieve a consistent level of cell death (typically 30-50%).
-
-
Possible Cause: this compound is not stable in your cell culture medium.
-
Solution: Prepare fresh working solutions of this compound for each experiment. You can also perform a stability test by incubating the compound in the medium for the duration of your experiment and then analyzing its integrity.
-
-
Possible Cause: The chosen cell line is not responsive to the treatment.
-
Solution: Ensure that your cell model is appropriate for studying the mechanism of PBT434. For example, if studying iron-mediated toxicity, confirm that the cells have a relevant iron metabolism pathway.
-
Issue 2: High cytotoxicity is observed even at low concentrations of this compound.
-
Possible Cause: this compound is precipitating in the cell culture medium.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding PBT434. Ensure the stock solution is fully dissolved before diluting it in the medium. Pre-warming the medium to 37°C before adding the compound can sometimes help.
-
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Ensure that the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.5%).
-
-
Possible Cause: The cells are overly sensitive to the compound.
-
Solution: Perform a thorough cytotoxicity assay with a wide range of concentrations to accurately determine the non-toxic concentration range for your specific cell line.
-
Issue 3: High variability in results between wells or experiments.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells and experiments. Avoid using the outer wells of the plate, as they are more prone to evaporation ("edge effects").
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all samples.
-
-
Possible Cause: Variability in reagent quality.
-
Solution: Use reagents from the same lot for a series of experiments. Aliquot reagents to avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Fluctuations in incubation conditions.
-
Solution: Maintain consistent incubation times, temperature, and CO₂ levels for all experiments.
-
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protection of Iron-Induced Oxidative Damage in Neuroblastoma (SH-SY5Y) Cells by Combination of 1-(N-Acetyl-6-aminohexyl)-3-hydroxy-2-methylpyridin-4-one and Green Tea Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Common pitfalls to avoid when working with quinazolinone-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with quinazolinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: My quinazolinone-based compound is showing poor aqueous solubility. What are the common causes and how can I improve it?
A1: Poor aqueous solubility is a frequent issue with quinazolinone derivatives, often due to their lipophilic nature and crystalline structure, which hinders dissolution in aqueous media.[1] This can lead to unreliable results in in vitro assays and poor oral bioavailability.[1]
Troubleshooting Steps:
-
pH Adjustment: For ionizable quinazolinone compounds, modifying the pH of the buffer can significantly enhance solubility.[2]
-
Use of Co-solvents: Adding a water-miscible organic solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can decrease the polarity of the solvent system, thereby improving the solubility of hydrophobic compounds.[3] It is advisable to start with low percentages (1-5% v/v) to avoid negatively impacting biological assays.[3]
-
Introduction of Surfactants: Non-ionic surfactants like Tween 20 or Polysorbate 80 can form micelles that encapsulate hydrophobic molecules, increasing their solubility.[3] Ensure the surfactant concentration is above its critical micelle concentration (CMC).[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][3] Derivatives such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3]
-
Formulation Strategies: For in vivo studies, formulation techniques like creating solid dispersions or reducing particle size (micronization) can improve the dissolution rate and oral bioavailability.[1][3]
Below is a workflow for troubleshooting solubility issues.
Q2: My quinazolinone compound shows high in vitro potency but poor in vivo efficacy. What could be the underlying reasons?
A2: This discrepancy is often linked to poor pharmacokinetic properties. Besides low solubility affecting absorption, high metabolic instability is a significant hurdle. Quinazolinone derivatives can be rapidly metabolized by liver enzymes, such as cytochrome P450s (CYPs) and Aldehyde Oxidase (AO), leading to high clearance and a short half-life in the body.[4]
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct an in vitro metabolic stability assay using human liver microsomes or hepatocytes to determine the compound's intrinsic clearance.[2][4]
-
Identify Metabolic Soft Spots: Through metabolite identification studies, pinpoint the specific sites on the molecule that are susceptible to metabolism.
-
Structural Modification: Modify the chemical structure at these "soft spots" to block metabolic pathways. This can involve introducing groups that sterically hinder enzyme access or replacing metabolically liable moieties.[4] For instance, dipeptide analogues of some quinazoline (B50416) compounds have been stabilized by replacing an amino acid with its D-enantiomer.[5]
-
Evaluate Permeability: Low permeability across the intestinal wall can also limit bioavailability. A Caco-2 permeability assay can assess a compound's ability to cross the intestinal barrier and identify if it is a substrate for efflux transporters like P-glycoprotein.[6][7]
The following diagram outlines a general workflow for investigating poor in vivo efficacy.
Q3: I am observing unexpected or inconsistent results in my biological assays. Could my quinazolinone compound be interfering with the assay itself?
A3: Yes, this is a critical consideration. Quinazolinone-based compounds can sometimes act as Pan-Assay Interference Compounds (PAINS).[8][9] PAINS are molecules that give false positive results in high-throughput screens by interacting non-specifically with the assay components rather than the intended biological target.[8][10]
Common Mechanisms of Assay Interference:
-
Fluorescence Interference: Some quinazolinone derivatives are inherently fluorescent.[11][12] If your assay uses a fluorescent readout, the compound's own fluorescence can overlap with the signal, leading to false positives or negatives.[13]
-
Non-specific Reactivity: Certain chemical substructures found in PAINS can react non-specifically with proteins or other components of the assay.[14]
-
Aggregation: At higher concentrations, some compounds can form aggregates that may sequester the target protein or interfere with the assay signal.
Troubleshooting Steps:
-
Run Control Experiments: Test your compound in a version of the assay lacking the biological target. A signal in this control experiment suggests direct interference.
-
Check for Fluorescence: Measure the fluorescence spectrum of your compound under the assay conditions to see if it overlaps with your detection wavelengths.
-
Vary Compound Concentration: Assay interference is often concentration-dependent. A non-linear or unusually steep dose-response curve can be an indicator.
-
Use Orthogonal Assays: Validate your findings using a different assay technology that relies on a distinct detection method (e.g., label-free vs. fluorescence-based).
Q4: What are the common toxicity concerns with quinazolinone-based compounds?
A4: While many quinazolinone derivatives have favorable safety profiles, some can exhibit toxicity. This can be due to on-target effects (if the target is expressed in healthy tissues) or off-target effects. In silico prediction tools can be used in the early stages to flag potential liabilities such as mutagenicity, carcinogenicity, or hepatotoxicity.[15][16][17] Some quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, and in some cases, moderate cytotoxicity in normal human liver cells.[18]
Troubleshooting and Mitigation:
-
In Vitro Cytotoxicity Assays: Evaluate the compound's cytotoxicity against a panel of cancer and normal cell lines (e.g., using an MTT assay) to determine its therapeutic window.[4][19]
-
In Silico Toxicity Prediction: Utilize computational models to predict potential toxicities early in the discovery process.[20][21]
-
Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure and the observed toxicity to guide the design of safer analogues.[22] Modifications at positions 2, 6, and 8 of the quinazolinone ring system have been shown to be significant for modulating pharmacological activity and potentially toxicity.[22][23]
The following diagram illustrates the concept of on-target versus off-target effects, which can contribute to toxicity.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. enamine.net [enamine.net]
- 4. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 9. PAINS-killer: UNC study finds serious issues with popular drug screening tool | EurekAlert! [eurekalert.org]
- 10. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. japsonline.com [japsonline.com]
- 17. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 20. researchgate.net [researchgate.net]
- 21. Predicting mammalian metabolism and toxicity of pesticides in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mercell.com [mercell.com]
Validating the specificity of PBT434 mesylate's mechanism of action
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of PBT434 mesylate's mechanism of action.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PBT434?
A1: PBT434 is a moderate-affinity iron chelator that modulates cellular iron homeostasis.[1][2] Its primary mechanism involves binding to labile iron (Fe2+), thereby preventing its participation in toxic redox reactions and inhibiting iron-mediated aggregation of proteins like alpha-synuclein (B15492655).[1][3] Unlike strong iron chelators, PBT434 is not intended to deplete systemic iron levels but rather to redistribute improperly localized iron.[1][2]
Q2: Why is it crucial to validate the specificity of PBT434's mechanism of action?
A2: Validating specificity ensures that the observed biological effects of PBT434 are indeed due to its intended iron-binding activity and not a result of off-target interactions. This is critical for accurate interpretation of experimental data and for the development of a safe and effective therapeutic.
Q3: What is PBT434-met, and what is its role in specificity validation experiments?
A3: PBT434-met is a close structural analog of PBT434 in which the metal-binding site has been blocked by methylation.[1][4] It serves as an essential negative control in experiments.[5][6] Any biological activity observed with PBT434 but not with PBT434-met can be more confidently attributed to the iron-chelating properties of PBT434.[1][5]
Q4: What are the reported binding affinities of PBT434 for iron and other metal ions?
A4: PBT434 has a moderate affinity for iron. The dissociation constants (Kd) have been reported to be approximately 10⁻¹⁰ M for Fe(III) and 10⁻⁵ M for Fe(II).[1] It also shows some affinity for other divalent metal ions such as copper (Cu(II) Kd ~10⁻¹⁰ M) and zinc (Zn(II) Kd ~10⁻⁷ M).[1]
II. Troubleshooting Guides
This section addresses common issues that may arise during the experimental validation of PBT434's specificity.
Inconsistent Results in Cellular Iron Chelation Assays (e.g., Calcein-AM Assay)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no increase in Calcein fluorescence after PBT434 treatment. | 1. Sub-optimal PBT434 concentration: The concentration of PBT434 may be too low to effectively chelate intracellular iron. 2. Short incubation time: The incubation period may not be sufficient for PBT434 to enter the cells and bind to the labile iron pool. 3. Cell health issues: Unhealthy or dying cells can have compromised membrane integrity, leading to leakage of Calcein. | 1. Optimize PBT434 concentration: Perform a dose-response experiment with PBT434 concentrations ranging from 1 µM to 50 µM.[1] 2. Optimize incubation time: Test different incubation times, for example, 30, 60, and 120 minutes. 3. Assess cell viability: Before the assay, check cell viability using a method like Trypan Blue exclusion. |
| High background fluorescence. | 1. Incomplete removal of extracellular Calcein-AM: Residual Calcein-AM can be hydrolyzed by extracellular esterases, leading to high background. 2. Autofluorescence of PBT434 or PBT434-met: The compounds themselves might have intrinsic fluorescence at the wavelengths used for Calcein. | 1. Thorough washing: Ensure cells are washed at least twice with a suitable buffer (e.g., PBS) after Calcein-AM loading and before adding PBT434.[3] 2. Run compound-only controls: Include wells with PBT434 and PBT434-met alone (without cells) to measure their intrinsic fluorescence and subtract it from the experimental values. |
| PBT434-met (negative control) shows significant iron chelation activity. | 1. Contamination of PBT434-met: The PBT434-met stock may be contaminated with PBT434. 2. Non-specific effects of PBT434-met: At high concentrations, PBT434-met might exert non-specific effects on cell membranes or esterase activity. | 1. Verify PBT434-met purity: Use a fresh, certified pure batch of PBT434-met. 2. Test a range of PBT434-met concentrations: Ensure that the concentration of PBT434-met used is not causing cytotoxicity or other artifacts. |
Variability in Iron Uptake/Efflux Assays (⁵⁵Fe Assays)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable iron uptake/efflux. 2. Inaccurate pipetting of ⁵⁵Fe: Small volumes of radioactive isotopes can be difficult to pipette accurately. 3. Inefficient washing: Residual extracellular ⁵⁵Fe can artificially inflate uptake measurements. | 1. Ensure uniform cell seeding: Use a cell counter to ensure consistent cell numbers in each well. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated for small volumes. 3. Optimize washing steps: Increase the number and volume of washes with ice-cold PBS to remove all extracellular ⁵⁵Fe. |
| No significant effect of PBT434 on iron uptake or efflux. | 1. Inappropriate PBT434 concentration or incubation time: Similar to the Calcein-AM assay, the concentration or duration of treatment may be insufficient. 2. Low specific activity of ⁵⁵Fe: If the specific activity is too low, the signal-to-noise ratio may be poor. | 1. Perform dose-response and time-course experiments: Test a range of PBT434 concentrations (e.g., 1-50 µM) and incubation times. 2. Use high specific activity ⁵⁵Fe: Ensure the radioisotope has a high specific activity to maximize the signal. |
Unexpected Outcomes in Ferroptosis Inhibition Assays
| Problem | Possible Cause | Troubleshooting Steps |
| PBT434 does not rescue cells from ferroptosis induced by RSL3. | 1. Potency of the ferroptosis inducer: The concentration of RSL3 may be too high, causing overwhelming cell death that cannot be rescued. 2. Cell type sensitivity: Different cell lines have varying sensitivities to ferroptosis inducers and inhibitors. | 1. Titrate the RSL3 concentration: Determine the EC50 of RSL3 in your cell line and use a concentration around the EC50 for rescue experiments.[7][8] 2. Use a well-characterized cell line: HT-1080 and HCT116 cells are commonly used and are sensitive to RSL3-induced ferroptosis.[7][8] |
| PBT434 shows toxicity at concentrations effective for ferroptosis rescue. | 1. Compound solubility: PBT434 may precipitate at higher concentrations in the cell culture medium. 2. Off-target effects at high concentrations: High concentrations of any compound can lead to off-target toxicity. | 1. Check for precipitation: Visually inspect the culture medium for any signs of compound precipitation. Prepare fresh stock solutions in DMSO. 2. Perform a cytotoxicity assay: Determine the concentration range where PBT434 is non-toxic to your cells before conducting rescue experiments. |
III. Experimental Protocols
Intracellular Iron Chelation: Calcein-AM Assay
This protocol assesses the ability of PBT434 to chelate the labile iron pool within cells, leading to an increase in Calcein fluorescence.
Materials:
-
Cells of interest (e.g., neuroblastoma cell line like SH-SY5Y)
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM (stock solution in DMSO)
-
This compound and PBT434-met (stock solutions in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Calcein-AM Loading:
-
Prepare a working solution of 1 µM Calcein-AM in HBSS.
-
Wash the cells once with HBSS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.[3]
-
-
Washing: Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Compound Treatment:
-
Prepare serial dilutions of PBT434 and PBT434-met in HBSS. A final concentration range of 1-50 µM is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the compound dilutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately measure the baseline fluorescence (T₀) using a fluorescence plate reader.
-
Incubate the plate at 37°C.
-
Measure fluorescence at various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with compound but no cells).
-
Calculate the change in fluorescence over time for each treatment condition relative to its baseline.
-
Compare the fluorescence increase in PBT434-treated wells to the vehicle and PBT434-met-treated wells.
-
Cellular Iron Uptake Assay using ⁵⁵Fe
This protocol measures the effect of PBT434 on the uptake of radioactive iron (⁵⁵Fe) into cells.
Materials:
-
Cells of interest
-
24-well tissue culture plates
-
⁵⁵FeCl₃ (in a weak acid solution)
-
Transferrin (Tf)
-
This compound and PBT434-met (stock solutions in DMSO)
-
Uptake buffer (e.g., serum-free medium with 1% BSA)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
Preparation of ⁵⁵Fe-Tf:
-
Prepare a solution of apotransferrin (iron-free Tf) in uptake buffer.
-
Add ⁵⁵FeCl₃ to the apotransferrin solution at a molar ratio that ensures near saturation of the Tf binding sites.
-
Incubate for at least 1 hour at 37°C to allow for iron binding.
-
-
Compound Pre-treatment:
-
Wash cells once with uptake buffer.
-
Add uptake buffer containing various concentrations of PBT434, PBT434-met, or vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Iron Uptake:
-
Add the ⁵⁵Fe-Tf solution to each well.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Place the plate on ice to stop the uptake process.
-
Aspirate the medium and wash the cells three times with ice-cold wash buffer.
-
-
Cell Lysis and Counting:
-
Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well from a parallel plate to normalize the counts per minute (CPM).
-
Calculate the percentage of iron uptake inhibition for each PBT434 concentration compared to the vehicle control.
-
Ferroptosis Inhibition Assay
This protocol evaluates the ability of PBT434 to protect cells from ferroptotic cell death induced by the GPX4 inhibitor, RSL3.
Materials:
-
Ferroptosis-sensitive cells (e.g., HT-1080)
-
96-well tissue culture plates
-
RSL3 (stock solution in DMSO)
-
This compound and PBT434-met (stock solutions in DMSO)
-
Ferrostatin-1 (positive control for ferroptosis inhibition, stock solution in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment:
-
Add medium containing various concentrations of PBT434, PBT434-met, Ferrostatin-1, or vehicle control to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Induction of Ferroptosis:
-
Add RSL3 to the wells at a pre-determined cytotoxic concentration (e.g., around the EC50).
-
Include control wells with RSL3 alone and vehicle alone.
-
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Viability Assessment:
-
Measure cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells (set to 100% viability).
-
Plot the cell viability against the concentration of PBT434, PBT434-met, and Ferrostatin-1 in the presence of RSL3.
-
Determine the EC50 for the rescue effect of PBT434.
-
IV. Data Presentation
Table 1: PBT434 Metal Ion Binding Affinities
| Metal Ion | Dissociation Constant (Kd) | Reference |
| Fe(III) | ~10⁻¹⁰ M | [1] |
| Fe(II) | ~10⁻⁵ M | [1] |
| Cu(II) | ~10⁻¹⁰ M | [1] |
| Zn(II) | ~10⁻⁷ M | [1] |
Table 2: Example Data from a Ferroptosis Inhibition Assay
| Treatment | RSL3 (1 µM) | Cell Viability (%) |
| Vehicle | - | 100 ± 5 |
| Vehicle | + | 25 ± 4 |
| PBT434 (10 µM) | + | 75 ± 6 |
| PBT434-met (10 µM) | + | 28 ± 5 |
| Ferrostatin-1 (1 µM) | + | 95 ± 4 |
V. Visualizations
Caption: Proposed mechanism of action of PBT434 in modulating cellular iron homeostasis.
Caption: Experimental workflow for the Calcein-AM intracellular iron chelation assay.
Caption: Logical framework for validating the specificity of PBT434's mechanism of action.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. research.monash.edu [research.monash.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PBT434 Mesylate vs. Deferiprone: A Comparative Analysis of Iron Chelation Strategies
A new-generation iron chaperone, PBT434 mesylate, presents a nuanced approach to iron modulation, contrasting with the established high-affinity iron chelator, deferiprone (B1670187). While both molecules interact with iron, their mechanisms, therapeutic targets, and clinical applications diverge significantly. This guide provides a detailed comparison based on available preclinical and clinical data for researchers, scientists, and drug development professionals.
Introduction to this compound and Deferiprone
This compound (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule in clinical development primarily for neurodegenerative disorders such as Parkinson's disease and Multiple System Atrophy.[1] It is characterized as a moderate-affinity iron-binding compound that acts more like an "iron chaperone," redistributing excess, toxic labile iron within cells rather than systemically depleting iron stores.[2][3] Its therapeutic potential stems from its ability to inhibit iron-mediated oxidative stress and the aggregation of pathological proteins like α-synuclein.[2][4]
Deferiprone is a well-established, orally active, high-affinity iron chelator.[5] It is clinically approved for the treatment of transfusional iron overload in patients with conditions like thalassemia major.[5][6] Deferiprone works by forming a stable 3:1 complex with ferric iron (Fe³⁺), which is then excreted from the body, primarily through urine.[6] This action effectively reduces systemic iron burden and mitigates the toxic effects of iron accumulation in organs such as the heart and liver.
Comparative Overview
| Feature | This compound (ATH434) | Deferiprone |
| Mechanism of Action | Moderate-affinity iron chaperone; redistributes labile iron, inhibits iron-mediated redox activity and protein aggregation.[2][3] | High-affinity iron chelator; binds ferric iron to form a stable complex for systemic excretion.[6] |
| Primary Indication | Neurodegenerative diseases (e.g., Parkinson's disease, Multiple System Atrophy).[1] | Transfusional iron overload (e.g., in thalassemia major).[5][6] |
| Iron Binding Affinity | Moderate; does not interfere with endogenous iron trafficking proteins like transferrin.[1] | High for ferric iron.[6] |
| Effect on Cellular Iron | Far less potent at lowering overall cellular iron levels compared to deferiprone.[7] Increases the detectable level of chelatable, labile Fe²⁺, likely by releasing it from ferritin.[8] | Effectively reduces the labile iron pool within cells. |
| Route of Administration | Oral.[4] | Oral.[5] |
| Blood-Brain Barrier | Crosses the blood-brain barrier.[9] | Crosses the blood-brain barrier.[10] |
Mechanism of Action
The fundamental difference between this compound and deferiprone lies in their interaction with iron at the cellular level. Deferiprone acts as a classic chelator, binding strongly to iron to facilitate its removal from the body. In contrast, this compound is designed to modulate the activity of excess labile iron without causing a systemic deficit.
Deferiprone: Systemic Iron Removal
Deferiprone's high affinity for ferric iron allows it to effectively "scavenge" excess iron from the body. Once ingested, it enters the bloodstream and binds to free iron and iron loosely bound to proteins like ferritin. The resulting deferiprone-iron complex is water-soluble and readily excreted by the kidneys. This mechanism is particularly effective in conditions of systemic iron overload.
This compound: Cellular Iron Modulation
This compound is proposed to act as an "iron chaperone." It has a moderate affinity for iron, which allows it to interact with the reactive, or "labile," pool of iron within cells that contributes to oxidative stress and protein aggregation.[1][2] Instead of forming an irreversible complex for excretion, PBT434 is thought to redistribute this excess labile iron, potentially facilitating its export from the cell and preventing it from participating in harmful chemical reactions.[1] This targeted approach aims to mitigate the pathological effects of iron in specific tissues, such as the brain, without disrupting overall iron homeostasis.[3] Preclinical studies indicate that PBT434 can inhibit iron-mediated redox activity and the aggregation of α-synuclein.[7][9]
Quantitative Data on Efficacy
Direct comparative clinical trials on iron chelation efficacy between this compound and deferiprone are not available due to their distinct primary indications. The available data for each compound are presented below.
Deferiprone: Efficacy in Iron Overload
Clinical studies have demonstrated the efficacy of deferiprone in reducing iron burden in patients with transfusional iron overload.
Table 1: Selected Clinical Trial Data for Deferiprone in Iron Overload
| Study Population | Treatment Duration | Key Efficacy Endpoint | Result |
| 17 pediatric patients with various hematologic and oncologic diseases[11] | Median 11.4 months | Change in serum ferritin | Decrease from 4,677.8 ± 1,130.9 µg/L to 3,363.9 ± 1,149.7 µg/L (P=0.033).[11] |
| Meta-analysis of 4 studies (45 patients)[12] | Mean 16 months | Decrease in serum ferritin | 76% of patients had a decrease in serum ferritin.[12] |
| 113 patients with myelodysplastic syndromes[13] | Median 10.9 months | Reduction of serum ferritin by >50% | 0% of patients treated with deferiprone achieved this endpoint (compared to 27.7% in the deferasirox (B549329) group).[13] |
This compound: Preclinical Efficacy in Neurodegeneration Models
The efficacy of PBT434 has been evaluated in animal models of Parkinson's disease, focusing on neuroprotection rather than systemic iron reduction.
Table 2: Preclinical Efficacy Data for this compound in Parkinson's Disease Models
| Animal Model | Treatment | Key Efficacy Endpoint | Result |
| 6-OHDA mouse model[7] | PBT434 | Prevention of substantia nigra pars compacta (SNpc) neuron loss | PBT434 prevented the loss of SNpc neurons.[7] |
| MPTP mouse model[7] | PBT434 | Reduction of nigral α-synuclein accumulation | PBT434 lowered the accumulation of nigral α-synuclein.[7] |
| Transgenic (hA53T α-synuclein) mouse model[7] | PBT434 | Improvement in motor performance | PBT434 rescued motor performance.[7] |
In Vitro Comparison of Cellular Iron Depletion
A key preclinical study directly compared the effects of PBT434, deferiprone, and deferoxamine (B1203445) on cellular iron levels.
Table 3: In Vitro Comparison of Cellular Iron Depletion
| Compound | Potency in Lowering Cellular Iron Levels |
| PBT434 | Far less potent.[7] |
| Deferiprone | High potency.[7] |
| Deferoxamine | High potency.[7] |
Experimental Protocols
Assessment of Iron Chelation Efficacy (Clinical Trial with Deferiprone)
A typical clinical trial evaluating the efficacy of an iron chelator like deferiprone in patients with transfusional iron overload would involve the following:
-
Patient Recruitment: Patients with a confirmed diagnosis of a transfusion-dependent anemia (e.g., thalassemia major) and evidence of iron overload (e.g., serum ferritin >1000 µg/L) are enrolled.
-
Baseline Assessment: At the start of the study, baseline measurements of serum ferritin, liver iron concentration (LIC) via biopsy or non-invasive methods like MRI (T2* or R2), and cardiac iron (via MRI T2) are taken.
-
Treatment Administration: Patients are administered a standardized dose of deferiprone (e.g., 75 mg/kg/day, divided into three doses).
-
Monitoring: Patients are monitored regularly (e.g., monthly) for safety (e.g., complete blood count to check for neutropenia) and efficacy (e.g., serum ferritin levels).
-
Endpoint Assessment: After a predefined treatment period (e.g., 12 months), the key efficacy endpoints (serum ferritin, LIC, cardiac iron) are reassessed and compared to baseline values.
Assessment of Neuroprotective Efficacy (Preclinical Study with PBT434)
A preclinical study evaluating the neuroprotective effects of PBT434 in a mouse model of Parkinson's disease would typically follow this protocol:
-
Induction of Parkinson's-like Pathology: A neurotoxin (e.g., MPTP or 6-OHDA) is administered to mice to induce the loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.
-
Treatment Administration: A cohort of toxin-treated mice is administered PBT434 orally at a specified dose and frequency. A control group receives a placebo.
-
Behavioral Testing: Motor function is assessed using standardized tests such as the rotarod test (to measure balance and coordination) or the cylinder test (to assess forelimb use).
-
Post-mortem Brain Tissue Analysis: After the treatment period, the mice are euthanized, and their brains are collected.
-
Immunohistochemistry: Brain slices are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal survival in the substantia nigra.
-
Biochemical Analysis: Brain tissue is analyzed for levels of α-synuclein aggregation and markers of oxidative stress.
Conclusion
This compound and deferiprone represent two distinct therapeutic strategies for managing iron-related pathologies. Deferiprone is a potent, high-affinity iron chelator designed for systemic iron removal in patients with iron overload disorders. Its efficacy is measured by reductions in systemic iron markers like serum ferritin and liver iron concentration. In contrast, this compound is a moderate-affinity iron modulator developed for neurodegenerative diseases. It is not intended for systemic iron depletion but rather to normalize the function of pathological iron within the brain, thereby reducing oxidative stress and protein aggregation. Preclinical data supports its neuroprotective effects, while it is noted to be significantly less potent in lowering overall cellular iron levels compared to deferiprone. The choice between these agents is therefore dictated by the underlying pathology: systemic iron overload for deferiprone versus targeted neuroprotection for this compound. Future research and clinical trials will continue to delineate the specific roles and benefits of these different approaches to iron chelation and modulation.
References
- 1. neurology.org [neurology.org]
- 2. alteritytherapeutics.com [alteritytherapeutics.com]
- 3. PBT434 to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]
- 4. google.com [google.com]
- 5. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATH434, a promising iron-targeting compound for treating iron regulation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy of the iron‐chelating agent, deferiprone, in patients with Parkinson's disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of deferiprone (Ferriprox), an oral iron-chelating agent, in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A comparative study of deferasirox and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PBT434 Mesylate and Other Alpha-Synuclein Inhibitors for Synucleinopathies
The aggregation of alpha-synuclein (B15492655) (α-synuclein) is a primary pathological hallmark of neurodegenerative disorders such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). Consequently, therapeutic strategies aimed at inhibiting the formation and propagation of these toxic protein aggregates are a major focus of drug development. This guide provides a comparative overview of the efficacy of PBT434 (also known as ATH434), a novel small molecule inhibitor, against other prominent α-synuclein inhibitors, supported by preclinical and clinical data.
Mechanism of Action: A Differentiated Approach
Alpha-synuclein inhibitors can be broadly categorized based on their mechanism of action. These include small molecules that directly interfere with the aggregation process and immunotherapies that target α-synuclein for clearance.
-
PBT434 Mesylate: This orally bioavailable small molecule employs a unique, metal-centric mechanism. It is a moderate-affinity iron chelator designed to inhibit the iron-mediated aggregation of α-synuclein and associated redox activity.[1][2][3] PBT434 prevents the loss of substantia nigra pars compacta (SNpc) neurons and modulates the trafficking of cellular iron, a key contributor to oxidative stress and protein aggregation in neurodegenerative diseases.[1][3]
-
Anle138b: Another small molecule, Anle138b, functions as an oligomer modulator. It binds to the structural epitopes of pathological α-synuclein oligomers, inhibiting their formation and blocking their neurotoxic effects.[4][5]
-
UCB0599 (Minzasolmin): This small molecule inhibitor specifically binds to misfolded α-synuclein intermediates, preventing further aggregation, particularly on vesicle membranes which are considered key sites for primary nucleation.[6][7]
-
Prasinezumab: In contrast to small molecules, Prasinezumab is a humanized monoclonal antibody. It represents a passive immunotherapy approach, designed to selectively bind to aggregated forms of α-synuclein in the extracellular space, thereby preventing their cell-to-cell transmission and propagation.[8][9]
Signaling Pathway and Experimental Workflow
The development and evaluation of these inhibitors follow a rigorous pipeline, from understanding their molecular interactions to assessing their impact in complex biological systems.
Quantitative Data Comparison
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Efficacy Readouts | Results | Citation |
| PBT434 | 6-OHDA (Mouse) | SNpc Neuron Survival | Preserved up to 75% of remaining dopaminergic neurons. | [1][10] |
| MPTP (Mouse) | SNpc Neuron Survival, Motor Function | Significantly reduced neuronal loss and improved motor performance. | [1][10] | |
| hA53T α-synuclein (Mouse) | α-synuclein Pathology, Iron Levels | Decreased insoluble α-synuclein and reduced substantia nigra iron levels by 15%. | [1] | |
| Anle138b | PD Models (Mouse) | Oligomer Accumulation, Neurodegeneration | Inhibited oligomer accumulation and neuronal degeneration, and slowed disease progression. | [4] |
| MSA Model (PLP-hαSyn Mouse) | α-synuclein Pathology, Neuroprotection | Reduced α-synuclein oligomers and glial inclusions; preserved dopaminergic neurons. | [11] | |
| NPT200-11 | hWT α-synuclein (Mouse, Line 61) | α-synuclein Pathology, Neuroinflammation | Reduced α-synuclein pathology in the cortex and decreased astrogliosis. | [12][13] |
| Dopamine (B1211576) Transporter (DAT) Levels, Motor Function | Normalized striatal DAT levels and improved motor function. | [12][13] |
Table 2: Clinical Trial Outcomes
| Compound | Phase of Development | Population | Key Outcomes | Citation |
| PBT434 (ATH434) | Phase 2 | Multiple System Atrophy | Evaluating safety and efficacy. Phase 1 showed the drug was safe and well-tolerated with a favorable pharmacokinetic profile. | [14][15][16] |
| Anle138b | Phase 2 | Multiple System Atrophy | Evaluating safety and efficacy. Phase 1 demonstrated excellent safety and tolerability. | [6][16] |
| UCB0599 (Minzasolmin) | Phase 2 (Completed) | Early-Stage Parkinson's Disease | The ORCHESTRA trial did not show a clinical benefit; further development is not planned. Phase 1 showed it was well-tolerated with predictable pharmacokinetics. | [17][18] |
| Prasinezumab | Phase 2b (Completed) | Early-Stage Parkinson's Disease | The PADOVA study missed its primary endpoint (time to motor progression) but showed consistent positive trends, especially in patients on levodopa. The earlier PASADENA trial also missed its primary endpoint but showed a potential benefit on motor function (MDS-UPDRS Part III). | [8][9][19][20] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the efficacy data is crucial for its interpretation.
In Vitro Alpha-Synuclein Aggregation Assay
-
Objective: To measure the direct inhibitory effect of a compound on the iron-mediated aggregation of α-synuclein.
-
Methodology: Recombinant human α-synuclein protein is incubated in the presence of a metal ion, typically iron (Fe³⁺), to induce aggregation. The formation of amyloid fibrils is monitored in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds specifically to β-sheet-rich structures like amyloid fibrils. The assay is run with and without the test compound (e.g., PBT434).
-
Data Analysis: The lag time for aggregation and the final fluorescence intensity are measured. A successful inhibitor will increase the lag time and/or decrease the final ThT fluorescence signal. For PBT434, it was shown to significantly reduce the rate of iron-mediated aggregation compared to controls.[1]
Rodent Models of Parkinson's Disease
-
Objective: To assess the neuroprotective and functional effects of inhibitors in vivo.
-
Models:
-
6-Hydroxydopamine (6-OHDA) Model: The neurotoxin 6-OHDA is injected unilaterally into the striatum or medial forebrain bundle of rodents, causing a progressive loss of dopaminergic neurons in the substantia nigra, mimicking aspects of PD pathology.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of the pro-toxin MPTP leads to bilateral loss of dopaminergic neurons in the substantia nigra.
-
Transgenic Models: Mice are genetically engineered to overexpress human α-synuclein (e.g., with the A53T mutation), leading to age-dependent α-synuclein aggregation, neurodegeneration, and motor deficits.
-
-
Treatment Protocol: PBT434 was administered orally at a dose of 30 mg/kg/day.[1][10] In toxin models, treatment typically began shortly after toxin administration to evaluate neuroprotective effects.[1][10]
-
Outcome Measures:
-
Neuroprotection: The number of surviving tyrosine hydroxylase (TH)-positive neurons in the substantia nigra is quantified using unbiased stereology.
-
Motor Function: Behavioral tests such as the pole test (to measure bradykinesia) and amphetamine-induced rotation tests (in 6-OHDA models) are used to assess motor performance.[10]
-
Biochemical Analysis: Brain tissue is analyzed for levels of total and aggregated α-synuclein, markers of oxidative stress, and levels of key proteins like the dopamine transporter (DAT).[1][13]
-
Summary and Conclusion
This compound demonstrates a compelling preclinical profile, distinguished by its unique metal-targeted mechanism of action. It effectively inhibits the iron-mediated aggregation of α-synuclein, reduces oxidative stress, and provides significant neuroprotection in multiple animal models of Parkinsonism.[1][10] This contrasts with oligomer modulators like Anle138b and aggregation inhibitors like UCB0599, which directly target the protein itself.
While the small molecule UCB0599 did not succeed in its Phase 2 trial, PBT434 and Anle138b are advancing through mid-stage clinical development for MSA, a synucleinopathy with high unmet need.[16][18] The antibody-based approach with Prasinezumab has yielded mixed results, failing to meet primary endpoints but showing signals of potential efficacy that warrant further investigation.[9][20]
The distinct mechanism of PBT434, which addresses the interplay between metal dyshomeostasis and proteinopathy, represents a promising and differentiated strategy. The ongoing Phase 2 trial will be critical in determining if its robust preclinical efficacy translates into clinical benefit for patients with synucleinopathies.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. roche.com [roche.com]
- 10. researchgate.net [researchgate.net]
- 11. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. alteritytherapeutics.com [alteritytherapeutics.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Alpha-Synuclein: Latest Parkinson's Disease Research [apdaparkinson.org]
- 17. Phase 1/1b Studies of UCB0599, an Oral Inhibitor of α-Synuclein Misfolding, Including a Randomized Study in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. News in Context: Mixed Results from Two Experimental Drugs Targeting Alpha-Synuclein | Parkinson's Disease [michaeljfox.org]
- 19. vjneurology.com [vjneurology.com]
- 20. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Validation of PBT434 mesylate's therapeutic effect in a transgenic mouse model of MSA
For Immediate Release
Melbourne, Australia – A comprehensive analysis of preclinical data reveals that PBT434 mesylate (also known as ATH434), a novel small-molecule iron chaperone, demonstrates significant therapeutic potential in a transgenic mouse model of Multiple System Atrophy (MSA). This guide provides a detailed comparison of PBT434's efficacy with other investigational therapies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Targeted Approach to MSA Pathology
Multiple System Atrophy is a rare and rapidly progressive neurodegenerative disorder with no currently approved disease-modifying treatments.[1][2][3] A key pathological hallmark of MSA is the accumulation of aggregated α-synuclein within oligodendrocytes, forming glial cytoplasmic inclusions (GCIs), and an elevation of iron levels in the brain.[1][4] PBT434 is a brain-penetrant, orally bioavailable compound designed to inhibit the iron-mediated aggregation of α-synuclein.[1][5][6] Its mechanism of action involves acting as an iron chaperone, redistributing excess labile iron and thereby reducing oxidative stress and α-synuclein toxicity.[7][8][9]
Comparative Efficacy of this compound in the PLP-α-syn Transgenic Mouse Model of MSA
The primary animal model used to evaluate the efficacy of PBT434 in MSA is the PLP-α-syn transgenic mouse. This model overexpresses human α-synuclein in oligodendrocytes, recapitulating key features of human MSA pathology, including GCI formation, progressive neurodegeneration, and motor deficits.[3][5][10]
Quantitative Data Summary
The following tables summarize the key findings from studies evaluating PBT434 in the PLP-α-syn mouse model, alongside data for comparative experimental therapies.
Table 1: Effect of PBT434 on Neuropathology in PLP-α-syn Mice
| Treatment Group | Nigral Neuron Count (TH+ cells) | Glial Cell Inclusions (GCIs) in Substantia Nigra | Insoluble α-synuclein Levels | Reference |
| Vehicle Control | Baseline | Baseline | Baseline | [5] |
| PBT434 (30 mg/kg/day) | Significant Preservation (p=0.001 at 16 months) | Significant Reduction (p=0.0007 at 16 months) | Significant Reduction (p=0.005 at 16 months) | [5] |
Table 2: Effect of PBT434 on Motor Function in PLP-α-syn Mice
| Treatment Group | Pole Test Performance | Reference |
| Vehicle Control | Baseline | [5] |
| PBT434 (30 mg/kg/day) | Significant Improvement (p=0.049 at 16 months) | [5] |
Table 3: Comparison with Other Investigational Therapies in MSA Mouse Models
| Therapeutic Agent | Mechanism of Action | Key Findings in MSA Models | Reference |
| PBT434 (ATH434) | Iron Chaperone, Inhibitor of iron-mediated α-synuclein aggregation | Preserves neurons, reduces α-synuclein aggregation and GCIs, improves motor function.[1][5] | [1][5][11] |
| Anle138b | α-synuclein oligomer modulator | Decreased α-synuclein oligomerization, reduced microglial activation, and improved motor function.[11] | [11] |
| NPT200-11A | α-synuclein misfolding inhibitor | Reduced α-synuclein pathology and astrogliosis, normalized striatal dopamine (B1211576) transporter levels, and improved motor function in PD models.[12] | [12] |
| PD03 Immunotherapy | Active immunization against α-synuclein | High binding of antibodies to α-synuclein pathology in the brain.[11] | [11] |
| CLR01 (Molecular Tweezer) | Nano-chaperone binding to α-synuclein | Reduced α-synuclein load and GCI density.[12] | [12] |
Experimental Protocols
Animal Model
The PLP-α-syn transgenic mouse model is utilized, which overexpresses human wild-type α-synuclein under the control of the proteolipid protein (PLP) promoter.[3][5] This leads to the progressive accumulation of α-synuclein in oligodendrocytes, mimicking the hallmark pathology of MSA.[10]
Drug Administration
This compound or a vehicle control is administered orally. In a representative study, the drug was mixed into the animal's food to achieve a dose of 30 mg/kg/day.[1][6] Treatment duration is typically several months to assess long-term therapeutic effects, for instance, a 4-month treatment starting at 7 or 12 months of age.[5]
Behavioral Analysis
Motor function is assessed using tests such as the pole test.[5] The time taken for the mouse to turn and descend a vertical pole is measured to evaluate bradykinesia and motor coordination.
Neuropathological Analysis
-
Immunohistochemistry and Stereology: Brain tissue, particularly the substantia nigra and pons, is sectioned and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons and for α-synuclein to identify GCIs. Stereological methods are used to provide unbiased quantification of neuron and GCI numbers.[4][5]
-
Western Blot Analysis: Brain homogenates are analyzed by Western blot to quantify the levels of soluble and insoluble (aggregated) α-synuclein.[4][5]
Visualizing the Science
Signaling Pathway of PBT434's Action
Caption: PBT434's proposed mechanism of action in MSA.
Experimental Workflow
Caption: Workflow for preclinical evaluation of PBT434 in MSA mouse models.
Conclusion
The available preclinical data strongly support the therapeutic potential of this compound for MSA. In the PLP-α-syn transgenic mouse model, PBT434 has been shown to mitigate key aspects of MSA pathology, including α-synuclein aggregation, neurodegeneration, and motor dysfunction.[1][5] These findings provide a solid rationale for its continued clinical development. A Phase 1 clinical trial has demonstrated that PBT434 is safe and well-tolerated in healthy volunteers.[7] The ongoing evaluation of PBT434 in patients with MSA will be critical in determining its future as a much-needed disease-modifying therapy.
References
- 1. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mouse Model of Multiple System Atrophy: Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. A Mouse Model of Multiple System Atrophy: Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current experimental disease-modifying therapeutics for multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disease-Modifying Therapies for Multiple System Atrophy: Where Are We in 2022? - PMC [pmc.ncbi.nlm.nih.gov]
PBT4.34 Mesylate: A Novel Neuroprotective Candidate for Parkinson's Disease in a Landscape of Diverse Therapeutic Strategies
A Comparative Analysis of PBT434 Mesylate Against Other Investigational Neuroprotective Agents for Parkinson's Disease, Supported by Preclinical and Clinical Data.
The quest for a disease-modifying therapy for Parkinson's disease (PD) has led to the investigation of numerous neuroprotective agents targeting various pathological pathways. Among the promising candidates is this compound, a novel small molecule with a dual mechanism of action. This guide provides a comprehensive comparison of this compound with other key neuroprotective agents in clinical development, including the iron chelator deferiprone (B1670187), the alpha-synuclein-targeting antibody prasinezumab, the GLP-1 agonist exenatide (B527673), and the c-Abl inhibitor nilotinib (B1678881). The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety profiles.
This compound: A Dual-Action Approach to Neuroprotection
PBT434 is an orally bioavailable, brain-penetrant small molecule designed to address two key pathological hallmarks of Parkinson's disease: the aggregation of alpha-synuclein (B15492655) and the dysregulation of iron homeostasis.[1] Preclinical studies have demonstrated its potential to prevent the loss of dopaminergic neurons in the substantia nigra and improve motor function in various animal models of PD.[2][3] A Phase 1 clinical trial in healthy adult and elderly volunteers has shown that PBT434 is safe and well-tolerated.[1]
Mechanism of Action of this compound
PBT434's proposed neuroprotective effects stem from its ability to both inhibit the aggregation of alpha-synuclein and modulate the intracellular labile iron pool. This dual action is significant as iron can promote the aggregation of alpha-synuclein and contribute to oxidative stress, both of which are implicated in the progressive neurodegeneration seen in PD.
Figure 1: Proposed mechanism of action of this compound in Parkinson's disease.
Comparative Analysis of Neuroprotective Agents
The following sections provide a detailed comparison of this compound with other neuroprotective agents that have been investigated in clinical trials for Parkinson's disease.
Iron Chelators: Deferiprone
Deferiprone is an iron chelator that has been investigated for its potential to reduce iron accumulation in the substantia nigra of individuals with Parkinson's disease.
Experimental Protocol: FAIRPARK-II Trial
The FAIRPARK-II study was a randomized, double-blind, placebo-controlled trial that enrolled 372 patients with early-stage Parkinson's disease who had not yet started dopaminergic therapy.[4] Participants were randomly assigned to receive either deferiprone (15 mg/kg twice daily) or a placebo for 36 weeks. The primary outcome was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) total score.
Quantitative Data Summary
| Agent | Trial Phase | Key Finding | MDS-UPDRS Total Score Change | Adverse Events |
| Deferiprone | Phase 2 (FAIRPARK-II) | Worsening of motor symptoms compared to placebo.[4][5] | +15.6 points (Deferiprone) vs. +6.3 points (Placebo)[5] | Higher rates of fatigue and psychiatric problems compared to placebo.[5] |
Alpha-Synuclein Targeting Agents: Prasinezumab
Prasinezumab is a monoclonal antibody designed to target aggregated forms of alpha-synuclein, aiming to reduce the spread of pathology in the brain.
Experimental Protocol: PADOVA Trial
The PADOVA study was a Phase 2b, randomized, double-blind, placebo-controlled trial that enrolled 575 participants with early-stage Parkinson's disease.[6] Patients received intravenous infusions of either prasinezumab or placebo every four weeks for up to 76 weeks. The primary endpoint was the time to a clinically meaningful progression of motor signs, defined as a 5-point or greater increase from baseline in the MDS-UPDRS Part III (motor examination) score.[7]
Quantitative Data Summary
| Agent | Trial Phase | Key Finding | Hazard Ratio for Motor Progression | Adverse Events |
| Prasinezumab | Phase 2b (PADOVA) | Did not meet the primary endpoint, but showed positive trends in slowing motor progression.[8][9][10] | 0.84 (95% CI, 0.69 to 1.01; P=0.0657)[8][9] | Generally well-tolerated. |
GLP-1 Receptor Agonists: Exenatide
Exenatide, a medication approved for type 2 diabetes, has been investigated for its potential neuroprotective effects in Parkinson's disease, possibly through anti-inflammatory and pro-survival cellular pathways.
Experimental Protocol: Exenatide-PD3 Trial
The Exenatide-PD3 study was a Phase 3, randomized, double-blind, placebo-controlled trial involving 194 individuals with Parkinson's disease.[11][12] Participants self-administered either exenatide (2 mg) or a placebo once weekly for 96 weeks. The primary outcome was the change in the MDS-UPDRS Part III score in the practically defined "off" medication state.
Quantitative Data Summary
| Agent | Trial Phase | Key Finding | MDS-UPDRS Part III Score Change | Adverse Events |
| Exenatide | Phase 3 (Exenatide-PD3) | No significant difference in motor symptom progression compared to placebo.[11][12][13] | No statistically significant difference between the exenatide and placebo groups.[12] | Not detailed in the provided search results. |
c-Abl Inhibitors: Nilotinib
Nilotinib, a drug used to treat chronic myeloid leukemia, has been repurposed for Parkinson's disease due to its ability to inhibit c-Abl, a tyrosine kinase that is implicated in alpha-synuclein pathology and neuronal cell death.
Experimental Protocol: NILO-PD Trial
The NILO-PD study was a Phase 2, randomized, double-blind, placebo-controlled trial that enrolled 76 patients with moderate to severe Parkinson's disease.[14] Participants were assigned to receive either nilotinib (150 mg or 300 mg daily) or a placebo for 6 months. The primary outcomes were safety and tolerability. Efficacy was assessed using various measures, including the MDS-UPDRS.
Quantitative Data Summary
| Agent | Trial Phase | Key Finding | MDS-UPDRS Score Change | Adverse Events |
| Nilotinib | Phase 2 (NILO-PD) | Conflicting results across different Phase 2 trials. One trial showed no significant benefit and potential worsening of motor scores, while another suggested some positive effects.[14][15][16][17][18] | One study reported significantly worse MDS-UPDRS Part III 'ON' scores compared to placebo.[14] Another reported improvements in motor and non-motor symptoms.[15][17] | Generally reported as safe and well-tolerated, though one study noted more adverse events than placebo.[18] |
Summary and Future Directions
The landscape of neuroprotective therapies for Parkinson's disease is diverse, with agents targeting a range of pathological mechanisms. This compound stands out due to its dual mechanism of action, addressing both alpha-synuclein aggregation and iron dyshomeostasis. While it is still in the early stages of clinical development, its promising preclinical data and successful Phase 1 trial warrant further investigation.
In contrast, several other agents have produced mixed or disappointing results in later-stage clinical trials. The iron chelator deferiprone was associated with a worsening of motor symptoms in a Phase 2 trial.[4][5] The alpha-synuclein antibody prasinezumab did not meet its primary endpoint in a Phase 2b study, although some positive trends were observed.[8][9][10] The GLP-1 agonist exenatide failed to show any benefit over placebo in a large Phase 3 trial.[11][12][13] The c-Abl inhibitor nilotinib has yielded conflicting results in Phase 2 studies, raising questions about its efficacy.[14][15][16][17][18]
The journey to a successful neuroprotective therapy for Parkinson's disease is challenging, and the varied outcomes of these clinical trials underscore the complexity of the disease. The continued development of novel agents like this compound, with its multi-faceted approach, offers hope for a future where the progression of this debilitating disease can be slowed or even halted. Further clinical trials will be crucial to determine the ultimate therapeutic potential of PBT434 and other emerging neuroprotective strategies.
Figure 2: General experimental workflow for the development of neuroprotective agents.
References
- 1. alteritytherapeutics.com [alteritytherapeutics.com]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Results of FAIRPARK-II deferiprone trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. neurologylive.com [neurologylive.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. roche.com [roche.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. pharmanow.live [pharmanow.live]
- 11. Results from the phase 3 trial of exenatide published | Parkinson's UK [parkinsons.org.uk]
- 12. Exenatide-PD3 results published - Cure Parkinson's [cureparkinsons.org.uk]
- 13. Results from the phase 3 trial of exenatide shared with participants | Parkinson's UK [parkinsons.org.uk]
- 14. neurologylive.com [neurologylive.com]
- 15. Nilotinib: results from the latest trial | Parkinson's UK [parkinsons.org.uk]
- 16. neurologytoday.aan.com [neurologytoday.aan.com]
- 17. Nilotinib Appears Safe in Parkinson’s Trial; Drug Thought to Allow Dopamine Replenishment | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 18. What's Hot: Nilotinib Study Results Show People with Parkinson’s Disease Should Pass on This Drug | Parkinson's Foundation [parkinson.org]
A Head-to-Head Comparison of PBT434 Mesylate and Clioquinol in Alzheimer's Models: A Guide for Researchers
A comprehensive analysis of two metal-targeted therapeutic candidates reveals distinct preclinical validation and divergent paths in neurodegenerative disease research. While clioquinol (B1669181) has been directly assessed in Alzheimer's disease models, PBT434 mesylate's evaluation has been predominantly in the context of Parkinson's disease, limiting a direct head-to-head comparison for Alzheimer's pathology.
This guide provides a detailed comparison of this compound and clioquinol, two compounds that modulate metal ions implicated in neurodegenerative diseases. While both have been investigated for their therapeutic potential, their research trajectories and available data in the context of Alzheimer's disease models differ significantly. Clioquinol, and its second-generation analog PBT2, have been evaluated in preclinical and clinical settings for Alzheimer's disease, showing effects on amyloid-beta (Aβ) pathology. In contrast, this compound has been primarily studied in models of Parkinson's disease, with a focus on its role as an iron chelator and its impact on alpha-synuclein (B15492655) aggregation.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of their proposed mechanisms of action to aid researchers, scientists, and drug development professionals in understanding their respective profiles.
At a Glance: Key Differences and Mechanisms
| Feature | This compound | Clioquinol |
| Primary Indication Studied | Parkinson's Disease | Alzheimer's Disease |
| Primary Metal Target | Iron (Fe) | Copper (Cu) and Zinc (Zn) |
| Mechanism of Action | Iron chelator, inhibits iron-mediated redox activity and α-synuclein aggregation.[1][2][3][4][5][6] | Metal-protein attenuating compound (MPAC), inhibits Cu and Zn binding to Aβ, promoting its dissolution.[7][8][9] |
| Key Preclinical Findings | Prevents loss of substantia nigra neurons and lowers nigral α-synuclein accumulation in Parkinson's models.[1][4][6] | Reduces Aβ plaque burden and improves working memory in transgenic mouse models of Alzheimer's.[10] |
| Clinical Trial Data (Relevant to Neurodegeneration) | Phase 1 completed in healthy volunteers, showing safety and tolerability.[11] | Phase 2 pilot study in Alzheimer's patients showed reduced plasma Aβ42 and cognitive benefits in a subgroup.[9] |
| Direct Evidence in Alzheimer's Models | No dedicated studies found on efficacy against Aβ or tau pathology. | Multiple preclinical and clinical studies demonstrating effects on Aβ and cognition. |
Mechanism of Action: A Tale of Two Metals
This compound and clioquinol both exert their effects by modulating metal ions, but their primary targets and downstream consequences differ.
This compound: This compound is a potent, orally active iron chelator that can cross the blood-brain barrier.[12][13] Its mechanism is centered on inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.[1][4][6] By targeting a pathological pool of iron, PBT434 aims to prevent neuronal damage and preserve motor function.[1][3][4]
Clioquinol: As a metal-protein attenuating compound (MPAC), clioquinol has a high affinity for copper and zinc.[7][8] In the context of Alzheimer's disease, it is proposed to work by inhibiting the binding of these metal ions to Aβ, thereby preventing Aβ aggregation and promoting its dissolution from plaques.[9] This action is thought to reduce Aβ-mediated toxicity.
Signaling Pathway: this compound in Parkinson's Disease Models
Caption: PBT434's proposed mechanism in Parkinson's models.
Signaling Pathway: Clioquinol in Alzheimer's Disease Models
Caption: Clioquinol's proposed mechanism in Alzheimer's models.
Preclinical Data in Animal Models
This compound in Parkinson's Disease Models
Studies on PBT434 have consistently demonstrated neuroprotective effects in various mouse models of Parkinson's disease.
| Model | Key Findings | Reference |
| 6-OHDA Toxin Model | Preserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons. | [4] |
| MPTP Toxin Model | Significantly reduced SNpc neuronal loss and abolished the rise in α-synuclein levels. | [4] |
| hA53T α-synuclein Transgenic Mice | Lowered nigral α-synuclein accumulation and rescued motor performance. | [1][4] |
Clioquinol in Alzheimer's Disease Models
Clioquinol has been shown to positively impact Alzheimer's-related pathology and cognitive deficits in transgenic mouse models.
| Model | Key Findings | Reference |
| TgCRND8 Mice | Significantly reduced Aβ plaque burden in the cortex and hippocampus; reversed working memory impairments. | [10] |
| AβPP/PS1 Mice | Reduced the number and size of zinc-containing plaques; reduced Aβ burden; inhibited amyloidogenic AβPP processing. | [14] |
| Tg2576 Mice | Decreased Aβ load and plaque deposition. | [15] |
Clinical Trial Landscape
This compound
A Phase 1 clinical trial of PBT434 has been completed in healthy adult and elderly volunteers. The study demonstrated that the drug was safe and well-tolerated, with pharmacokinetic data indicating that it achieves concentrations in the brain comparable to those found to be effective in animal models.[11] There are currently no registered clinical trials for PBT434 in Alzheimer's disease.
Clioquinol and PBT2
A pilot Phase 2 clinical trial of clioquinol in patients with moderately severe Alzheimer's disease showed a decline in plasma Aβ42 levels and a lessening of cognitive deterioration in the more severely affected group.[9] However, the development of clioquinol was halted due to manufacturing issues.
PBT2, a second-generation 8-hydroxyquinoline (B1678124) analog, underwent a 12-week, double-blind, placebo-controlled Phase 2a trial in patients with mild Alzheimer's disease. The results indicated that PBT2 was well-tolerated, significantly reduced cerebrospinal fluid (CSF) levels of Aβ42, and improved executive function.[16][17]
Experimental Protocols
Morris Water Maze for Cognitive Assessment in Alzheimer's Mouse Models
The Morris water maze is a widely used behavioral test to assess spatial learning and memory, functions that are often impaired in Alzheimer's disease mouse models.
Objective: To evaluate the effect of a therapeutic compound on spatial learning and memory.
Materials:
-
Circular water tank (1.5 m diameter)
-
Escape platform (10 cm diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Alzheimer's transgenic mice (e.g., TgCRND8, AβPP/PS1) and wild-type controls
Procedure:
-
Acquisition Phase (5-7 days):
-
The pool is filled with water made opaque, and the escape platform is submerged 1 cm below the surface in a fixed quadrant.
-
Mice are subjected to four trials per day, starting from different quadrants.
-
Each trial lasts for 60-90 seconds or until the mouse finds the platform. If the mouse fails to find the platform, it is guided to it.
-
The time to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
References
- 1. research.monash.edu [research.monash.edu]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. DSpace [minerva-access.unimelb.edu.au]
- 4. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of P… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alteritytherapeutics.com [alteritytherapeutics.com]
- 12. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clioquinol reduces zinc accumulation in neuritic plaques and inhibits the amyloidogenic pathway in AβPP/PS1 transgenic mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitum.um.es [digitum.um.es]
- 16. researchgate.net [researchgate.net]
- 17. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of PBT434 (ATH434) Mesylate in Primates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of PBT434 mesylate, now known as ATH434, in non-human primate models of Parkinson's disease. The data presented herein is compiled from preclinical studies and compared with alternative iron-chelating therapies. This document aims to offer an objective resource for researchers and professionals in the field of neurodegenerative drug development.
Executive Summary
ATH434, a novel, orally bioavailable small molecule, has demonstrated promising neuroprotective effects in a primate model of Parkinson's disease. Administered over a 12-14 week period to macaques with MPTP-induced hemiparkinsonism, ATH434 was shown to improve motor function and was well-tolerated. The therapeutic effects are attributed to its unique mechanism as a moderate-affinity iron chaperone, which inhibits the aggregation of pathological proteins such as α-synuclein and restores iron homeostasis in the brain.[1][2] Comparisons with the high-affinity iron chelator deferiprone (B1670187) suggest that ATH434 may offer a favorable safety and efficacy profile, although direct comparative studies in primates are limited.
Comparative Efficacy of ATH434 and Alternatives
The following tables summarize the available quantitative data on the efficacy of ATH434 and deferiprone in primate models of Parkinson's disease. It is important to note that direct head-to-head comparative studies have not been conducted, and the data is collated from separate studies with different methodologies.
Table 1: Efficacy of ATH434 in MPTP-Induced Hemiparkinsonian Macaques
| Parameter | Vehicle (Placebo) | ATH434 (3 mg/kg/day) | ATH434 (10 mg/kg/day) |
| Parkinson Behavior Rating Scale (PBRS) | Worsened or no improvement in 2 out of 3 animals[3] | Stable or improving scores in all evaluable animals (n=5)[3] | Stable or improving scores in all evaluable animals (n=5)[3] |
| Substantia Nigra Iron Levels | No data available | Lower iron levels compared to baseline[3] | Lower iron levels compared to baseline[3] |
| Striatal Synaptophysin Levels | No data available | Higher levels indicating functional recovery of nerve endings[3] | Higher levels indicating functional recovery of nerve endings[3] |
Note: Specific quantitative data on the percentage change in PBRS scores, iron levels, and synaptophysin levels are not yet publicly available.
Table 2: Efficacy of Deferiprone in MPTP-Induced Parkinsonian Primates (Data from various studies)
| Parameter | Vehicle (Placebo) | Deferiprone |
| Motor Disability Scores | Variable | Reports of both improvement and worsening of motor scores in different studies and patient populations[4][5] |
| Substantia Nigra Iron Levels | No significant change | Reduction in iron deposition observed in some studies[4] |
| Dopaminergic Neuron Survival | Progressive loss | Limited evidence of neuroprotection in primate models |
Comparative Safety and Tolerability
Table 3: Safety Profile of ATH434 and Deferiprone in Primates
| Adverse Events | ATH434 | Deferiprone |
| General Tolerability | Well-tolerated in a 12-14 week study[3] | Generally reported as safe in clinical trials, but with potential for adverse events[5] |
| Reported Side Effects | No specific adverse events reported in the primate study | Agranulocytosis, neutropenia, gastrointestinal disturbances, and potential for worsening of motor symptoms in some patient populations[5] |
Experimental Protocols
ATH434 Primate Study
Animal Model: The study utilized adult macaque monkeys with experimentally induced hemiparkinsonism.[3] This was achieved through a single intracarotid artery injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[6]
Treatment Regimen: Following the onset of parkinsonian symptoms, animals received daily oral doses of either ATH434 (3 or 10 mg/kg) or a vehicle (placebo) for a duration of 12 to 14 weeks.[3]
Efficacy Assessment:
-
Parkinson Behavior Rating Scale (PBRS): Motor function and general behavior were assessed at baseline and at regular intervals (weeks 4, 8, and 12) during the treatment period. The PBRS is a standardized scale for evaluating parkinsonian signs in non-human primates, with higher scores indicating greater impairment.[7][8]
Safety Assessment: While specific safety monitoring protocols are not detailed in the available literature, standard veterinary care and monitoring for any adverse events would have been conducted throughout the study.
Mechanism of Action and Signaling Pathways
ATH434 acts as an iron chaperone, targeting the labile iron pool that is implicated in oxidative stress and the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[10] Unlike high-affinity iron chelators, ATH434's moderate affinity for iron is designed to prevent disruption of normal cellular iron homeostasis.[10] By redistributing excess iron, ATH434 is believed to reduce iron-mediated toxicity and inhibit the formation of neurotoxic α-synuclein oligomers.[11]
Caption: Proposed mechanism of action of ATH434.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical efficacy and safety study of a therapeutic agent like ATH434 in a primate model of Parkinson's disease.
Caption: Experimental workflow for ATH434 primate study.
Conclusion
The available data from the long-term primate study of ATH434 (formerly PBT434) mesylate are encouraging, suggesting both efficacy in improving motor deficits and a favorable safety profile. Its mechanism as a moderate-affinity iron chaperone appears to address key pathological features of Parkinson's disease without the potential for disrupting essential iron metabolism, a concern with high-affinity iron chelators.
However, a more detailed, quantitative comparison with alternative therapies is currently limited by the lack of publicly available, peer-reviewed data with specific numerical outcomes from the ATH434 primate study. As further data becomes available from ongoing and future clinical trials, a more definitive assessment of ATH434's long-term efficacy and safety in comparison to other therapeutic strategies will be possible. This will be crucial for positioning ATH434 in the therapeutic landscape for Parkinson's disease and other neurodegenerative disorders.
References
- 1. Increased iron in the substantia nigra compacta of the MPTP-lesioned hemiparkinsonian African green monkey: evidence from proton microprobe elemental microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative immunohistochemistry of synaptophysin in human neocortex: an alternative method to estimate density of presynaptic terminals in paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alteritytherapeutics.com [alteritytherapeutics.com]
- 4. Synaptogenesis and development of pyramidal neuron dendritic morphology in the chimpanzee neocortex resembles humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Monkeys for Translational Studies, a Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Empirical assessment of synapse numbers in primate neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alteritytherapeutics.com [alteritytherapeutics.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of PBT434 Mesylate's Effects in Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PBT434 mesylate, a novel iron chelator, and its effects on neuronal cell lines. The information is intended to offer a cross-validation of its therapeutic potential by comparing its performance with alternative iron chelators, deferiprone (B1670187) and deferoxamine (B1203445). This analysis is based on publicly available experimental data. A notable gap in the current literature is the lack of direct studies of PBT434 in the widely used SH-SY5Y and PC12 neuronal cell lines. Therefore, this guide presents a comparison based on available data in the M17 neuroblastoma cell line for PBT434 and contrasts it with data for deferiprone and deferoxamine in SH-SY5Y and PC12 cells.
Executive Summary
PBT434 is a novel, brain-penetrant small molecule that acts as a moderate-affinity iron chelator. Its mechanism of action is centered on the modulation of iron trafficking and the inhibition of iron-mediated oxidative stress and α-synuclein aggregation, key pathological features in neurodegenerative diseases like Parkinson's and Multiple System Atrophy.[1][2][3][4] In preclinical studies, PBT434 has demonstrated neuroprotective effects, including the preservation of neurons and improvement of motor function in animal models.[1][5] This guide provides a comparative overview of PBT434's in vitro performance against other iron chelators, deferiprone and deferoxamine, to aid researchers in evaluating its potential.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its alternatives on neuronal cell lines.
Table 1: Comparison of Iron Efflux Promotion in M17 Neuroblastoma Cells
| Compound | Concentration (µM) | Iron Efflux (% of Control) | Relative Potency vs. PBT434 |
| PBT434 | 20 | Significant increase | 1x |
| Deferiprone | 20 | ~5-fold greater than PBT434 | ~5x |
Source: Adapted from Finkelstein et al., 2017.
Table 2: Neuroprotective Effects of Deferoxamine in SH-SY5Y Cells against 6-OHDA-Induced Toxicity
| Treatment | Outcome Measure | Result |
| Deferoxamine | Cell Viability | Inhibition of 6-OHDA-mediated cell death |
| Deferoxamine | ROS Generation | Inhibition of 6-OHDA-mediated ROS generation |
| Deferoxamine | Apoptosis | Reduced percentage of apoptotic cells |
Source: Adapted from Siddique et al., 2020.[6]
Table 3: Neuroprotective Effects of Iron Chelators in Differentiated PC12 Cells against Catecholamine-Induced Toxicity
| Compound | Protective Effect | Note |
| Deferoxamine | Protection at high, clinically unachievable concentrations | Hydrophilic chelator |
| Deferiprone | Significant reduction of neurotoxicity at clinical plasma levels | Orally active |
| Deferasirox | Significant reduction of neurotoxicity at clinical plasma levels | Orally active |
Source: Adapted from Hrušková et al., 2022.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Iron Efflux Assay in M17 Neuroblastoma Cells
Objective: To measure the ability of a compound to promote the efflux of iron from neuronal cells.
Protocol:
-
Cell Culture: Culture M17 neuroblastoma cells in Opti-MEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Radiolabeling: Incubate the cells with ⁵⁹Fe (as ⁵⁹Fe-citrate) in serum-free Opti-MEM overnight to allow for iron uptake.
-
Washing: Wash the cells three times with Hanks' Balanced Salt Solution (HBSS) to remove extracellular ⁵⁹Fe.
-
Treatment: Add HBSS containing the test compound (e.g., PBT434, deferiprone) at the desired concentration to the cells. Include a vehicle control (HBSS only).
-
Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C.
-
Sample Collection: Collect the supernatant (containing the effluxed ⁵⁹Fe).
-
Measurement: Measure the radioactivity in the supernatant using a gamma counter.
-
Data Analysis: Express the amount of ⁵⁹Fe efflux as a percentage of the total cellular ⁵⁹Fe (determined by lysing a parallel set of wells).
Cell Viability (MTT) Assay in SH-SY5Y Cells
Objective: To assess the effect of a compound on the viability of neuronal cells.
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[7][8]
-
Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.[7][9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of LDH from damaged cells.
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells in a 96-well plate and treat with test compounds as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Reactive Oxygen Species (ROS) Measurement using DCFH-DA
Objective: To measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and treat with the test compound.
-
DCFH-DA Loading: Wash the cells with PBS and then incubate with 2′,7′-dichlorofluorescin diacetate (DCFH-DA) solution in serum-free medium for 30-60 minutes at 37°C.
-
Induction of Oxidative Stress: If required, induce oxidative stress with an agent like H₂O₂ or 6-OHDA.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay) and express ROS levels as a percentage of the control.
α-Synuclein Aggregation (Thioflavin T) Assay
Objective: To monitor the aggregation of α-synuclein in the presence of a test compound.
Protocol:
-
Reagent Preparation: Prepare a solution of purified monomeric α-synuclein in a suitable buffer (e.g., PBS) containing Thioflavin T (ThT).[11][12][13][14]
-
Treatment: Add the test compound at various concentrations to the α-synuclein solution in a 96-well black, clear-bottom plate.[11][12][13][14]
-
Incubation and Shaking: Incubate the plate at 37°C with continuous shaking to promote aggregation.[11][12]
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[13]
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. The lag time and the maximum fluorescence intensity can be used to quantify the effect of the test compound on α-synuclein aggregation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway implicated in the neuroprotective effects of PBT434 and a general experimental workflow for its evaluation.
Caption: PBT434's neuroprotective mechanism of action.
Caption: General workflow for in vitro comparison.
Conclusion
This compound shows promise as a neuroprotective agent by targeting iron-mediated toxicity and α-synuclein aggregation. The available data from M17 neuroblastoma cells suggests it is effective in modulating cellular iron, although it may be less potent in promoting iron efflux compared to deferiprone. To provide a comprehensive cross-validation of its effects, further studies are warranted to directly compare PBT434 with other iron chelators in a panel of neuronal cell lines, including SH-SY5Y and PC12, using standardized assays for cell viability, oxidative stress, and α-synuclein pathology. This would provide a more complete understanding of its therapeutic potential relative to existing compounds.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alteritytherapeutics.com [alteritytherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron chelator Deferoxamine protects human neuroblastoma cell line SH-SY5Y from 6-Hydroxydopamine-induced apoptosis and autophagy dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate in Combination with L-DOPA for Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levodopa (L-DOPA) remains the gold-standard symptomatic therapy for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. However, long-term L-DOPA treatment is often complicated by the development of motor fluctuations and dyskinesias. This has spurred the development of adjunctive therapies aimed at improving the efficacy of L-DOPA and potentially slowing disease progression. PBT434 mesylate (also known as ATH434), a novel small molecule, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound in combination with L-DOPA against current standard-of-care adjunctive therapies, supported by available experimental data.
This compound: A Novel Approach
PBT434 is an orally bioavailable, brain-penetrant compound that functions as a moderate-affinity iron chaperone. Its mechanism of action is multifaceted, aiming to address key pathological features of Parkinson's disease.
Mechanism of Action:
PBT434 is designed to inhibit the aggregation of alpha-synuclein (B15492655) (α-synuclein), a protein that clumps together to form Lewy bodies, the pathological hallmark of PD. It achieves this by modulating the homeostasis of iron in the brain. Elevated iron levels in the substantia nigra of PD patients are thought to contribute to oxidative stress and promote α-synuclein aggregation. PBT434 is believed to prevent this pathological cascade by binding to and redistributing excess labile iron, thereby reducing iron-mediated toxicity and inhibiting the formation of toxic α-synuclein oligomers.
Preclinical Evidence: PBT434 in Combination with L-DOPA
To date, clinical trials investigating PBT434 in direct combination with L-DOPA for Parkinson's disease have not been reported. However, preclinical studies in animal models of PD provide crucial insights into its potential synergistic effects. A key study by Finkelstein et al. (2017) in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease offers a direct comparison.
Experimental Protocol: 6-OHDA Mouse Model of Parkinson's Disease
-
Animal Model: The study utilized a unilateral 6-hydroxydopamine (6-OHDA) lesion model in mice. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the primary pathology of Parkinson's disease. The toxin was injected into the medial forebrain bundle, leading to a significant loss of dopaminergic neurons in the substantia nigra on one side of the brain.
-
Treatment Groups:
-
Vehicle control
-
PBT434 (30 mg/kg/day, administered orally)
-
L-DOPA (20 mg/kg/day, administered intraperitoneally)
-
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) (a dopamine (B1211576) agonist) was used to assess the severity of the dopaminergic lesion and the symptomatic benefit of the treatments. A higher number of rotations indicates a more severe lesion.
-
Histological Analysis: The number of surviving dopaminergic neurons in the substantia nigra was quantified using stereological methods to assess the neuroprotective effects of the treatments.
Preclinical Data Summary
| Outcome Measure | Vehicle Control | PBT434 (30 mg/kg/day) | L-DOPA (20 mg/kg/day) |
| Symptomatic Relief (Apomorphine-Induced Rotations) | High number of rotations | Significant reduction in rotations | Significant reduction in rotations |
| Neuroprotection (% of Surviving Dopaminergic Neurons vs. Unlesioned Side) | ~35% | ~75% (Significant preservation) | No significant preservation |
Key Findings:
-
Both PBT434 and L-DOPA demonstrated a significant improvement in motor function, as indicated by the reduction in rotational behavior.
-
Crucially, PBT434 showed a significant neuroprotective effect, preserving a substantial number of dopaminergic neurons from 6-OHDA-induced toxicity.
-
In contrast, L-DOPA, while providing symptomatic relief, did not prevent the ongoing loss of dopaminergic neurons in this model.
This preclinical evidence suggests that a combination of PBT434 and L-DOPA could offer a dual benefit: L-DOPA for immediate symptomatic control and PBT434 for potentially slowing the underlying disease progression.
Clinical Evidence: ATH434 in a Related Neurodegenerative Disorder
While direct clinical data for PBT434 (now ATH434) in Parkinson's disease is not yet available, a Phase 2 clinical trial in Multiple System Atrophy (MSA) provides valuable insights into its safety and potential efficacy in a human synucleinopathy. MSA is a rare, rapidly progressive neurodegenerative disorder that also involves the accumulation of α-synuclein.
ATH434 Phase 2 Trial in Multiple System Atrophy (NCT05109091)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with early-stage MSA.
-
Intervention: ATH434 at two dose levels or placebo.
-
Primary Outcome: Change in iron accumulation in the brain, as measured by MRI.
-
Secondary Outcomes: Clinical measures of disease progression, including the Unified MSA Rating Scale (UMSARS), and safety.
Clinical Data Summary (MSA Phase 2 Trial)
| Outcome Measure | Placebo | ATH434 |
| Safety and Tolerability | - | Well-tolerated with a favorable safety profile |
| Brain Iron Accumulation | Increase | Reduced iron accumulation in key brain regions |
| Clinical Progression (UMSARS) | Progression of symptoms | Slowing of clinical progression |
Key Findings:
-
ATH434 was found to be safe and well-tolerated in patients with MSA.[1]
-
The drug demonstrated target engagement by reducing the accumulation of iron in the brain.[1]
-
Encouragingly, ATH434 showed a trend towards slowing the clinical progression of MSA.[1]
These findings in a related and aggressive neurodegenerative disease provide a strong rationale for the continued investigation of ATH434 in Parkinson's disease.
Comparison with Current Adjunctive Therapies to L-DOPA
Several classes of drugs are currently used as adjunctive therapies to L-DOPA to manage motor fluctuations in Parkinson's disease. The following tables provide a comparative overview of their efficacy and safety profiles based on data from systematic reviews and meta-analyses.
Efficacy of Adjunctive Therapies in Reducing "Off" Time
| Drug Class | Examples | Average Reduction in "Off" Time (hours/day) |
| COMT Inhibitors | Entacapone, Opicapone, Tolcapone | ~1.0 - 1.5 |
| MAO-B Inhibitors | Selegiline, Rasagiline, Safinamide | ~1.0 |
| Dopamine Agonists | Pramipexole, Ropinirole, Rotigotine | ~1.5 - 2.0 |
| This compound (ATH434) | - | (Preclinical evidence suggests symptomatic benefit; clinical data in PD not yet available) |
Common Side Effects of Adjunctive Therapies
| Drug Class | Common Side Effects |
| COMT Inhibitors | Dyskinesia, nausea, diarrhea, brownish-orange urine discoloration. |
| MAO-B Inhibitors | Nausea, headache, confusion, hallucinations (especially in the elderly). |
| Dopamine Agonists | Nausea, somnolence (sudden sleep attacks), hallucinations, impulse control disorders (e.g., compulsive gambling, shopping). |
| This compound (ATH434) | (Well-tolerated in Phase 1 and Phase 2 MSA trials with a favorable safety profile) |
Future Directions and Conclusion
The preclinical data for this compound are compelling, suggesting a potential dual benefit of symptomatic improvement and neuroprotection when used in conjunction with L-DOPA for Parkinson's disease. The positive safety and preliminary efficacy signals from the Phase 2 trial in MSA further bolster the rationale for its development in PD.
Future clinical trials are needed to directly assess the efficacy and safety of PBT434 in combination with L-DOPA in patients with Parkinson's disease. Such trials will be crucial to determine its place in the therapeutic armamentarium alongside existing adjunctive therapies.
References
Comparative analysis of PBT434 mesylate's impact on different forms of alpha-synuclein
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PBT434 Mesylate and Alternative Alpha-Synuclein (B15492655) Aggregation Inhibitors
The aggregation of alpha-synuclein is a central pathological hallmark of synucleinopathies such as Parkinson's disease and multiple system atrophy (MSA). Consequently, therapeutic strategies aimed at inhibiting the formation of toxic alpha-synuclein oligomers and fibrils are of significant interest. This guide provides a comparative analysis of this compound (also known as ATH434), a novel small molecule inhibitor, and other notable alternatives, with a focus on their impact on different forms of alpha-synuclein.
Mechanism of Action and Efficacy
PBT434 is an orally bioavailable, brain-penetrant small molecule that functions as a moderate-affinity iron chelator.[1][2][3][4][5] Its primary mechanism involves inhibiting the iron-mediated aggregation of alpha-synuclein and associated redox activity.[3][4][5] Preclinical studies have demonstrated that PBT434 can reduce the accumulation of alpha-synuclein, prevent the loss of neurons, and improve motor function in animal models of Parkinson's disease and MSA.[2][3]
Comparative Data on Alpha-Synuclein Aggregation
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on alpha-synuclein aggregation. It is important to note that direct head-to-head comparative studies are limited, and the available data come from different experimental setups.
Table 1: Effect on Alpha-Synuclein Aggregation Kinetics
| Compound | Assay Type | Effect on Aggregation | Quantitative Data |
| This compound | Thioflavin T (ThT) Assay (Iron-mediated) | Slows the rate of aggregation | Increased lag-time of aggregation from 10.2 hours (α-syn + iron) to 16.60 hours (α-syn + iron + PBT434)[6] |
| Anle138b (B560633) | Thioflavin T (ThT) Assay | Inhibits oligomer formation | Data on lag-time or elongation rate not specified in the provided results. |
| Minzasolmin (B15073595) (UCB-0599) | Not specified | Displaces membrane-bound oligomers, reverting them to monomers[7][8] | Quantitative kinetic data not available in the provided results. |
Table 2: Binding Affinity for Different Alpha-Synuclein Species
| Compound | Target Species | Method | Binding Affinity (Kd) / Inhibition Constant (Ki) |
| This compound | Not specified | Not specified | Data not available in the provided results. |
| Anle138b | Aggregated α-synuclein | Fluorescence | Kd = 190 ± 120 nM[9][10] |
| Monomeric α-synuclein (computational) | Molecular Docking | Ki = 24.10 µM | |
| Decameric α-synuclein (computational) | Molecular Docking | Ki = 0.719 µM[11] | |
| Minzasolmin (UCB-0599) | Membrane-bound oligomers | Biophysical evaluations | Data not available in the provided results. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Thioflavin T (ThT) Fluorescence Assay for Alpha-Synuclein Aggregation
This assay is widely used to monitor the formation of amyloid fibrils in real-time.
Objective: To quantify the kinetics of alpha-synuclein fibrillization in the presence and absence of an inhibitor.
Materials:
-
Recombinant human alpha-synuclein protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator set to 37°C
Protocol:
-
Prepare a stock solution of alpha-synuclein monomer by dissolving lyophilized protein in the assay buffer and filtering it to remove any pre-formed aggregates.
-
Prepare a reaction mixture containing alpha-synuclein monomer at a final concentration of 70 µM and ThT at a final concentration of 10 µM in the assay buffer.
-
For inhibitor studies, add the test compound (e.g., this compound) at desired concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pipette the reaction mixtures into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation and place it in the plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) with intermittent shaking between readings.
-
Monitor the fluorescence intensity over time. The data is typically plotted as fluorescence intensity versus time, and parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.[7][12][13][14]
Dot Blot Assay for Alpha-Synuclein Oligomers
This semi-quantitative technique is used to detect the presence of soluble alpha-synuclein oligomers.
Objective: To assess the effect of an inhibitor on the formation of alpha-synuclein oligomers.
Materials:
-
Nitrocellulose or PVDF membrane
-
Dot blot apparatus
-
Primary antibody specific for alpha-synuclein oligomers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
Protocol:
-
Prepare alpha-synuclein aggregation reactions as described in the ThT assay protocol, with and without the inhibitor.
-
At various time points, take aliquots from the reaction mixtures.
-
Spot a small volume (e.g., 2 µL) of each aliquot directly onto the nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-oligomer antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system. The intensity of the dots corresponds to the amount of oligomers present in the sample.[2][4][5][15]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Filter trap assay for the detection of alpha-synuclein aggregation [protocols.io]
- 2. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.mpg.de [pure.mpg.de]
- 10. Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minzasolmin | ALZFORUM [alzforum.org]
- 12. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing filter trap assay for the detection of aggregated alpha-synuclein in brain samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reply to Matters Arising: In vivo effects of the alpha-synuclein misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The clinical drug candidate anle138b binds in a cavity of lipidic α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Comparative Analysis Against Other 8-Hydroxyquinoline Derivatives in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases is increasingly focused on targeting metal dyshomeostasis and protein aggregation, key pathological features of conditions like Parkinson's disease and Alzheimer's disease. Within this area, 8-hydroxyquinoline (B1678124) derivatives have emerged as a promising class of compounds due to their metal-chelating and neuroprotective properties. This guide provides a detailed, data-driven comparison of PBT434 mesylate, a novel clinical-stage compound, with other notable 8-hydroxyquinoline derivatives, primarily focusing on the well-characterized compound, clioquinol (B1669181).
At a Glance: this compound vs. Clioquinol
| Feature | This compound | Clioquinol |
| Primary Indication | Parkinsonian conditions (e.g., Multiple System Atrophy) | Previously used as an antimicrobial; investigated for Alzheimer's and Parkinson's diseases |
| Core Structure | Quinazolinone (an 8-hydroxyquinoline derivative) | 8-hydroxyquinoline |
| Key Mechanism | Moderate-affinity metal chelation, inhibition of α-synuclein aggregation, reduction of oxidative stress | Metal chelation (zinc, copper, iron), modulation of metal-dependent biological processes |
| Clinical Stage | Phase 2 clinical trials for Multiple System Atrophy | Investigated in Phase 2 trials for Alzheimer's disease; use limited by historical neurotoxicity concerns |
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and clioquinol, providing a basis for objective comparison of their biochemical and pharmacological properties.
Table 1: Metal Chelation Properties
| Compound | Metal Ion | Dissociation Constant (Kd) | Reference |
| PBT434 | Fe(III) | ~10⁻¹⁰ M | [1] |
| Cu(II) | ~10⁻¹⁰ M | [1] | |
| Fe(II) | ~10⁻⁵ M | [1] | |
| Zn(II) | ~10⁻⁷ M | [1] | |
| Clioquinol | Zn(II) | Binds to form a 1:2 complex | [2] |
| Cu(II) | Binds and can be chelated | [2] | |
| Fe(III) | Binds and can be chelated | [2] |
Table 2: In Vitro Efficacy - Inhibition of α-Synuclein Aggregation
| Compound | Assay | Key Findings | Reference |
| PBT434 | Thioflavin T assay with iron-mediated α-synuclein aggregation | Significantly reduced the rate of Fe-mediated aggregation of α-synuclein.[1] | [1] |
| Clioquinol | Not specified | Prevents an iron-synuclein interaction and the formation of urea-soluble α-synuclein aggregates in a transgenic mouse model.[3] | [3] |
Note: A direct comparison of IC50 values for α-synuclein aggregation inhibition in the same in vitro assay is not available in the reviewed literature.
Table 3: In Vivo Efficacy in Preclinical Models of Parkinson's Disease
| Compound | Animal Model | Dose | Key Outcomes | Reference |
| PBT434 | 6-OHDA-induced mouse model | 30 mg/kg/day (oral) | Preserved up to 75% of remaining SNpc neurons.[1] | [1] |
| MPTP-induced mouse model | 30 mg/kg/day (oral) | Significantly reduced SNpc neuronal loss.[3] | [3] | |
| hA53T α-synuclein transgenic mouse | 30 mg/kg/day (oral) | Prevented loss of SNpc neurons and lowered nigral α-synuclein accumulation.[1] | [1] | |
| Clioquinol | hA53T α-synuclein transgenic mouse | 30 mg/kg/day (oral) | Prevented α-synuclein-related SNpc cell loss and reduced dendritic spine density loss.[3] | [3] |
| MPTP-induced monkey model | Not specified | Improved motor and non-motor deficits. |
Table 4: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| PBT434 | Oral Bioavailability | Orally bioavailable and readily penetrates the blood-brain barrier.[1] | Mouse | [1] |
| Clioquinol | Brain:Plasma Ratio | ~20% | Hamster | |
| Oral Bioavailability | ~12% (relative to intraperitoneal) | Hamster | ||
| Half-life | 11-14 hours | Human | [2] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism by which PBT434 exerts its neuroprotective effects. By chelating excess labile iron, PBT434 prevents iron from catalyzing the formation of reactive oxygen species (ROS) and promoting the aggregation of α-synuclein. This, in turn, reduces oxidative stress and α-synuclein-mediated toxicity, ultimately leading to neuronal survival.
Caption: Proposed neuroprotective mechanism of this compound.
General Experimental Workflow for Evaluating 8-Hydroxyquinoline Derivatives
The following diagram outlines a typical experimental workflow for the preclinical evaluation of 8-hydroxyquinoline derivatives like PBT434. This process involves a series of in vitro and in vivo experiments to assess the compound's therapeutic potential.
Caption: Preclinical evaluation workflow for neuroprotective compounds.
Experimental Protocols
Iron-Mediated α-Synuclein Aggregation Assay (Thioflavin T)
This protocol is a generalized method based on common practices for assessing the inhibition of iron-mediated α-synuclein aggregation.
Objective: To determine the effect of a test compound on the kinetics of iron-induced α-synuclein fibril formation.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
Iron (III) chloride (FeCl₃) or Iron (III) nitrate (B79036) (Fe(NO₃)₃)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant α-synuclein in PBS. To remove any pre-formed aggregates, centrifuge the solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Prepare a stock solution of ThT in PBS and filter through a 0.22 µm syringe filter.
-
Prepare a stock solution of FeCl₃ or Fe(NO₃)₃ in water.
-
Prepare stock solutions of the test compound (e.g., PBT434) in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
PBS to the final volume.
-
Test compound at various concentrations.
-
Iron solution to the desired final concentration (e.g., equimolar to α-synuclein).
-
α-synuclein solution to the desired final concentration (e.g., 50 µM).
-
ThT solution to a final concentration of 10-25 µM.
-
-
Include control wells: α-synuclein alone, α-synuclein with iron, and a blank (PBS and ThT only).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking (e.g., orbital shaking at 300 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Plot the fluorescence intensity versus time for each condition.
-
Analyze the aggregation kinetics, including the lag time, maximum fluorescence, and aggregation rate.
-
Calculate the percentage inhibition of aggregation by the test compound compared to the iron-only control.
-
Metal Chelation Assay (UV-Visible Spectrophotometry)
This protocol provides a general method for assessing the metal-binding properties of a compound using UV-visible spectrophotometry.
Objective: To determine if a test compound chelates a specific metal ion and to estimate the binding stoichiometry.
Materials:
-
Test compound (e.g., PBT434)
-
Metal salt solution (e.g., FeCl₃, CuSO₄, ZnCl₂)
-
Appropriate buffer solution (e.g., HEPES or Tris buffer at a specific pH)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute to a known concentration in the buffer.
-
Prepare a stock solution of the metal salt in the same buffer.
-
-
Spectrophotometric Titration:
-
Record the UV-Vis spectrum of the test compound solution alone in a quartz cuvette from approximately 200 to 800 nm to determine its maximum absorbance wavelength (λmax).
-
Perform a titration by adding small, incremental volumes of the metal salt solution to the cuvette containing the test compound solution.
-
After each addition, mix the solution thoroughly and record the full UV-Vis spectrum.
-
-
Data Analysis:
-
Observe the changes in the absorbance spectrum upon addition of the metal ion. A shift in the λmax or a change in absorbance at a specific wavelength indicates an interaction between the compound and the metal ion.
-
Plot the change in absorbance at a specific wavelength against the molar ratio of [Metal]/[Compound].
-
The inflection point of this plot can be used to determine the stoichiometry of the metal-ligand complex (e.g., 1:1, 1:2, or 2:1).
-
Discussion and Conclusion
This compound represents a next-generation 8-hydroxyquinoline derivative with a distinct pharmacological profile compared to earlier compounds like clioquinol. While both compounds share the ability to chelate metals, PBT434 is characterized by its moderate affinity for iron, which may offer a superior safety profile by avoiding the disruption of normal iron homeostasis, a concern with high-affinity chelators.[1]
The preclinical data for PBT434 demonstrates robust neuroprotective effects in multiple animal models of Parkinson's disease, where it effectively reduces α-synuclein aggregation and preserves dopaminergic neurons.[1][3] Notably, in a head-to-head comparison in a transgenic mouse model, both PBT434 and clioquinol showed efficacy in mitigating aspects of the disease pathology, suggesting a common therapeutic potential for this class of compounds in synucleinopathies.[3]
However, the historical neurotoxicity associated with clioquinol, which led to its withdrawal for oral use, remains a significant consideration. PBT434 has been designed to have a more favorable safety and pharmacokinetic profile, and it has successfully completed Phase 1 clinical trials, demonstrating good tolerability in humans.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating Biomarkers for PBT434 Mesylate Treatment Response in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PBT434 mesylate's performance with other therapeutic alternatives in preclinical models of Parkinson's disease (PD). The data presented is based on published experimental findings and aims to assist researchers in evaluating biomarkers for treatment response.
This compound: A Novel Approach to Neuroprotection
This compound is a novel, orally bioavailable, and blood-brain barrier-penetrant small molecule.[1] Its mechanism of action centers on its moderate affinity for iron, inhibiting iron-mediated redox activity and the aggregation of alpha-synuclein (B15492655) (α-synuclein), a key protein implicated in the pathology of Parkinson's disease.[1][2] Unlike traditional high-affinity iron chelators, PBT434 is designed to target a pathological, labile iron pool without disrupting systemic iron metabolism.[1]
Comparative Efficacy of this compound in Preclinical Models
The efficacy of PBT434 has been evaluated in several well-established mouse models of Parkinson's disease. This section summarizes the key findings and compares them to alternative therapeutic strategies.
Neuroprotection in Toxin-Induced Models of Parkinson's Disease
PBT434 has demonstrated significant neuroprotective effects in the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse models, which mimic the dopaminergic neuron loss seen in Parkinson's disease.
Table 1: PBT434 Efficacy in the 6-OHDA Mouse Model [1]
| Biomarker | 6-OHDA + Vehicle | 6-OHDA + PBT434 (30 mg/kg/day) | % Improvement with PBT434 |
| SNpc Tyrosine Hydroxylase (TH+) Neuron Count | ~4,000 | ~7,000 | ~75% increase |
| Motor Function (Apomorphine-induced rotations) | ~150 rotations/hr | ~50 rotations/hr | ~67% reduction |
Table 2: PBT434 Efficacy in the MPTP Mouse Model [1]
| Biomarker | MPTP + Vehicle | MPTP + PBT434 (30 mg/kg/day) | % Improvement with PBT434 |
| SNpc Tyrosine Hydroxylase (TH+) Neuron Count | ~3,500 | ~5,500 | ~57% increase |
| Striatal Dopamine (B1211576) Levels | ~40% of control | ~70% of control | ~75% increase |
| Motor Function (Pole Test - Time to turn) | ~5 seconds | ~2.5 seconds | ~50% reduction |
| Nigral Insoluble α-synuclein | Increased | Significantly Reduced | Reduction |
Efficacy in a Genetic Model of Parkinson's Disease
PBT434 has also shown efficacy in the hA53T transgenic mouse model, which overexpresses a mutant form of human α-synuclein associated with familial Parkinson's disease.
Table 3: PBT434 Efficacy in the hA53T Transgenic Mouse Model [3]
| Biomarker | hA53T + Vehicle | hA53T + PBT434 (37 mg/kg/day) | % Improvement with PBT434 |
| SNpc Neuron Count | Reduced | Preserved | Significant Preservation |
| Nigral Insoluble α-synuclein | Increased | Reduced | Significant Reduction |
| Motor Function (Clasping Score) | Increased | Reduced | Significant Reduction |
Comparison with Alternative Therapeutic Strategies
To provide a broader context for PBT434's preclinical performance, this section compares its efficacy with other drug classes investigated for Parkinson's disease.
Iron Chelators: PBT434 vs. Deferiprone (B1670187)
Deferiprone is a high-affinity iron chelator that has been investigated for Parkinson's disease. While clinical trials have yielded mixed results, preclinical studies offer a point of comparison.[4][5]
Table 4: In Vitro Comparison of PBT434 and Deferiprone [1]
| Feature | PBT434 | Deferiprone |
| Iron Chelation Potency | Moderate | High |
| Effect on Cellular Iron Levels | Less potent at lowering overall levels | Potent at lowering overall levels |
| Inhibition of Iron-Mediated α-synuclein Aggregation | Effective | Effective |
In vivo preclinical data for deferiprone in animal models of Parkinson's disease has shown some positive effects on motor function but has not consistently demonstrated a reduction in α-synuclein aggregation.[6][7]
Other Drug Classes
Dopamine Agonists: These drugs directly stimulate dopamine receptors and are effective at managing motor symptoms. Preclinical studies consistently show improved motor function in animal models.[8] However, they do not address the underlying neurodegeneration.
MAO-B Inhibitors: These agents prevent the breakdown of dopamine, thereby increasing its availability. Preclinical evidence suggests potential neuroprotective effects beyond their symptomatic benefit.[2][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of PBT434.
6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Stereotaxic Surgery: Mice are anesthetized, and a single unilateral injection of 6-OHDA is made into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway.
-
Post-Operative Care: Animals receive appropriate post-operative care, including analgesics and supportive feeding if necessary.
-
Treatment Administration: PBT434 or vehicle is administered orally, typically starting after the initial lesion has formed.
-
Behavioral Assessment: Motor function is assessed using tests such as apomorphine- or amphetamine-induced rotation tests.
-
Histological Analysis: At the end of the study, brains are collected and sectioned. Immunohistochemistry for tyrosine hydroxylase (TH) is performed to quantify the number of surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc).
MPTP Mouse Model of Parkinson's Disease
-
Animal Model: Young adult male C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Toxin Administration: MPTP is administered via multiple intraperitoneal injections over a short period. MPTP is metabolized to MPP+, which is selectively taken up by dopaminergic neurons and induces cell death.
-
Treatment Administration: PBT434 or vehicle is administered orally, often starting before or concurrently with MPTP administration.
-
Behavioral Assessment: Motor function is evaluated using tests like the pole test, rotarod, or open field test.
-
Neurochemical and Histological Analysis: Brain tissue is analyzed for striatal dopamine levels using high-performance liquid chromatography (HPLC). Immunohistochemistry for TH is used to quantify SNpc neuron loss. Alpha-synuclein aggregation is assessed by Western blot or immunohistochemistry.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Brains are fixed, cryoprotected, and sectioned on a cryostat.
-
Staining: Sections are incubated with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Stained sections are imaged using a fluorescence microscope. The number of TH-positive neurons in the SNpc is counted using stereological methods.
Assessment of Motor Function (Cylinder Test)
-
Apparatus: A transparent cylinder is used.
-
Procedure: The mouse is placed in the cylinder, and its spontaneous forelimb use during rearing and exploration is recorded for a set period.
-
Analysis: The number of times the mouse uses its left, right, or both forelimbs to touch the cylinder wall is counted. Asymmetry in forelimb use is indicative of a unilateral lesion.
Alpha-Synuclein Aggregation Assay
-
Sample Preparation: Brain tissue from the substantia nigra is homogenized and fractionated to separate soluble and insoluble proteins.
-
Western Blotting: The insoluble fraction is analyzed by SDS-PAGE and Western blotting using an antibody specific for α-synuclein.
-
Quantification: The intensity of the α-synuclein bands is quantified and normalized to a loading control.
Visualizing the Mechanism and Workflow
To better understand the proposed mechanism of PBT434 and the experimental workflow for its evaluation, the following diagrams are provided.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Dopamine agonists in animal models of Parkinson's disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PBT434 Mesylate and Deferoxamine on Iron Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two iron-chelating agents, PBT434 mesylate and deferoxamine (B1203445), focusing on their impact on iron homeostasis. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and therapeutic potentials of these compounds.
Executive Summary
Deferoxamine is a long-established, high-affinity iron chelator primarily used in the treatment of systemic iron overload. Its mechanism relies on sequestering and eliminating excess iron from the body. In contrast, PBT434 (also known as ATH434) is an investigational, brain-penetrant, moderate-affinity iron chelator being developed for neurodegenerative diseases, such as Parkinson's disease and Multiple System Atrophy (MSA). PBT434 is designed not to systemically deplete iron but to modulate pathological iron accumulation and inhibit iron-mediated oxidative stress and protein aggregation in the brain. This guide will delve into the quantitative differences in their efficacy, their distinct mechanisms of action on iron-regulating proteins, and the experimental evidence supporting their use.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data gathered from preclinical and clinical studies of this compound and deferoxamine.
| Parameter | This compound | Deferoxamine | Source |
| Iron Chelation Potency | Moderate affinity (Kd for Fe³⁺ ~10⁻¹⁰ M). Described as "far less potent...at lowering cellular iron levels" compared to deferoxamine. | High affinity (Kd for Fe³⁺ ≈ 10⁻³¹ M). | [1] |
| Neuroprotection (Preclinical) | Preserved up to 75% of substantia nigra pars compacta (SNpc) neurons in a 6-OHDA mouse model of Parkinson's disease. Prevented loss of SNpc neurons in MPTP mouse models. | Reduced neuronal cell death in a collagenase-induced intracerebral hemorrhage mouse model. | [2][3][4] |
| Effect on Oxidative Stress (Preclinical) | Significantly inhibited H₂O₂ production by iron in vitro. Reduced levels of the oxidative stress marker 8-isoprostane in the SNpc of MPTP-lesioned animals. | Reduces oxidative stress, likely due to decreased availability of iron for free radical production. | [3][5] |
| Clinical Efficacy (MSA) | Phase 2 trial (ATH434-201) in early-stage MSA (n=77) showed a 48% slowing of clinical progression at the 50 mg dose (p=0.03) and 29% at the 75 mg dose (p=0.2) at 52 weeks, based on the modified UMSARS Part I. | Not clinically evaluated for MSA. | |
| Effect on Brain Iron (Clinical) | In the ATH434-201 trial, the 50 mg dose reduced iron accumulation in the substantia nigra, putamen, and globus pallidus as measured by MRI. | Not applicable in the context of MSA clinical trials. | [6] |
| Reported Neurotoxicity | Well-tolerated in Phase 1 and 2 clinical trials with no serious adverse events attributed to the drug. | Dose-dependent visual and auditory neurotoxicity reported in patients undergoing long-term therapy for iron overload. | [1][7][8][9] |
Mechanism of Action: Distinct Approaches to Iron Modulation
This compound: A Modulator of Pathological Iron
PBT434's therapeutic strategy is centered on correcting iron dyshomeostasis within the brain without causing systemic iron depletion. Its moderate affinity for iron allows it to target a labile, pathological iron pool that contributes to oxidative stress and neurodegeneration[2][10]. Preclinical studies have shown that PBT434's mechanism involves the upregulation of key proteins involved in iron export and antioxidant defense[3][11].
-
Ferroportin (FPN): PBT434 treatment has been shown to increase the levels of ferroportin, the primary iron export protein, facilitating the removal of excess iron from neurons[3][11].
-
DJ-1: This neuroprotective protein, which is diminished in some neurodegenerative conditions, is upregulated by PBT434. DJ-1 plays a role in protecting cells from oxidative stress[3].
By redistributing excess labile iron, PBT434 inhibits iron-mediated redox activity and the aggregation of proteins like α-synuclein, a key pathological hallmark of Parkinson's disease and MSA[2][10].
Deferoxamine: A Systemic Iron Scavenger
Deferoxamine acts as a potent, high-affinity chelator that binds to ferric iron (Fe³⁺) in the blood and tissues, forming a stable complex that is then excreted by the kidneys[12]. Its primary therapeutic use is to reduce total body iron stores in conditions of iron overload, such as thalassemia[6][13]. Deferoxamine's effect on iron homeostasis is systemic and is reflected in its influence on iron-regulating proteins:
-
Transferrin Receptor (TfR1): By chelating intracellular iron, deferoxamine can lead to an increase in the expression of transferrin receptors as cells attempt to compensate for the perceived iron deficiency[14][15][16].
-
Ferritin: Deferoxamine treatment can lead to a decrease in the levels of ferritin, the primary intracellular iron storage protein, as it mobilizes iron from these stores[13].
Signaling Pathways and Experimental Workflows
PBT434's Neuroprotective Signaling Pathway
The following diagram illustrates the proposed mechanism of action of PBT434 in mitigating neurodegeneration.
Deferoxamine's Impact on Cellular Iron Regulation
This diagram illustrates how deferoxamine influences key proteins involved in maintaining cellular iron balance.
Experimental Workflow for Assessing Neuroprotection in a Toxin-Induced Parkinson's Disease Model
The following diagram outlines a typical experimental workflow used to evaluate the neuroprotective effects of compounds like PBT434 in preclinical models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
Assessment of Cellular Iron Chelation (Calcein-AM Assay)
The calcein-acetoxymethyl ester (Calcein-AM) assay is a common method to assess the intracellular labile iron pool (LIP).
-
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is cleaved by esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by the binding of intracellular labile iron. An increase in fluorescence indicates a decrease in the LIP due to chelation.
-
Cell Preparation: Cells are cultured to the desired confluency in appropriate multi-well plates.
-
Staining: Cells are washed and incubated with a working solution of Calcein-AM (typically 0.1-1 µM) for 15-30 minutes at 37°C.
-
Treatment: The iron chelator (PBT434 or deferoxamine) is added at various concentrations.
-
Fluorescence Measurement: Fluorescence is measured using a fluorescence plate reader or flow cytometer at an excitation of ~490 nm and an emission of ~520 nm. The increase in fluorescence intensity relative to untreated cells is proportional to the amount of iron chelated.
Immunohistochemical Analysis of Oxidative Stress Markers
This protocol is used to visualize and quantify markers of oxidative damage in brain tissue sections.
-
Tissue Preparation: Animals are euthanized, and brains are collected, fixed (e.g., in 4% paraformaldehyde), and embedded in paraffin. Coronal sections of the brain region of interest (e.g., substantia nigra) are cut.
-
Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval (e.g., by heating in citrate (B86180) buffer) to unmask the epitopes.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to an oxidative stress marker (e.g., anti-8-isoprostane or anti-4-hydroxynonenal) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.
-
Detection: An avidin-biotin-peroxidase complex (ABC) method is often used, followed by a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
Imaging and Quantification: Stained sections are imaged using a microscope, and the intensity of the staining is quantified using image analysis software.
Western Blot Analysis for Iron-Regulating Proteins
This technique is used to detect and quantify specific proteins like ferroportin and DJ-1 in tissue or cell lysates.
-
Sample Preparation: Brain tissue or cells are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-ferroportin or anti-DJ-1) overnight at 4°C. After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and deferoxamine represent two distinct strategies for modulating iron homeostasis. Deferoxamine is a powerful, systemic iron chelator effective for treating iron overload but is associated with a risk of neurotoxicity at high doses. PBT434, with its moderate iron affinity and ability to cross the blood-brain barrier, offers a more targeted approach for neurodegenerative diseases by correcting localized iron dysregulation and inhibiting downstream pathological processes without causing systemic iron depletion. The preclinical and emerging clinical data for PBT434 suggest a promising safety and efficacy profile for conditions like MSA. The choice between these or other iron-modulating agents will depend on the specific therapeutic goal, whether it be systemic iron reduction or targeted neuroprotection. Further research, including direct comparative studies, will be invaluable in fully elucidating the relative merits of these two compounds.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator, PBT434, modulates transcellular iron trafficking in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.stowers.org [research.stowers.org]
- 6. alteritytherapeutics.com [alteritytherapeutics.com]
- 7. Serial studies of auditory neurotoxicity in patients receiving deferoxamine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of deferoxamine pharmacokinetics between asymptomatic thalassemic children and those exhibiting severe neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. research.monash.edu [research.monash.edu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Deferoxamine-induced high expression of TfR1 and DMT1 enhanced iron uptake in triple-negative breast cancer cells by activating IL-6/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of iron chelators on the transferrin receptor in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthetic regulation of the human transferrin receptor by desferrioxamine in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
PBT434 Mesylate: A Disease-Modifying Hope Beyond Symptomatic Relief in Neurodegenerative Disorders
For Immediate Release
A paradigm shift may be on the horizon in the treatment of neurodegenerative conditions such as Parkinson's disease and Multiple System Atrophy (MSA). PBT434 mesylate (also known as ATH434), a novel small molecule, is being investigated for its potential to modify the underlying disease pathology, a stark contrast to current treatments that primarily manage symptoms. This guide provides a comprehensive comparison of PBT434's disease-modifying approach with the mechanisms and outcomes of established symptomatic therapies, supported by available experimental data.
The Diverging Paths of Treatment: Disease Modification vs. Symptom Management
Current therapeutic strategies for Parkinson's disease and MSA are centered on alleviating motor and non-motor symptoms. In Parkinson's disease, treatments aim to restore dopamine (B1211576) levels in the brain.[1][2] For MSA, therapeutic options are even more limited and focus on managing specific symptoms like parkinsonism and autonomic dysfunction.[3][4] While these treatments can significantly improve quality of life, they do not halt or reverse the progressive neurodegeneration that characterizes these diseases.
PBT434, on the other hand, is designed to tackle the root causes of neuronal cell death. Its dual mechanism of action involves inhibiting the aggregation of alpha-synuclein (B15492655) and redistributing aberrant iron in the brain.[5][6] The accumulation of aggregated alpha-synuclein and iron dyshomeostasis are key pathological hallmarks of synucleinopathies like Parkinson's disease and MSA.[5][7][8] By targeting these upstream processes, PBT434 aims to slow or prevent the relentless progression of the disease.
Mechanism of Action: A Tale of Two Strategies
Symptomatic treatments for Parkinson's disease primarily focus on the dopaminergic system. Levodopa, the gold standard, is a precursor to dopamine and directly replenishes the brain's depleted supply.[1][2] Dopamine agonists mimic the action of dopamine at its receptors, while MAO-B inhibitors prevent the breakdown of dopamine, thereby increasing its availability.[1][9][10] In MSA, the response to dopaminergic therapies is often poor and transient.[3] Other symptomatic treatments for MSA target specific issues, such as midodrine (B238276) for orthostatic hypotension.[3][4]
PBT434's approach is fundamentally different. It acts as a moderate-affinity iron chelator, designed to capture and redistribute labile iron that contributes to oxidative stress and alpha-synuclein aggregation, without disrupting normal cellular iron metabolism.[5][11] By preventing the toxic cascade initiated by iron-mediated redox reactions and alpha-synuclein clumping, PBT434 has shown neuroprotective effects in preclinical models, preserving neurons and improving motor function.[5][12]
Preclinical and Clinical Evidence: A Comparative Overview
The potential of PBT434 is supported by a growing body of evidence from preclinical and clinical studies. In various animal models of Parkinson's disease, PBT434 has demonstrated the ability to prevent the loss of substantia nigra neurons, reduce the accumulation of alpha-synuclein, and improve motor performance.[5][12]
Phase 1 clinical trials in healthy adult and elderly volunteers have shown that PBT434 is safe and well-tolerated.[13][14] More recently, topline results from a Phase 2 clinical trial in patients with early-stage MSA have been announced, indicating that ATH434 (PBT434) led to a statistically significant slowing of clinical progression as measured by the Unified Multiple System Atrophy Rating Scale (UMSARS).[15]
In contrast, the efficacy of symptomatic treatments is well-established for providing temporary relief. Levodopa, for instance, offers significant improvement in motor symptoms in the early stages of Parkinson's disease.[9] However, its long-term use is often associated with the development of motor fluctuations and dyskinesias.[16] Dopamine agonists and MAO-B inhibitors also provide modest symptomatic benefits.[1][9] In MSA, the response to these medications is generally less robust.[3]
Table 1: Comparison of this compound and Symptomatic Treatments
| Feature | This compound (ATH434) | Symptomatic Treatments (e.g., Levodopa, Dopamine Agonists) |
| Primary Goal | Disease Modification | Symptom Management |
| Mechanism of Action | Inhibition of α-synuclein aggregation, Iron redistribution[5][6] | Dopamine replacement or modulation[1][2] |
| Target Population | Early-stage synucleinopathies (e.g., MSA, Parkinson's)[17][18] | Parkinson's disease, Symptomatic relief in MSA[1][3] |
| Preclinical Efficacy | Neuroprotection, reduced α-synuclein pathology, improved motor function in animal models[5][12] | Not applicable (focus is on symptomatic relief) |
| Clinical Efficacy | Phase 2 data in MSA suggests slowing of clinical progression[15] | Significant improvement in motor symptoms in Parkinson's, variable and often limited in MSA[3][9] |
| Long-term Outlook | Potential to slow or halt disease progression | Risk of motor complications (e.g., dyskinesias with Levodopa) with long-term use[16] |
| Safety Profile | Well-tolerated in Phase 1 studies[13][14] | Known side effects including nausea, dizziness, and potential for impulse control disorders with dopamine agonists[9] |
Experimental Protocols
Preclinical Evaluation of PBT434 in a 6-OHDA Mouse Model of Parkinson's Disease
A common preclinical model to assess neuroprotective effects involves the use of the neurotoxin 6-hydroxydopamine (6-OHDA) to create a lesion in the dopaminergic neurons of mice, mimicking the pathology of Parkinson's disease.
-
Animal Model: Adult male C57BL/6 mice are used.
-
Lesion Induction: A stereotaxic injection of 6-OHDA is administered into the medial forebrain bundle of one hemisphere of the brain.
-
Treatment Administration: PBT434 is administered orally, typically starting after the initial toxic insult to assess its neurorestorative potential.
-
Behavioral Assessment: Motor function is evaluated using tests such as the cylinder test (to measure forelimb asymmetry) and the apomorphine-induced rotation test.
-
Histological Analysis: At the end of the study, the brains are collected, and the substantia nigra is sectioned and stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify the extent of neuronal survival.
Phase 2 Clinical Trial Design for ATH434 in Multiple System Atrophy
The ongoing Phase 2 clinical trial for ATH434 (PBT434) in MSA is a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the drug.[18]
-
Patient Population: The study enrolls participants with a clinical diagnosis of early-stage MSA.[18]
-
Study Design: Participants are randomized to receive one of two dose levels of ATH434 or a placebo for a specified treatment period (e.g., 12 months).[18]
-
Primary and Secondary Endpoints: Efficacy is assessed using clinical rating scales such as the Unified Multiple System Atrophy Rating Scale (UMSARS).[15] Biomarkers, including measures of brain iron and aggregated alpha-synuclein, are also evaluated.[18]
-
Safety Monitoring: The safety and tolerability of ATH434 are continuously monitored throughout the trial.[18]
The Future of Neurodegenerative Disease Treatment
The development of this compound represents a pivotal step towards a new era of treatment for neurodegenerative diseases. By targeting the fundamental pathological processes, disease-modifying therapies like PBT434 hold the promise of not just managing symptoms, but of altering the course of these devastating illnesses. The ongoing clinical trials will be crucial in determining the ultimate role of PBT434 in the therapeutic landscape. For researchers, scientists, and drug development professionals, the journey of PBT434 from preclinical models to clinical evaluation offers a compelling case study in the pursuit of truly transformative treatments for neurodegeneration.
References
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Multiple System Atrophy Clinical Research Trials | CenterWatch [centerwatch.com]
- 3. neurology.org [neurology.org]
- 4. Pharmacological management of motor symptoms - Parkinson’s disease in adults: diagnosis and management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. vjneurology.com [vjneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. alteritytherapeutics.com [alteritytherapeutics.com]
- 11. EMA considers new biomarkers, patient populations in proposed Parkinsonâs disease guideline update | RAPS [raps.org]
- 12. Monoamine oxidase B inhibitors for the treatment of Parkinson's disease: a review of symptomatic and potential disease-modifying effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials [frontiersin.org]
- 14. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study of the Efficacy and Safety of Carbidopa-Levodopa Extended-Release Tablets in Patients With Parkinson's Disease [ctv.veeva.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. vjneurology.com [vjneurology.com]
- 18. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
Replicating PBT434 mesylate's neuroprotective findings in independent laboratories
Disclaimer: The experimental data presented in this guide are derived from studies conducted by the developing researchers and their collaborators. As of this review, there is a lack of published findings from independent laboratories to replicate and validate the neuroprotective efficacy of PBT434 (also known as ATH434). The information herein should be interpreted within this context.
Introduction
PBT434 mesylate is a novel, orally bioavailable, brain-penetrant small molecule designed to target key pathological pathways in neurodegenerative disorders, particularly Parkinson's disease and related synucleinopathies.[1] Its proposed mechanism of action centers on the redistribution of labile iron, thereby inhibiting iron-mediated oxidative stress and the aggregation of alpha-synuclein (B15492655), a protein central to the pathology of Parkinson's disease.[1][2] This guide provides a comprehensive overview of the primary preclinical findings, compares PBT434 to an alternative iron chelation strategy, and details the experimental protocols used to generate the initial efficacy data.
Proposed Mechanism of Action
PBT434 is characterized as a moderate-affinity iron chelator.[2] Unlike strong iron chelators such as deferiprone (B1670187), which can disrupt systemic iron metabolism, PBT434 is designed to selectively interact with the pathological, loosely-bound iron pool in the brain without affecting iron that is essential for normal physiological functions.[1][2] The proposed neuroprotective cascade involves:
-
Inhibition of Iron-Mediated Redox Activity: By binding excess labile iron, PBT434 prevents its participation in Fenton chemistry, a major source of neurotoxic reactive oxygen species.
-
Prevention of Alpha-Synuclein Aggregation: Iron is known to promote the aggregation of alpha-synuclein into toxic oligomers and fibrils. PBT434's ability to sequester this iron is reported to inhibit this pathological process.[1]
-
Restoration of Iron Homeostasis: The compound has been shown to increase levels of the iron export protein ferroportin and the antioxidant protein DJ-1, suggesting a role in restoring normal cellular iron balance and reducing oxidative stress.[2]
Caption: Proposed mechanism of PBT434 in mitigating Parkinson's pathology.
Data Presentation: Neuroprotection in Preclinical Models
The primary evidence for PBT434's neuroprotective effects comes from a study by Finkelstein et al. (2017), which utilized three distinct mouse models of Parkinson's disease.[1][2]
6-Hydroxydopamine (6-OHDA) Toxin Model
This model involves the direct injection of the neurotoxin 6-OHDA into the brain, causing rapid and localized loss of dopaminergic neurons.
| Outcome Measure | Control (Unlesioned) | 6-OHDA + Vehicle | 6-OHDA + PBT434 (30 mg/kg/day) | 6-OHDA + L-DOPA |
| SNpc Neuron Count | ~6124 ± 23 | ~35% of Control | ~75% preservation of remaining neurons (p < 0.001 vs. Vehicle) | No significant protection |
| Rotational Behavior | N/A | High | Significantly fewer rotations (p < 0.05 vs. Vehicle) | Significantly fewer rotations |
| Data summarized from Finkelstein et al., 2017.[3] |
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Toxin Model
The MPTP model uses a systemically administered toxin that induces pathology and symptoms closely resembling Parkinson's disease.
| Outcome Measure | Control (Unlesioned) | MPTP + Vehicle | MPTP + PBT434 (30 mg/kg/day) |
| SNpc Neuron Depletion | 0% | 44% ± 4% | Significant preservation of neurons |
| Motor Performance (Pole Test) | Normal | Impaired | Improved performance (p < 0.05 vs. Vehicle) |
| SNpc Ferroportin Levels | Normal | Reduced | Restored to normal levels |
| Data summarized from Finkelstein et al., 2017.[1][3] |
hA53T α-Synuclein Transgenic Mouse Model
This genetic model overexpresses a mutant form of human alpha-synuclein, leading to progressive, age-dependent neurodegeneration.
| Outcome Measure | Wild-Type Control | hA53T + Vehicle | hA53T + PBT434 (37 mg/kg/day) |
| SNpc Neuron Count | Higher | Lower | Preserved (p < 0.01 vs. hA53T+Vehicle) |
| Substantia Nigra Iron | Normal | Elevated | Decreased by 15% (p < 0.05 vs. hA53T+Vehicle) |
| Insoluble α-Synuclein | Low | High | Significantly decreased (p < 0.01 vs. hA53T+Vehicle) |
| SNpc Ferroportin Levels | Normal | Lower | Significantly increased |
| Data summarized from Finkelstein et al., 2017.[1] |
Comparison with Alternative Iron Chelator: Deferiprone
Deferiprone is a high-affinity iron chelator that has been investigated as a potential therapy for Parkinson's disease. Unlike PBT434's moderate affinity, deferiprone binds iron much more strongly.
| Feature | This compound | Deferiprone |
| Iron Binding Affinity (Kd) | Moderate (~10⁻¹⁰ M for Fe(III))[1] | High (~10⁻³⁵ M)[1] |
| Preclinical Efficacy | Preserved neurons, improved motor function, and reduced α-synuclein pathology in multiple PD models.[1][2] | Shown to reduce iron accumulation in the brain.[4] |
| Clinical Trial Outcomes (PD) | Phase 1 completed: safe and well-tolerated.[4] Phase 2 ongoing for Multiple System Atrophy. | Phase 2 (FAIRPARK-II): Did not slow disease progression; worsened motor symptoms in newly diagnosed patients not on dopaminergic therapy.[4] |
| Mechanism Hypothesis | Redistributes labile pathological iron without disrupting systemic iron homeostasis.[1] | Systemically removes excess iron, which may interfere with essential irondependent processes, including dopamine (B1211576) synthesis.[3] |
Experimental Protocols
The following are summaries of the key experimental methodologies as described in Finkelstein et al., 2017.
6-OHDA Lesioning and Treatment
-
Animals: Male C57BL/6J mice, 12 weeks old.
-
Lesioning: A single 2.5 μL injection of 6-OHDA (4 μg/μL in 0.02% ascorbic acid/saline) was administered into the right striatum.
-
Treatment: PBT434 was administered once daily via oral gavage at a dose of 30 mg/kg/day. Treatment began 3 days post-lesion and continued for 21 days.
-
Behavioral Assessment: Apomorphine-induced rotational behavior was recorded to quantify the motor deficit.
-
Histological Analysis: Brains were processed for stereological counting of Nissl-stained and tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
MPTP Lesioning and Treatment
-
Animals: Male C57BL/6J mice, 12 weeks old.
-
Lesioning: Mice received four subcutaneous injections of MPTP (15 mg/kg) at 2-hour intervals.
-
Treatment: PBT434 (30 mg/kg/day) or its non-metal binding analog (PBT434-met) was administered once daily by oral gavage, commencing one day after the final MPTP injection and continuing for 21 days.
-
Behavioral Assessment: Motor coordination and bradykinesia were assessed using the pole test.
-
Biochemical and Histological Analysis: SNpc neuron counts were performed as in the 6-OHDA model. Levels of iron and proteins like ferroportin were measured in brain tissue lysates.
Caption: Workflow for preclinical testing of PBT434 in toxin models.
Conclusion
Based on the foundational preclinical data, this compound demonstrates a promising neuroprotective profile in multiple relevant animal models of Parkinson's disease. Its unique moderate-affinity iron chelation mechanism appears to prevent neuronal loss, reduce alpha-synuclein pathology, and rescue motor function without the adverse effects associated with high-affinity iron chelators like deferiprone. However, the translation of these findings to clinical efficacy remains to be determined. Crucially, the field awaits replication of these initial, promising results by independent research groups to solidify the therapeutic potential of this compound.
References
PBT434 Mesylate: A Comparative Guide to its Efficacy in Sporadic vs. Genetic Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PBT434 mesylate, a novel therapeutic candidate for Parkinson's disease (PD), in established sporadic and genetic animal models of the disease. Its performance is compared with other emerging therapeutic alternatives, supported by experimental data and detailed methodologies.
Introduction to this compound and Parkinson's Disease Models
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated alpha-synuclein (B15492655) (α-synuclein) in the form of Lewy bodies. Preclinical research relies on animal models that replicate these key pathological features.
-
Sporadic PD Models: These are typically induced by neurotoxins that selectively damage dopaminergic neurons, mimicking the environmental and age-related factors believed to contribute to the majority of PD cases. Commonly used models include:
-
6-hydroxydopamine (6-OHDA) model: This neurotoxin is injected directly into the brain, causing selective uptake and degeneration of dopaminergic neurons.
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model: This proneurotoxin is systemically administered and crosses the blood-brain barrier, where it is metabolized to the toxic MPP+, which is then selectively taken up by dopaminergic neurons, leading to their destruction.
-
-
Genetic PD Models: These models are based on the expression of specific gene mutations known to cause familial forms of Parkinson's disease. A key example is:
-
hA53T α-synuclein transgenic mice: These mice overexpress the human A53T mutant form of α-synuclein, leading to the progressive accumulation and aggregation of the protein, motor deficits, and neurodegeneration, mirroring the pathology of certain genetic forms of PD.
-
This compound (also known as ATH434) is a novel, orally bioavailable small molecule designed to address key pathological pathways in Parkinson's disease. It acts as a moderate-affinity iron chelator and an inhibitor of α-synuclein aggregation.[1] This dual mechanism of action is aimed at reducing oxidative stress and preventing the formation of toxic α-synuclein oligomers and fibrils.[1]
This compound: Mechanism of Action
PBT434's therapeutic potential stems from its ability to modulate iron homeostasis and inhibit α-synuclein aggregation, two critical processes implicated in the pathogenesis of Parkinson's disease.
dot
Figure 1: PBT434's dual mechanism of action.
Efficacy of this compound in Sporadic PD Models
PBT434 has demonstrated significant neuroprotective effects in widely used toxin-based models of sporadic Parkinson's disease.
6-OHDA Mouse Model
In the 6-OHDA model, PBT434 treatment, initiated after the toxic insult, led to a substantial preservation of dopaminergic neurons in the substantia nigra.
| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | L-DOPA | Reference |
| SNpc Neuron Survival (%) | ~35% | ~75% | No significant protection | [2] |
| Apomorphine-Induced Rotations (turns/min) | Increased | Significantly Reduced | Significantly Reduced | [2] |
MPTP Mouse Model
PBT434 also showed robust efficacy in the MPTP mouse model, preventing neuronal loss and improving motor function in a dose-dependent manner.
| Parameter | Vehicle Control | PBT434 (30 mg/kg/day) | PBT434 (80 mg/kg/day) | Reference |
| SNpc Neuron Survival (%) | ~56% | ~75% | ~85% | [3] |
| Pole Test (Time to turn, sec) | Increased | Significantly Reduced | Significantly Reduced | [3] |
| Striatal Iron Levels | Elevated (~25%) | Normalized | Not Reported | [4] |
| 8-isoprostane Levels (Oxidative Stress Marker) | Elevated (>200%) | No significant increase | Not Reported | [1] |
Efficacy of this compound in a Genetic PD Model
The efficacy of PBT434 has also been evaluated in the hA53T transgenic mouse model, which recapitulates key aspects of the genetic form of Parkinson's disease.
hA53T α-Synuclein Transgenic Mouse Model
In these mice, long-term treatment with PBT434 demonstrated a reduction in the accumulation of pathological α-synuclein and preservation of neurons.
| Parameter | Vehicle Control | PBT434 (37 mg/kg/day in chow) | Reference |
| SNpc Neuron Survival | Reduced | Significantly Preserved | Finkelstein et al., 2017 |
| Urea Soluble α-Synuclein (SNpc) | Increased | Significantly Reduced | Finkelstein et al., 2017 |
| SNpc Iron Levels | Increased | Significantly Decreased | Finkelstein et al., 2017 |
| Motor Performance (Rotarod) | Deficits observed | Improved performance | [5][6] |
Comparison with Alternative Therapeutics
The therapeutic landscape for Parkinson's disease is evolving, with several novel compounds in preclinical and clinical development. This section compares PBT434 with two other promising agents: deferiprone (B1670187), an iron chelator, and anle138b (B560633), an α-synuclein aggregation inhibitor.
| Therapeutic Agent | Mechanism of Action | Key Preclinical Findings | Reference |
| This compound | Moderate Iron Chelation & α-Synuclein Aggregation Inhibition | Preserves SNpc neurons in 6-OHDA and MPTP models. Reduces urea-soluble α-synuclein in hA53T mice. Improves motor function in multiple models.[1][2][3] | [1][2][3] |
| Deferiprone | High-Affinity Iron Chelation | Reduces iron levels in the substantia nigra in MPTP and 6-OHDA models.[7][8] Improves motor function in some preclinical models.[7] | [7][8] |
| Anle138b | α-Synuclein Oligomerization Inhibition | Reduces α-synuclein oligomer formation in vitro and in vivo.[9] Prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy (a synucleinopathy).[10] Restored dopamine (B1211576) levels and prevented neuron loss in mouse models of PD.[11] | [9][10][11] |
Note: Direct head-to-head comparative studies are limited. The efficacy of these compounds can be influenced by the specific animal model, dosing regimen, and timing of administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for the key experiments cited in this guide.
Sporadic Model Generation: 6-OHDA Lesion
dot
Figure 2: Workflow for 6-OHDA lesioning.
-
Animal Preparation: Male C57BL/6J mice are anesthetized and placed in a stereotaxic frame.
-
Stereotaxic Surgery: A small hole is drilled in the skull over the target brain region (e.g., the medial forebrain bundle).
-
6-OHDA Injection: A solution of 6-OHDA (e.g., 8 µg in 2 µL of saline with 0.02% ascorbic acid) is slowly infused into the target site.
-
Post-operative Care: The incision is sutured, and animals receive post-operative care, including analgesics and hydration.
-
Treatment Administration: PBT434 or vehicle is administered orally, typically starting a few days after the 6-OHDA lesion.
Sporadic Model Generation: MPTP Administration
-
Animal Preparation: Male C57BL/6J mice are used.
-
MPTP Administration: MPTP is administered via intraperitoneal injections. A common sub-acute regimen involves four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.
-
Post-injection Monitoring: Animals are monitored for any adverse effects.
-
Treatment Administration: PBT434 or vehicle is administered orally, often starting 24 hours after the last MPTP injection and continuing for a specified period (e.g., 21 days).
Genetic Model: hA53T α-Synuclein Transgenic Mice
-
Animal Model: Transgenic mice expressing the human A53T mutant α-synuclein are used.
-
Treatment Administration: PBT434 is administered in the animal chow at a specified concentration (e.g., to achieve an average daily dose of 37 mg/kg). Treatment typically begins at an age when motor deficits start to appear (e.g., 4 months) and continues for several months.
Behavioral Assessment: Rotarod Test
dot
Figure 3: Experimental workflow for the rotarod test.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure: Mice are placed on the rotating rod, and the latency to fall is recorded. The test is typically repeated over several trials and days.
-
Parameters Measured: The primary endpoint is the time the mouse remains on the rod. This assesses motor coordination and balance.
Behavioral Assessment: Pole Test
-
Apparatus: A vertical pole with a rough surface.
-
Procedure: The mouse is placed head-upward at the top of the pole, and the time it takes to turn around and descend to the base is measured.
-
Parameters Measured: The time to turn and the total time to descend are recorded as measures of bradykinesia and motor coordination.
Conclusion
This compound has demonstrated significant and consistent efficacy in both sporadic and genetic preclinical models of Parkinson's disease. Its dual mechanism of targeting both iron dyshomeostasis and α-synuclein aggregation represents a promising therapeutic strategy. In sporadic models, PBT434 effectively protects dopaminergic neurons from toxin-induced degeneration and improves motor function. In a genetic model, it reduces the accumulation of pathological α-synuclein and preserves neurons.
Comparisons with other emerging therapies suggest that PBT434's unique mode of action, combining moderate iron chelation with direct effects on α-synuclein pathology, may offer a favorable profile. While deferiprone primarily targets iron, and anle138b focuses on α-synuclein oligomerization, PBT434 addresses both key pathological pathways.
The robust preclinical data for PBT434 in diverse and relevant animal models provide a strong rationale for its continued clinical development as a potential disease-modifying therapy for Parkinson's disease. Further head-to-head comparative studies will be valuable in delineating the precise advantages of PBT434 over other therapeutic strategies.
References
- 1. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Motor deficits and brain pathology in the Parkinson’s disease mouse model hA53Ttg [frontiersin.org]
- 6. Motor deficits and brain pathology in the Parkinson’s disease mouse model hA53Ttg - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Iron accumulation and microglia activation contribute to substantia nigra hyperechogenicity in the 6-OHDA-induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anle138b to target the toxic protein in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
Safety Operating Guide
Navigating the Safe Disposal of PBT434 Mesylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PBT434 mesylate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in standard laboratory safety practices and information typically found in a Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific requirements may vary based on the compound's specific hazards, which would be detailed in its SDS. Standard laboratory PPE for handling chemical compounds generally includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
In the event of a spill, access to a safety shower and eye wash station is critical. Spills should be managed by trained personnel equipped with appropriate PPE.
Quantitative Safety Data
While a specific Safety Data Sheet for this compound was not publicly available, the following table outlines typical information that would be present in such a document to guide safe handling and disposal. This data is illustrative and should be confirmed with the manufacturer's official SDS.
| Parameter | Value | Significance |
| Occupational Exposure Limit (OEL) | To be determined | Defines the upper acceptable concentration of a substance in the workplace air for a specific period. |
| Solubility | Information not available | Affects the choice of cleaning agents for decontamination and potential environmental fate. |
| Stability | Information not available | Indicates potential for hazardous reactions or degradation under specific conditions. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most chemical waste, should adhere to local, state, and federal regulations. The following is a general experimental protocol for the disposal of chemical waste from a laboratory setting.
1. Waste Identification and Segregation:
- Unused or waste this compound should be classified as chemical waste.
- Segregate the waste at the point of generation. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Containerization:
- Use a dedicated, properly labeled waste container. The container should be made of a material compatible with the chemical.
- The label should clearly identify the contents as "Hazardous Waste: this compound" and include the date of accumulation.
3. Waste Accumulation:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Keep the container securely closed except when adding waste.
4. Disposal Request:
- Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.
- Do not dispose of this compound down the drain or in the regular trash.
5. Professional Disposal:
- The EHS office will arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. These companies utilize specialized treatment methods, such as incineration, to safely destroy the chemical compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the official Safety Data Sheet provided by the manufacturer for the most accurate and comprehensive information.
Personal protective equipment for handling PBT434 mesylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PBT434 mesylate, an investigational α-synuclein aggregation inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the known properties of its chemical class (quinazolinone), its mechanism of action as an iron chelator, and general best practices for handling investigational pharmaceutical compounds.
Hazard Identification and Risk Assessment
This compound is a quinazolinone derivative currently under investigation. While preclinical and Phase 1 clinical data suggest it is well-tolerated, the inherent risks associated with its chemical class and its status as an investigational drug necessitate cautious handling.
-
Chemical Class: Quinazolinone compounds are considered a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1][2] However, the parent compound, quinazoline, is classified as a hazardous substance with potential carcinogenic and cumulative effects.
-
Mechanism of Action: As an iron chelator, this compound is designed to bind to iron. While therapeutic in intent, potent iron chelators can disrupt essential iron metabolism.[3]
-
Investigational Status: The toxicological properties of this compound have not been fully elucidated. Therefore, it should be handled as a potentially hazardous compound.
Summary of Potential Hazards:
| Hazard Category | Potential Risk |
| Acute Toxicity | While Phase 1 trials showed good tolerability, the full acute toxicity profile is unknown.[4] |
| Chronic Toxicity | Long-term exposure effects are unknown. Related quinazolinone compounds have been associated with chronic health effects. |
| Carcinogenicity | The carcinogenic potential of this compound has not been determined. |
| Irritation | Potential for skin and eye irritation upon direct contact. |
| Sensitization | The potential to cause allergic skin reactions is unknown. |
Personal Protective Equipment (PPE)
A risk-based approach should be adopted for the selection and use of PPE. The following recommendations are based on handling a potentially hazardous, investigational compound in a laboratory setting.
Recommended PPE for Handling this compound:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or neoprene, double-gloving recommended. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles or splashes. |
| Lab Coat | Disposable or dedicated, buttoned lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles. | To prevent inhalation of the compound. |
Handling and Operational Procedures
Adherence to standard laboratory safety protocols is essential. The following step-by-step procedures are recommended for handling this compound.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Dissolving this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE: two pairs of nitrile gloves, a lab coat, and safety glasses. If handling outside a fume hood, a respirator is required.
-
Review all available safety information and establish a clear experimental plan.
-
-
Handling:
-
Put on all required PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound powder using a calibrated analytical balance inside a chemical fume hood or a ventilated balance enclosure to minimize dust generation.
-
Slowly add the powder to the desired solvent in a suitable container. Ensure the container is appropriately labeled.
-
-
Cleanup:
-
Wipe down the balance and surrounding work surfaces with an appropriate decontaminating solution.
-
Dispose of all contaminated materials, including pipette tips, wipes, and empty vials, in a clearly labeled hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Disposal Plan
As an investigational drug, this compound and all materials contaminated with it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Workflow:
Caption: Disposal plan for this compound waste.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused solid material, solutions, and disposable labware (e.g., pipette tips, tubes, gloves, and bench paper), should be segregated from general laboratory waste.
-
Containment: Place all contaminated waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Potentially Toxic," "Investigational Drug").[5]
-
Storage: Store the hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[5][6] Do not dispose of this compound down the drain or in the regular trash.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel compound PBT434 prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alteritytherapeutics.com [alteritytherapeutics.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
